Product packaging for 3,5-Diamino-4-methylbenzonitrile(Cat. No.:CAS No. 168770-41-0)

3,5-Diamino-4-methylbenzonitrile

Cat. No.: B071058
CAS No.: 168770-41-0
M. Wt: 147.18 g/mol
InChI Key: VYHNGOXCBUWRKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3,5-Diamino-4-methylbenzonitrile (CAS 168770-41-0) is a high-purity aromatic diamine monomer serving as a versatile building block in advanced materials research. With the molecular formula C 8 H 9 N 3 and a molecular weight of 147.18 g/mol, this compound is characterized by its two amino functional groups and a nitrile group on a methyl-substituted benzene ring, making it a valuable precursor for the synthesis of complex polymer architectures. Its primary research application lies in the development of specialized polyimides and other high-performance polymers . When used as a co-monomer in polycondensation reactions, this diamine can be combined with dianhydrides to create novel polyimides. The incorporation of its rigid aromatic structure into polymer backbones contributes to enhanced thermal stability and mechanical properties in the resulting materials, which are critical for applications in demanding fields like electronics and membrane technology . The nitrile group offers a potential site for further chemical modification or can influence the overall polarity and crystallinity of the polymer, allowing researchers to fine-tune material characteristics such as hydrophilicity and solubility . This compound is for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9N3 B071058 3,5-Diamino-4-methylbenzonitrile CAS No. 168770-41-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

168770-41-0

Molecular Formula

C8H9N3

Molecular Weight

147.18 g/mol

IUPAC Name

3,5-diamino-4-methylbenzonitrile

InChI

InChI=1S/C8H9N3/c1-5-7(10)2-6(4-9)3-8(5)11/h2-3H,10-11H2,1H3

InChI Key

VYHNGOXCBUWRKT-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1N)C#N)N

Canonical SMILES

CC1=C(C=C(C=C1N)C#N)N

Synonyms

Benzonitrile, 3,5-diamino-4-methyl- (9CI)

Origin of Product

United States

Foundational & Exploratory

3,5-Diamino-4-methylbenzonitrile CAS number and properties

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 168770-41-0

This technical guide provides a comprehensive overview of 3,5-Diamino-4-methylbenzonitrile, a specialized aromatic organic compound. The information is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. Due to the limited publicly available data for this specific molecule, this guide combines known properties with general characteristics of diaminobenzonitrile derivatives to offer a foundational understanding.

Chemical and Physical Properties

Quantitative data for this compound is not extensively documented in publicly accessible literature. The following table summarizes the available and computed properties. For context, properties of the related, well-characterized compound 3,4-Diaminobenzonitrile are included for comparison.

PropertyThis compound3,4-Diaminobenzonitrile (for comparison)
CAS Number 168770-41-017626-40-3
Molecular Formula C₈H₉N₃C₇H₇N₃
Molecular Weight 147.18 g/mol 133.15 g/mol
IUPAC Name This compound3,4-diaminobenzonitrile
Melting Point Data not available144-148 °C
Boiling Point Data not availableData not available
Solubility Data not availableData not available
Appearance Data not availableSolid

Synthesis and Experimental Protocols

Disclaimer: The following protocol is a theoretical and generalized procedure. It has not been experimentally validated for this specific compound and should be adapted and optimized under appropriate laboratory conditions by qualified personnel.

Proposed Synthesis of this compound

Step 1: Dinitration of 4-methylbenzonitrile

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool 4-methylbenzonitrile in a mixture of concentrated sulfuric and nitric acid.

  • Nitration: Slowly add fuming nitric acid to the solution while maintaining a low temperature (typically below 10°C) to control the exothermic reaction.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Carefully pour the reaction mixture over crushed ice and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with a saturated sodium bicarbonate solution and brine. Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure. The crude 4-methyl-3,5-dinitrobenzonitrile can be purified by column chromatography.

Step 2: Reduction of 4-methyl-3,5-dinitrobenzonitrile

  • Reaction Setup: Dissolve the dinitro compound in a suitable solvent such as ethanol or methanol in a flask.

  • Reduction: Add a reducing agent, such as tin(II) chloride in the presence of concentrated hydrochloric acid, or perform catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Reaction Monitoring: Monitor the reduction by TLC.

  • Work-up: After the reaction is complete, neutralize the mixture with a base (e.g., sodium hydroxide) and extract the product with an organic solvent.

  • Purification: Wash and dry the organic layer as described previously. The final product, this compound, can be purified by recrystallization or column chromatography.

G cluster_0 Step 1: Dinitration cluster_1 Step 2: Reduction 4-methylbenzonitrile 4-methylbenzonitrile Dinitration Reaction Dinitration 4-methylbenzonitrile->Dinitration Reaction Nitrating Mixture Conc. H2SO4 / HNO3 Nitrating Mixture->Dinitration Reaction Crude 4-methyl-3,5-dinitrobenzonitrile Crude 4-methyl-3,5-dinitrobenzonitrile Dinitration Reaction->Crude 4-methyl-3,5-dinitrobenzonitrile Purification 1 Column Chromatography Crude 4-methyl-3,5-dinitrobenzonitrile->Purification 1 4-methyl-3,5-dinitrobenzonitrile 4-methyl-3,5-dinitrobenzonitrile Purification 1->4-methyl-3,5-dinitrobenzonitrile Reduction Reaction Reduction 4-methyl-3,5-dinitrobenzonitrile->Reduction Reaction Reducing Agent e.g., SnCl2/HCl or H2/Pd-C Reducing Agent->Reduction Reaction Crude Product Crude this compound Reduction Reaction->Crude Product Purification 2 Recrystallization / Column Chromatography Crude Product->Purification 2 Final Product This compound Purification 2->Final Product

Proposed Synthesis Workflow for this compound

Applications in Drug Development and Biological Activity

While specific biological activities of this compound have not been reported, the benzonitrile moiety is a recognized pharmacophore present in numerous approved pharmaceuticals.[1] The nitrile group can act as a bioisostere for other functional groups and can participate in hydrogen bonding, which is crucial for drug-receptor interactions.

Derivatives of diaminobenzonitriles are of interest in medicinal chemistry. For instance, various benzonitrile derivatives have been investigated for their antimicrobial and antifungal activities.[2] Additionally, amino-acetonitrile derivatives have been identified as a novel class of anthelmintic compounds. While these findings are not directly attributable to this compound, they highlight the potential of the broader chemical class in drug discovery. The presence of two amino groups and a nitrile function on a benzene ring makes this compound a versatile scaffold for combinatorial chemistry and the generation of compound libraries for screening against various therapeutic targets.

Safety and Handling

Specific toxicology data for this compound is not available. As with any chemical compound, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For related diaminobenzonitriles, hazards include acute oral toxicity and skin, eye, and respiratory irritation.

Conclusion

This compound is a chemical entity with potential applications in synthetic and medicinal chemistry. While detailed experimental data for this specific compound is sparse, its structural features suggest it could serve as a valuable building block for the synthesis of more complex molecules, including novel drug candidates. Further research is warranted to fully characterize its physical, chemical, and biological properties.

References

An In-depth Technical Guide to the Synthesis of 3,5-Diamino-4-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 3,5-Diamino-4-methylbenzonitrile, a key intermediate in various research and development applications. This document details the underlying chemical transformations, provides established experimental protocols, and presents relevant quantitative data to support laboratory and developmental work.

Introduction

This compound is an aromatic amine derivative of significant interest in medicinal chemistry and materials science. Its structural arrangement, featuring a benzonitrile core with two amino groups and a methyl substituent, makes it a versatile building block for the synthesis of more complex molecules, including heterocyclic compounds and pharmacologically active agents. The strategic placement of the functional groups allows for a variety of subsequent chemical modifications, making reliable and efficient synthesis of this compound a priority for researchers in the field.

Core Synthesis Pathway

The most established and widely recognized synthesis of this compound is a two-step process commencing with the commercially available starting material, 4-methylbenzonitrile. The synthesis proceeds through a dinitro intermediate, which is subsequently reduced to the target diamine.

The overall transformation can be summarized as follows:

Synthesis_Pathway Start 4-Methylbenzonitrile Intermediate 4-Methyl-3,5-dinitrobenzonitrile Start->Intermediate Dinitration Product This compound Intermediate->Product Reduction

Caption: Two-step synthesis of this compound.

This pathway is advantageous due to the accessibility of the starting material and the generally high-yielding nature of the individual steps.

Step 1: Dinitration of 4-Methylbenzonitrile

The initial step involves the electrophilic aromatic substitution of 4-methylbenzonitrile to introduce two nitro groups onto the aromatic ring, yielding 4-methyl-3,5-dinitrobenzonitrile. This reaction is typically achieved using a mixture of a strong nitrating agent, such as fuming nitric acid, and a dehydrating agent, most commonly concentrated sulfuric acid. The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

Experimental Protocol: Dinitration

Caution: This reaction involves the use of highly corrosive and strong oxidizing acids. It should be performed in a well-ventilated fume hood with appropriate personal protective equipment, including acid-resistant gloves, safety goggles, and a lab coat.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid.

  • Cooling: Cool the flask in an ice-water bath to maintain a low temperature.

  • Addition of Starting Material: Slowly add 4-methylbenzonitrile to the cooled sulfuric acid with continuous stirring.

  • Addition of Nitrating Agent: Add fuming nitric acid dropwise to the reaction mixture, ensuring the temperature is maintained below a controlled point (typically 10-15 °C) to prevent side reactions and ensure regioselectivity.

  • Reaction: After the addition is complete, allow the reaction to stir at a controlled temperature for a specified duration to ensure complete dinitration.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The solid product, 4-methyl-3,5-dinitrobenzonitrile, will precipitate out of the solution.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water until the washings are neutral. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Step 2: Reduction of 4-Methyl-3,5-dinitrobenzonitrile

The second and final step is the reduction of the two nitro groups of 4-methyl-3,5-dinitrobenzonitrile to the corresponding amino groups to yield the final product, this compound. A variety of reducing agents can be employed for this transformation, with one of the most effective and common methods being the use of stannous chloride (SnCl₂) in the presence of a strong acid, such as concentrated hydrochloric acid.

Experimental Protocol: Reduction

Caution: This reaction involves the use of a strong acid and may produce heat. It should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve stannous chloride dihydrate in concentrated hydrochloric acid.

  • Addition of Dinitro Compound: Add the 4-methyl-3,5-dinitrobenzonitrile to the acidic solution of stannous chloride.

  • Reaction: Stir the mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture in an ice-salt bath.

  • Basification: Carefully add a cold, concentrated solution of sodium hydroxide to the reaction mixture until it is strongly basic. This will precipitate the tin salts and liberate the free diamine. Caution: This is a highly exothermic process and should be done slowly with efficient cooling.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Isolation and Purification: Combine the organic extracts, dry over an anhydrous drying agent (e.g., sodium sulfate), and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization to yield pure this compound.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound. Please note that yields are dependent on reaction scale and optimization of conditions.

StepReactantsReagentsProductTypical Yield (%)
1. Dinitration4-MethylbenzonitrileFuming HNO₃, H₂SO₄4-Methyl-3,5-dinitrobenzonitrile85-95%
2. Reduction4-Methyl-3,5-dinitrobenzonitrileSnCl₂·2H₂O, conc. HClThis compound70-85%

Characterization Data

The structural confirmation of the final product, this compound, is typically achieved through a combination of spectroscopic techniques.

TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons, the amino protons (which may be broad and exchangeable with D₂O), and the methyl protons.
¹³C NMR Resonances for the quaternary carbons of the aromatic ring, the CH carbons, the nitrile carbon, and the methyl carbon.
IR Spectroscopy Characteristic absorption bands for N-H stretching of the primary amines (typically two bands in the 3300-3500 cm⁻¹ region), C≡N stretching of the nitrile group (around 2220-2240 cm⁻¹), and C-H and C=C stretching of the aromatic ring.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (C₈H₉N₃, MW: 147.18 g/mol ).

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Workflow cluster_dinitration Step 1: Dinitration cluster_reduction Step 2: Reduction D_Start Mix 4-Methylbenzonitrile and H₂SO₄ D_React Add Fuming HNO₃ (Controlled Temperature) D_Start->D_React D_Workup Quench on Ice D_React->D_Workup D_Filter Filter and Wash D_Workup->D_Filter D_Purify Recrystallize Intermediate D_Filter->D_Purify R_Start Dissolve SnCl₂ in HCl D_Purify->R_Start Proceed to Reduction R_React Add Dinitro Intermediate R_Start->R_React R_Workup Basify with NaOH R_React->R_Workup R_Extract Extract with Organic Solvent R_Workup->R_Extract R_Purify Column Chromatography or Recrystallization R_Extract->R_Purify Final_Product Final_Product R_Purify->Final_Product Pure this compound

Caption: General experimental workflow for the synthesis.

Conclusion

This technical guide outlines a reliable and well-documented two-step synthesis for this compound from 4-methylbenzonitrile. The provided experimental protocols, based on established chemical principles for nitration and nitro group reduction, offer a solid foundation for researchers. The successful synthesis and purification of this versatile intermediate will enable further exploration in the development of novel pharmaceuticals and advanced materials. It is imperative that all experimental work is conducted with strict adherence to safety protocols due to the hazardous nature of the reagents involved.

Chemical and physical properties of 3,5-Diamino-4-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Diamino-4-methylbenzonitrile is an aromatic organic compound featuring a benzonitrile core substituted with two amino groups and one methyl group. Its chemical structure suggests its potential as a versatile building block in synthetic organic chemistry, particularly in the preparation of more complex molecules and heterocyclic systems. The presence of nucleophilic amino groups and the electrophilic nitrile functionality offers multiple reaction sites for constructing diverse molecular architectures. This guide provides a summary of the available chemical and physical properties of this compound, outlines a plausible synthetic approach, and discusses the current landscape of its biological activity research.

Chemical and Physical Properties

Limited experimental data is publicly available for this compound. The following tables summarize the key known and predicted properties of the compound.

Table 1: General and Chemical Properties of this compound

PropertyValueSource
IUPAC Name This compoundN/A
Synonyms 4-Cyano-2,6-diaminotoluene[1]
CAS Number 168770-41-0[1]
Molecular Formula C₈H₉N₃[1]
Molecular Weight 147.18 g/mol [1]
Exact Mass 147.079647 g/mol N/A

Table 2: Physical Properties of this compound

PropertyValueSource
Melting Point Not Available[1]
Boiling Point Not Available[1]
Solubility Not AvailableN/A
Appearance Not AvailableN/A

Experimental Protocols

Inferred Synthetic Pathway

A plausible and standard two-step synthesis for this compound would likely involve the dinitration of 4-methylbenzonitrile followed by the reduction of the nitro groups.

Synthetic Pathway Start 4-Methylbenzonitrile Intermediate 4-Methyl-3,5-dinitrobenzonitrile Start->Intermediate Dinitration (e.g., HNO₃, H₂SO₄) End This compound Intermediate->End Reduction (e.g., H₂, Pd/C or SnCl₂, HCl) Research Workflow cluster_0 Synthesis and Characterization cluster_1 Biological Evaluation cluster_2 Mechanism of Action Studies Synthesis Synthesis of 3,5-Diamino- 4-methylbenzonitrile Purification Purification (Chromatography, Recrystallization) Synthesis->Purification Analysis Structural Analysis (NMR, MS, IR) Purification->Analysis Screening Initial Biological Screening (e.g., cytotoxicity, enzyme inhibition) Analysis->Screening Hit_Identification Hit Identification Screening->Hit_Identification Dose_Response Dose-Response Studies Hit_Identification->Dose_Response Pathway_Analysis Signaling Pathway Analysis Dose_Response->Pathway_Analysis Target_Validation Target Validation Pathway_Analysis->Target_Validation

References

Molecular structure and weight of 3,5-Diamino-4-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and hypothetical experimental protocols for 3,5-Diamino-4-methylbenzonitrile. This document is intended to serve as a foundational resource for researchers and professionals engaged in chemical synthesis and drug discovery.

Core Molecular Information

This compound is an aromatic organic compound featuring a benzene ring substituted with two amino groups, a methyl group, and a nitrile functional group. Its chemical structure suggests potential applications as a building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents and materials.

Quantitative Data Summary
PropertyValueSource
IUPAC Name This compoundBenchchem
CAS Number 168770-41-0Benchchem
Molecular Formula C₈H₉N₃Benchchem
Molecular Weight 147.18 g/mol Benchchem[1]
InChI Key VYHNGOXCBUWRKT-UHFFFAOYSA-NBenchchem
Canonical SMILES CC1=C(C=C(C=C1N)C#N)NBenchchem
Melting Point Not Available-
Boiling Point Not Available-

Molecular Structure

Caption: 2D representation of the this compound molecule.

Hypothetical Experimental Protocols

Due to the limited availability of published experimental data for this compound, the following protocols are proposed based on established organic synthesis and analytical chemistry principles. These are intended as a starting point for experimental design.

Synthesis of this compound

A plausible synthetic route could involve the dinitration of p-tolunitrile, followed by a selective reduction of the nitro groups.

Step 1: Dinitration of p-Tolunitrile

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place 10 g of p-tolunitrile.

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add a pre-cooled mixture of 30 mL of concentrated nitric acid and 60 mL of concentrated sulfuric acid from the dropping funnel, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 4 hours.

  • Pour the reaction mixture slowly onto 500 g of crushed ice with vigorous stirring.

  • Filter the resulting precipitate, wash with cold water until the washings are neutral to litmus, and dry to obtain 4-methyl-3,5-dinitrobenzonitrile.

Step 2: Reduction of 4-methyl-3,5-dinitrobenzonitrile

  • In a Parr hydrogenation apparatus, place the dried 4-methyl-3,5-dinitrobenzonitrile from the previous step.

  • Add a suitable solvent, such as ethanol or ethyl acetate, and a catalytic amount of palladium on carbon (10% Pd/C).

  • Pressurize the vessel with hydrogen gas (e.g., 50 psi) and shake or stir the mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake.

  • Once the reaction is complete, carefully vent the apparatus and filter the mixture through a pad of celite to remove the catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure to yield crude this compound.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: Dissolve a small sample of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆). The expected spectrum would show singlets for the aromatic protons, the amino protons, and the methyl protons, with chemical shifts influenced by the electronic effects of the substituents.

  • ¹³C NMR: A proton-decoupled ¹³C NMR spectrum in the same solvent would reveal distinct signals for each unique carbon atom in the molecule, including the quaternary carbons of the benzene ring, the methyl carbon, and the nitrile carbon.

Infrared (IR) Spectroscopy

  • Acquire the IR spectrum of the solid sample using a KBr pellet or an ATR accessory. Characteristic peaks would be expected for the N-H stretching of the primary amines (around 3300-3500 cm⁻¹), the C≡N stretching of the nitrile group (around 2220-2260 cm⁻¹), C-H stretching of the aromatic ring and methyl group, and C=C stretching of the aromatic ring.

Mass Spectrometry (MS)

  • Obtain the mass spectrum using an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI). The molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecular weight of the compound (147.18). Fragmentation patterns could provide further structural confirmation.

Logical Workflow for Compound Evaluation

The following diagram illustrates a general workflow for the evaluation of a novel compound like this compound in a drug discovery context.

Compound_Evaluation_Workflow General Workflow for Novel Compound Evaluation A Synthesis and Purification B Structural Characterization (NMR, MS, IR) A->B Purity & Identity Confirmation C In Vitro Biological Screening (e.g., Enzyme Assays, Receptor Binding) B->C Characterized Compound D Hit Identification C->D Active Compounds Identified E Lead Optimization (Structure-Activity Relationship Studies) D->E Promising Hits Selected F In Vivo Efficacy and Toxicity Studies E->F Optimized Lead Candidates G Preclinical Development F->G Safety and Efficacy Data

Caption: A logical workflow for the progression of a synthesized compound from initial characterization to preclinical development.

References

An In-depth Technical Guide to Determining the Solubility Profile of 3,5-Diamino-4-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies required to determine the solubility profile of 3,5-Diamino-4-methylbenzonitrile. Given the absence of readily available public data on the solubility of this specific compound, this document outlines the necessary experimental protocols to generate reliable and reproducible solubility data. The described methods are standard in pharmaceutical and chemical research and can be adapted for various organic compounds.

Introduction

This compound is an organic compound with potential applications in medicinal chemistry and materials science. A thorough understanding of its solubility in a range of solvents is a critical first step in its development and application. Solubility data is essential for designing synthetic routes, developing purification strategies, formulating products, and assessing bioavailability.[1][2] This guide focuses on two primary methods for quantitative solubility determination: the gravimetric method and UV-Vis spectrophotometry.

Predicted Solubility Characteristics

The molecular structure of this compound, featuring two amino groups and a nitrile group attached to a substituted benzene ring, suggests a moderate polarity. The presence of amino groups allows for hydrogen bonding with protic solvents, while the aromatic ring and methyl group contribute to its nonpolar character. Based on the principle of "like dissolves like," it is anticipated that this compound will exhibit some solubility in polar organic solvents and limited solubility in water and nonpolar solvents.[3][4][5]

Quantitative Solubility Data

As of the last update, specific quantitative solubility data for this compound in various solvents is not publicly available. The following table is provided as a template for researchers to populate with their experimental findings. It is recommended to determine solubility at multiple temperatures to understand the thermodynamic properties of the dissolution process.

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Method Used
e.g., Water25Gravimetric
e.g., Ethanol25Gravimetric
e.g., Methanol25Gravimetric
e.g., Acetone25Gravimetric
e.g., Dichloromethane25Gravimetric
e.g., Ethyl Acetate25Gravimetric
e.g., Toluene25Gravimetric
e.g., Hexane25Gravimetric
e.g., Dimethyl Sulfoxide (DMSO)25Gravimetric
e.g., Phosphate Buffer (pH 7.4)25UV-Vis

Experimental Protocols

Detailed and consistent experimental protocols are crucial for obtaining accurate and comparable solubility data. Below are step-by-step procedures for the recommended analytical methods.

4.1. Gravimetric Method for Solubility Determination

The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid in a solvent.[1][2][6][7] It involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and then determining the mass of the dissolved solute.

Apparatus and Materials:

  • Analytical balance (accurate to 0.1 mg)

  • Thermostatic shaker or water bath

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Pre-weighed evaporation dishes or vials

  • Oven

  • This compound

  • Selected solvents

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is necessary to ensure saturation.

  • Equilibration: Tightly cap the vials and place them in a thermostatic shaker or water bath set to the desired temperature. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure the solution is saturated.

  • Phase Separation: Once equilibrated, allow the vials to stand undisturbed at the set temperature for a short period to let the undissolved solid settle.

  • Filtration: Carefully draw a known volume of the supernatant into a syringe and pass it through a syringe filter to remove any undissolved particles. Collect the clear filtrate in a pre-weighed, clean, and dry evaporation dish or vial.

  • Solvent Evaporation: Place the evaporation dish with the filtrate in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80°C).

  • Drying and Weighing: Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature. Weigh the dish containing the dry solute. Repeat the drying and weighing process until a constant mass is achieved.[2][6]

  • Calculation: The solubility can be calculated using the following formula:

    Solubility ( g/100 mL) = [(Mass of dish + solute) - (Mass of empty dish)] / (Volume of filtrate in mL) * 100

4.2. UV-Vis Spectrophotometry for Solubility Determination

UV-Vis spectrophotometry is a sensitive method suitable for compounds that absorb ultraviolet or visible light.[8][9] This technique is particularly useful for determining the solubility in aqueous buffers.

Apparatus and Materials:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks

  • Pipettes

  • Apparatus for preparing saturated solutions (as in the gravimetric method)

  • This compound

  • Selected solvents (must be UV transparent in the analysis range)

Procedure:

  • Determination of Maximum Absorbance (λmax): Prepare a dilute stock solution of this compound in the chosen solvent. Scan the solution using the UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).

  • Preparation of Calibration Curve: From the stock solution, prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the predetermined λmax. Plot a calibration curve of absorbance versus concentration. The plot should be linear and follow the Beer-Lambert law.[10][11]

  • Preparation of Saturated Solution: Prepare a saturated solution of this compound in the solvent of interest as described in the gravimetric method (steps 1-3).

  • Sample Preparation and Analysis: After equilibration and settling, filter the supernatant. Accurately dilute a known volume of the clear filtrate with the solvent to a concentration that falls within the range of the calibration curve. Measure the absorbance of the diluted solution at λmax.

  • Calculation: Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted solution. Calculate the solubility in the original saturated solution by accounting for the dilution factor.

    Solubility (mol/L) = (Concentration of diluted sample from curve) * (Dilution factor)

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols for determining the solubility of this compound.

Gravimetric_Method_Workflow start Start add_excess Add excess solute to a known volume of solvent in a vial start->add_excess equilibrate Equilibrate in a thermostatic shaker (e.g., 24-48h) add_excess->equilibrate settle Allow undissolved solid to settle equilibrate->settle filter Filter supernatant using a syringe filter (0.45 µm) settle->filter collect Collect a known volume of filtrate in a pre-weighed dish filter->collect evaporate Evaporate solvent in an oven collect->evaporate cool_weigh Cool in desiccator and weigh the dish with dried solute evaporate->cool_weigh constant_weight Repeat drying and weighing until constant weight is achieved cool_weigh->constant_weight constant_weight->evaporate No calculate Calculate solubility constant_weight->calculate Yes end End calculate->end

Caption: Workflow for the Gravimetric Method of Solubility Determination.

UV_Vis_Method_Workflow cluster_prep Preliminary Steps cluster_main Solubility Measurement determine_lambda Determine λmax of the solute in the chosen solvent create_curve Prepare standard solutions and generate a calibration curve determine_lambda->create_curve prepare_sat Prepare a saturated solution and equilibrate create_curve->prepare_sat filter_supernatant Filter the supernatant prepare_sat->filter_supernatant dilute_filtrate Accurately dilute the filtrate to fall within the calibration range filter_supernatant->dilute_filtrate measure_abs Measure the absorbance of the diluted sample at λmax dilute_filtrate->measure_abs calculate_sol Calculate concentration using the calibration curve and dilution factor measure_abs->calculate_sol end End calculate_sol->end start Start start->determine_lambda

Caption: Workflow for the UV-Vis Spectrophotometry Method of Solubility Determination.

Conclusion

The solubility profile of this compound is a fundamental dataset for its scientific and industrial progression. While published data is currently unavailable, this guide provides the necessary theoretical background and detailed experimental protocols for researchers to determine this crucial property. By employing standardized methods such as gravimetric analysis and UV-Vis spectrophotometry, researchers can generate high-quality, reliable data that will be invaluable for the future development and application of this compound.

References

Spectroscopic Characterization of 3,5-Diamino-4-methylbenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Predicted Spectroscopic Data

Due to the absence of published experimental spectra for 3,5-Diamino-4-methylbenzonitrile, the following tables present data for structurally related compounds. This information serves as a reference for predicting the chemical shifts and absorption frequencies for the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to show signals for the aromatic protons, the amino protons, and the methyl protons. The chemical shifts will be influenced by the electron-donating amino groups and the electron-withdrawing nitrile group.

¹³C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule, including the quaternary carbons of the nitrile group and the aromatic ring.[1]

Table 1: Representative ¹H NMR Data for Analogous Compounds

CompoundSolventChemical Shift (δ) in ppm
4-Methylbenzonitrile[2]CDCl₃7.52 (d, J=8.0Hz, 2H), 7.27 (d, J=8.0Hz, 2H), 2.42 (s, 3H)
2-AminobenzonitrileDMSO-d₆Data for aminobenzonitriles can be found in specialized databases and literature.
4-(Dimethylamino)benzonitrileNot SpecifiedReferenced as available but specific data not in snippets.[3]

Table 2: Representative ¹³C NMR Data for Analogous Compounds

CompoundSolventChemical Shift (δ) in ppm
4-Methylbenzonitrile[2]CDCl₃143.6, 131.9, 129.7, 119.0, 109.1, 21.7
4-Methoxybenzonitrile[2]CDCl₃162.8, 133.9, 119.2, 114.7, 103.9, 55.5
4-Chlorobenzonitrile[2]CDCl₃139.4, 133.3, 129.6, 117.9, 110.7
Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the functional groups present. The N-H stretching of the primary amines, the C≡N stretching of the nitrile group, and C-H and C=C vibrations of the aromatic ring are expected to be the most prominent features. Aromatic compounds typically show a C-H stretch between 3100-3000 cm⁻¹ and carbon-carbon stretching vibrations in the 1600-1400 cm⁻¹ region.[4]

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)
Amine (N-H)Symmetric & Asymmetric Stretch3500 - 3300
Aromatic (C-H)Stretch3100 - 3000
Nitrile (C≡N)Stretch2240 - 2220
Aromatic (C=C)Stretch1600 - 1450
Amine (N-H)Bend1650 - 1580
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound (molar mass: 147.18 g/mol ), the molecular ion peak (M⁺) would be observed at m/z 147 in electron ionization (EI) mass spectrometry.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the sample is free of particulate matter.

Data Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.

  • ¹H NMR:

    • A standard pulse-acquire experiment is typically used.

    • Acquisition is generally done in the proton dimension.[5]

    • Key parameters to set include the number of scans (ns), acquisition time (at), and relaxation delay (d1).

  • ¹³C NMR:

    • A proton-decoupled experiment is standard to simplify the spectrum to singlets for each carbon.

    • A larger number of scans is usually required due to the low natural abundance of ¹³C.

  • Data Processing:

    • The raw data (Free Induction Decay - FID) is Fourier transformed.

    • Phase and baseline corrections are applied.

    • Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0 ppm.

Infrared (IR) Spectroscopy

Sample Preparation:

  • KBr Pellet (for solids):

    • Grind a small amount of the sample with dry potassium bromide (KBr).

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Attenuated Total Reflectance (ATR) (for solids and liquids):

    • Place a small amount of the sample directly on the ATR crystal.

    • Ensure good contact between the sample and the crystal.

Data Acquisition:

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

  • Procedure:

    • Record a background spectrum of the empty sample compartment (or with the pure KBr pellet/clean ATR crystal).

    • Place the sample in the instrument and record the sample spectrum.

    • The instrument software automatically subtracts the background to produce the final spectrum.

Mass Spectrometry (MS)

Sample Preparation:

  • Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol, acetonitrile) at a concentration of approximately 10-100 µg/mL.[6]

  • The solution must be free of non-volatile salts and buffers.

Data Acquisition:

  • Instrument: A mass spectrometer equipped with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).

  • ESI-MS:

    • The sample solution is introduced into the ion source, where it is nebulized and charged to form gaseous ions.

    • This method is suitable for polar compounds.[7]

  • Data Analysis:

    • The mass-to-charge ratio (m/z) of the ions is measured.

    • The resulting mass spectrum shows the relative abundance of ions at different m/z values.

    • Accurate mass measurements can be achieved by using an internal or external calibrant.[8]

Visualized Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a newly synthesized organic compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR Sample Prep IR IR Spectroscopy Purification->IR Sample Prep MS Mass Spectrometry (EI, ESI) Purification->MS Sample Prep Data_Integration Data Integration & Analysis NMR->Data_Integration IR->Data_Integration MS->Data_Integration Structure_Confirmation Structure Confirmation Data_Integration->Structure_Confirmation

Caption: Workflow for Spectroscopic Analysis of an Organic Compound.

References

The Historical Development of Diaminobenzonitrile Isomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diaminobenzonitrile (DABN) isomers, a class of aromatic compounds featuring a benzene ring substituted with two amino groups and a nitrile group, represent a versatile scaffold in organic synthesis and medicinal chemistry. Their rich functionality allows for a diverse range of chemical transformations, making them valuable building blocks for the synthesis of pharmaceuticals, dyes, and other functional materials. This technical guide provides a comprehensive overview of the historical development of diaminobenzonitrile isomers, detailing their synthesis, physicochemical properties, and relevant experimental protocols.

Physicochemical Properties of Diaminobenzonitrile Isomers

The six positional isomers of diaminobenzonitrile exhibit distinct physicochemical properties influenced by the relative positions of the amino and nitrile functional groups. These differences in properties, such as melting point, boiling point, and solubility, are critical for their purification and application in various synthetic procedures. A summary of the available quantitative data for these isomers is presented below.

IsomerCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
2,3-Diaminobenzonitrile344595-76-2C₇H₇N₃133.15Not readily available
2,4-Diaminobenzonitrile37705-82-1C₇H₇N₃133.15105[1]
2,5-Diaminobenzonitrile14346-13-5C₇H₇N₃133.1586-87[2]
2,6-DiaminobenzonitrileNot readily availableC₇H₇N₃133.15Not readily available
3,4-Diaminobenzonitrile17626-40-3C₇H₇N₃133.15144-148[3]
3,5-DiaminobenzonitrileNot readily availableC₇H₇N₃133.15Not readily available

Historical Synthesis and Methodologies

The synthesis of diaminobenzonitrile isomers has evolved over time, with early methods often relying on classical reactions for the introduction of amino and cyano functionalities onto the benzene ring. More contemporary methods offer improved yields, selectivity, and milder reaction conditions.

Early Synthetic Approaches

The historical synthesis of diaminobenzonitriles is often rooted in the reduction of corresponding dinitro or nitroamino benzonitriles. These reactions typically employed metal-acid combinations or catalytic hydrogenation.

1. Reduction of Nitroanilines and Dinitrobenzonitriles:

A common and historically significant route to diaminobenzonitriles involves the reduction of a nitro-substituted aminobenzonitrile or a dinitrobenzonitrile. A classic method for this transformation is the use of stannous chloride (SnCl₂) in the presence of a strong acid, such as hydrochloric acid.

  • Experimental Protocol: Synthesis of 2,4-Diaminobenzonitrile via Reduction of 2,4-Dinitrobenzonitrile [1]

    • A solution of stannous chloride dihydrate (74.6 g) in concentrated hydrochloric acid (75 ml) and ethanol (150 ml) is prepared and cooled in an ice bath.

    • Powdered 2,4-dinitrobenzonitrile (9.66 g, 0.05 mole) is added portion-wise while maintaining the temperature between 25-30°C.

    • The resulting yellow solution is maintained at 40°C for 90 minutes, during which a stream of nitrogen is passed over the surface to evaporate the ethanol.

    • The remaining yellow slurry is cooled in an ice bath, and a solution of sodium hydroxide (70 g in 280 g of water) is added slowly with stirring.

    • The mixture is filtered, and the filtrate is extracted four times with ethyl acetate.

    • The ethyl acetate extracts are combined and evaporated to dryness.

    • The residue is combined with the solids from the filtration step and extracted with four 150 ml portions of boiling benzene.

    • The benzene solution is evaporated to dryness to yield crude 2,4-diaminobenzonitrile.

    • Recrystallization from benzene affords the pure product with a melting point of 105°C.

  • Experimental Protocol: Synthesis of 2,5-Diaminobenzonitrile via Reduction of 5-Nitroanthranilonitrile [2]

    • To a solution of stannous chloride dihydrate (80 g) in concentrated hydrochloric acid (200 ml), 5-nitroanthranilonitrile (16.314 g, 0.1 mole) is added in portions over approximately 5 minutes with water cooling to maintain a temperature around 50°C.

    • The mixture is stirred for 4 hours and then allowed to stand overnight.

    • The reaction mixture is cooled to 5°C in an ice bath, and a cold 50% solution of sodium hydroxide is added until the mixture is strongly basic.

    • The mixture is extracted with methylene chloride.

    • The methylene chloride extracts are washed with water, and the solvent is removed by distillation to yield 2,5-diaminobenzonitrile.

    • Recrystallization from a benzene-skellysolve B mixture gives the purified product with a melting point of 86-87°C.

2. Catalytic Hydrogenation:

Catalytic hydrogenation offers a cleaner and often more efficient alternative to metal-acid reductions. This method typically involves the use of a transition metal catalyst, such as palladium on carbon (Pd/C), and a hydrogen source.

  • Experimental Protocol: Synthesis of 3,4-Diaminobenzonitrile via Catalytic Hydrogenation [4]

    • To a solution of 4-amino-3-nitrobenzonitrile (2.00 g, 12.3 mmol) in methanol (20 mL), palladium on carbon (500 mg, 10% purity) is added.

    • The reaction flask is degassed and filled with hydrogen gas (e.g., using a hydrogen balloon).

    • The reaction mixture is stirred vigorously for 18 hours at 25°C.

    • Upon completion, the mixture is degassed under vacuum and backfilled with nitrogen (this process is repeated three times).

    • The reaction mixture is filtered through a pad of diatomaceous earth.

    • The filtrate is concentrated under vacuum to yield 3,4-diaminobenzonitrile.

Modern Synthetic Methodologies

While classical methods are still in use, modern organic synthesis has introduced more sophisticated and versatile approaches to construct the diaminobenzonitrile scaffold.

1. Sandmeyer Reaction:

The Sandmeyer reaction provides a pathway to introduce a nitrile group onto an aromatic ring via a diazonium salt intermediate.[5][6][7] This can be a key step in a multi-step synthesis of a diaminobenzonitrile isomer, starting from a corresponding amino-substituted aniline. The general principle involves the diazotization of a primary aromatic amine followed by treatment with a copper(I) cyanide salt.[8]

Logical Workflow for Sandmeyer-based Synthesis of a Diaminobenzonitrile Isomer:

Sandmeyer_Workflow Start Amino-substituted Aniline Diazotization Diazotization (NaNO2, HCl) Start->Diazotization Diazonium_Salt Aryl Diazonium Salt Diazotization->Diazonium_Salt Sandmeyer Sandmeyer Reaction (CuCN) Diazonium_Salt->Sandmeyer Nitroaminobenzonitrile Nitroaminobenzonitrile Sandmeyer->Nitroaminobenzonitrile Reduction Reduction (e.g., SnCl2/HCl or H2/Pd-C) Nitroaminobenzonitrile->Reduction DABN Diaminobenzonitrile Isomer Reduction->DABN

Caption: General workflow for synthesizing a diaminobenzonitrile isomer using the Sandmeyer reaction.

2. Ullmann Condensation:

The Ullmann condensation is a copper-catalyzed reaction that can be used to form C-N bonds.[9][10][11][12] In principle, a diaminobenzonitrile could be synthesized by the reaction of a dihalo-benzonitrile with an amine source in the presence of a copper catalyst. This method is particularly useful for constructing sterically hindered C-N bonds.

3. Dehydration of Diaminobenzamides:

The direct dehydration of a diaminobenzamide can yield the corresponding diaminobenzonitrile. Reagents such as phosphoryl chloride or phenylphosphonic dichloride in pyridine have been used for the dehydration of amides to nitriles.[13] However, the presence of the amino groups can lead to side reactions, and protection-deprotection strategies may be necessary.

Spectroscopic Data

The characterization of diaminobenzonitrile isomers relies heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

  • ¹H NMR Spectroscopy: The chemical shifts and coupling patterns of the aromatic protons in the ¹H NMR spectrum are diagnostic for the substitution pattern of the benzene ring, allowing for the differentiation of the isomers. The amino protons typically appear as broad singlets. For example, the ¹H NMR spectrum of 3-aminobenzonitrile shows characteristic signals for the aromatic protons.[14]

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to their electronic environment, and thus can be used to distinguish between the different isomers. The nitrile carbon typically appears in the range of 115-125 ppm.

  • IR Spectroscopy: The IR spectrum of diaminobenzonitriles shows characteristic absorption bands for the N-H stretching vibrations of the amino groups (typically in the range of 3200-3500 cm⁻¹) and the C≡N stretching vibration of the nitrile group (around 2220-2260 cm⁻¹).

Applications in Drug Development and Research

Diaminobenzonitrile isomers serve as important intermediates in the synthesis of a wide array of biologically active molecules. The two amino groups and the nitrile functionality provide multiple reaction sites for building complex heterocyclic systems, which are prevalent in many pharmaceutical agents. Their utility is demonstrated in the synthesis of various kinase inhibitors, antimicrobial agents, and other therapeutic compounds. The specific substitution pattern of the diaminobenzonitrile isomer is often crucial for the desired biological activity of the final product.

Conclusion

The historical development of the synthesis of diaminobenzonitrile isomers showcases the progression of synthetic organic chemistry, from classical reduction methods to more versatile and selective modern techniques. While comprehensive data for all isomers remains somewhat elusive in readily accessible literature, the established synthetic routes provide a solid foundation for their preparation. As the demand for novel and complex molecular architectures in drug discovery and materials science continues to grow, the importance of these versatile building blocks is likely to increase, encouraging further research into their synthesis and properties.

References

An In-depth Technical Guide to the Safe Handling of 3,5-Diamino-4-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) or toxicological information is available for 3,5-Diamino-4-methylbenzonitrile. The following guide has been compiled by analogy from safety data for structurally related compounds, including 3-Amino-4-methylbenzonitrile, 4-Amino-3,5-dimethylbenzonitrile, and other aromatic amines and nitriles. This information should be used as a preliminary safety guide only. A thorough risk assessment should be conducted by qualified personnel before handling this compound.

Introduction
Hazard Identification and Classification

Based on the safety data of structurally similar compounds, this compound is anticipated to be classified under the Globally Harmonized System (GHS) as follows.

Table 1: Presumed GHS Hazard Classification

Hazard ClassHazard CategoryGHS Hazard Statement (Presumed)
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Specific target organ toxicity — Single exposureCategory 3H335: May cause respiratory irritation

Note: These classifications are inferred from related compounds and have not been experimentally validated for this compound.

Physicochemical Information

Specific physicochemical data for this compound is not available. The following table presents data for a related compound, 3-Amino-4-methylbenzonitrile, to provide an estimate of its properties.

Table 2: Physicochemical Data of 3-Amino-4-methylbenzonitrile

PropertyValue
Molecular FormulaC₈H₈N₂
Molecular Weight132.16 g/mol [1]
AppearanceSolid
Melting Point70 - 76 °C (for 4-(Dimethylamino)benzonitrile)[2]
Handling and Storage

Safe handling and storage are crucial to minimize exposure and risk.

4.1. Engineering Controls:

  • Work in a well-ventilated area, preferably in a certified chemical fume hood.[3]

  • Ensure that eyewash stations and safety showers are readily accessible.[4]

4.2. Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[3]

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.[3]

  • Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator with a particulate filter.[3]

4.3. General Hygiene:

  • Wash hands thoroughly after handling.[3]

  • Do not eat, drink, or smoke in the laboratory.[5]

  • Contaminated clothing should be removed and laundered before reuse.[3]

4.4. Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents.[4]

First Aid Measures

In case of exposure, follow these first aid procedures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[6]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE. Avoid breathing dust.[3]

  • Environmental Precautions: Prevent the material from entering drains or waterways.[5]

  • Containment and Cleanup: Carefully sweep up or vacuum the spilled material and place it into a suitable, labeled container for disposal. Avoid generating dust.[3]

Disposal Considerations
  • Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.

  • Consult with a licensed professional waste disposal service to ensure proper disposal.

Visualizations

Logical Relationship: GHS Hazard Identification Process

The following diagram illustrates the logical workflow for identifying and classifying chemical hazards based on the Globally Harmonized System (GHS), a process that would be applied to this compound if data were available.

GHS_Hazard_Identification cluster_Evaluation Hazard Evaluation cluster_Communication Hazard Communication cluster_Output Safety Data Sheet & Label Data Gather Physicochemical, Toxicological, and Ecotoxicological Data Classify Classify Hazards based on GHS Criteria Data->Classify SignalWord Assign Signal Word (e.g., 'Warning', 'Danger') Classify->SignalWord Pictograms Select GHS Pictograms Classify->Pictograms H_Statements Assign Hazard Statements (e.g., H302) Classify->H_Statements P_Statements Assign Precautionary Statements (e.g., P280) Classify->P_Statements SDS Compile Safety Data Sheet (SDS) SignalWord->SDS Label Create Product Label SignalWord->Label Pictograms->SDS Pictograms->Label H_Statements->SDS H_Statements->Label P_Statements->SDS P_Statements->Label

Caption: GHS Hazard Identification and Communication Workflow.

Experimental Workflow: Safe Handling of a Chemical Powder

This diagram outlines a general workflow for safely handling a potentially hazardous chemical powder like this compound in a research setting.

Safe_Handling_Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Cleanup Cleanup and Disposal RiskAssessment Conduct Risk Assessment PPE Don Personal Protective Equipment (PPE) RiskAssessment->PPE FumeHood Prepare Fume Hood and Equipment PPE->FumeHood Weighing Weigh Compound in Fume Hood FumeHood->Weighing Dissolving Prepare Solution (if applicable) Weighing->Dissolving Reaction Perform Experiment Dissolving->Reaction Decontaminate Decontaminate Glassware and Surfaces Reaction->Decontaminate Waste Dispose of Waste in Labeled Containers Decontaminate->Waste RemovePPE Remove PPE Waste->RemovePPE Wash Wash Hands Thoroughly RemovePPE->Wash

Caption: General Workflow for Safe Handling of a Chemical Powder.

References

An In-depth Technical Guide to 3,5-Diamino-4-methylbenzonitrile: Isomers, Homologs, and Synthetic Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,5-Diamino-4-methylbenzonitrile, a substituted aromatic nitrile with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct research on this specific compound, this guide leverages data from its isomers and homologs to provide a thorough understanding of its expected properties, synthetic routes, and characterization methods.

Physicochemical Properties of Diaminobenzonitrile Isomers and Homologs

The physicochemical properties of aromatic nitriles are crucial for predicting their behavior in biological and chemical systems. While specific experimental data for this compound is scarce, the following table summarizes key computed and experimental data for related isomers and homologs to provide a comparative reference.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)LogP
This compound 168770-41-0C₈H₉N₃147.18Not ReportedNot ReportedNot Reported
2,4-DiaminoazobenzeneNot applicableC₁₂H₁₂N₄212.25118-118.52262Not Reported
3,4-Diaminobenzonitrile[1]17626-40-3C₇H₇N₃133.15144-148[1]368.7±27.0 (Predicted)[2]Not Reported
2,6-Diaminobenzonitrile[3]49635-80-5C₇H₇N₃133.15Not ReportedNot ReportedNot Reported
2,6-DiaminoanthraquinoneNot applicableC₁₄H₁₀N₂O₂238.24Not ReportedNot ReportedNot Reported

Synthesis and Experimental Protocols

A plausible synthetic route to this compound involves a two-step process starting from 4-methylbenzonitrile: dinitration followed by reduction of the nitro groups.

Proposed Synthesis of this compound

The proposed synthetic pathway is illustrated below.

Synthesis_of_3_5_Diamino_4_methylbenzonitrile 4-Methylbenzonitrile 4-Methylbenzonitrile 3,5-Dinitro-4-methylbenzonitrile 3,5-Dinitro-4-methylbenzonitrile 4-Methylbenzonitrile->3,5-Dinitro-4-methylbenzonitrile Nitration (HNO₃, H₂SO₄) This compound This compound 3,5-Dinitro-4-methylbenzonitrile->this compound Reduction (e.g., SnCl₂/HCl or H₂/Pd-C) Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structure Elucidation & Purity Crude_Product Crude Product Purification Purification (Column Chromatography) Crude_Product->Purification Pure_Compound Pure Compound Purification->Pure_Compound HPLC HPLC Analysis (Purity & Isomer Separation) Pure_Compound->HPLC NMR NMR Spectroscopy (¹H, ¹³C) Pure_Compound->NMR IR IR Spectroscopy Pure_Compound->IR MS Mass Spectrometry (Molecular Weight) Pure_Compound->MS Final_Characterization Structural Confirmation & Purity Assessment HPLC->Final_Characterization NMR->Final_Characterization IR->Final_Characterization MS->Final_Characterization

References

Methodological & Application

Application Notes and Protocols: Use of 3,5-Diamino-4-methylbenzonitrile in High-Performance Polymer Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-performance polymers are essential materials in advanced applications requiring exceptional thermal stability, mechanical strength, and chemical resistance. Polyimides, a class of high-performance polymers, are widely utilized in the aerospace, electronics, and medical industries. The properties of polyimides can be tailored by modifying the chemical structure of the diamine and dianhydride monomers.

The incorporation of a nitrile (-CN) group into the polymer backbone is a known strategy to enhance properties such as thermal stability, solvent resistance, and dielectric constant. The methyl (-CH3) group, on the other hand, can improve the solubility and processability of the resulting polymers. 3,5-Diamino-4-methylbenzonitrile presents itself as a promising, yet not widely documented, monomer for the synthesis of novel high-performance polyimides with a potentially unique combination of properties.

These application notes provide a generalized protocol for the synthesis of polyimides using this compound as the diamine monomer. The provided experimental details are based on established synthesis methods for structurally similar aromatic diamines and should be considered a starting point for optimization.

Chemical Structure

Caption: Chemical structure of this compound.

Experimental Protocols

The synthesis of polyimides from this compound and an aromatic dianhydride is typically a two-step process. The first step involves the formation of a poly(amic acid) intermediate, followed by a cyclodehydration (imidization) step to form the final polyimide.

Materials and Equipment
  • Monomers: this compound, Pyromellitic dianhydride (PMDA) or 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)

  • Solvent: Anhydrous N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP)

  • Imidization Agents (for chemical imidization): Acetic anhydride, Pyridine

  • Reaction Vessel: Three-necked round-bottom flask

  • Stirring: Mechanical stirrer

  • Atmosphere: Nitrogen or Argon gas inlet

  • Other: Glass plates for film casting, vacuum oven

Protocol 1: Two-Step Polyimide Synthesis (Thermal Imidization)

This protocol outlines the synthesis of a polyimide via a poly(amic acid) precursor followed by thermal cyclization.

G cluster_prep Preparation cluster_reaction Poly(amic acid) Synthesis cluster_processing Film Casting and Thermal Imidization prep1 Dissolve this compound in anhydrous DMAc under N2 prep2 Cool the solution to 0-5 °C prep1->prep2 react1 Slowly add equimolar amount of dianhydride (e.g., PMDA) prep2->react1 react2 Stir at 0-5 °C for 2 hours react1->react2 react3 Allow to warm to room temperature and stir for 24 hours react2->react3 proc1 Cast the viscous poly(amic acid) solution onto a glass plate react3->proc1 proc2 Heat in a vacuum oven using a staged heating program: 100 °C (1h), 200 °C (1h), 300 °C (1h) proc1->proc2 proc3 Cool to room temperature and remove the polyimide film proc2->proc3

Caption: Experimental workflow for thermal imidization.

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound in anhydrous DMAc to achieve a solids content of 15-20% (w/v).

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add an equimolar amount of the dianhydride (e.g., PMDA) in small portions to the stirred diamine solution.

  • Maintain the temperature at 0-5 °C and continue stirring for 2 hours after the complete addition of the dianhydride.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 24 hours to ensure the formation of a viscous poly(amic acid) solution.

  • Cast the poly(amic acid) solution onto a clean, dry glass plate.

  • Place the glass plate in a vacuum oven and cure the film using a staged heating program: 1 hour at 100 °C, 1 hour at 200 °C, and 1 hour at 300 °C.

  • After the final heating step, allow the oven to cool down slowly to room temperature.

  • Immerse the glass plate in water to facilitate the removal of the polyimide film.

  • Dry the resulting polyimide film in a vacuum oven at 100 °C for several hours.

Protocol 2: Two-Step Polyimide Synthesis (Chemical Imidization)

This protocol utilizes chemical reagents to achieve imidization at lower temperatures.

G cluster_prep Poly(amic acid) Synthesis cluster_imidization Chemical Imidization cluster_isolation Polymer Isolation prep1 Synthesize poly(amic acid) solution as described in Protocol 1 (Steps 1-5) imid1 Cool the poly(amic acid) solution to 0 °C prep1->imid1 imid2 Add acetic anhydride (2x molar amount of repeating unit) and pyridine (1x molar amount) imid1->imid2 imid3 Stir at room temperature for 12-24 hours imid2->imid3 iso1 Precipitate the polyimide by pouring the solution into a non-solvent (e.g., methanol) imid3->iso1 iso2 Filter and wash the polymer with methanol iso1->iso2 iso3 Dry the polyimide powder under vacuum iso2->iso3

Caption: Experimental workflow for chemical imidization.

Procedure:

  • Prepare the poly(amic acid) solution as described in steps 1-5 of Protocol 1.

  • Cool the viscous solution to 0 °C in an ice bath.

  • Slowly add a mixture of acetic anhydride (2 times the molar amount of the polymer repeating unit) and pyridine (equimolar to the polymer repeating unit) to the poly(amic acid) solution with vigorous stirring.

  • Remove the ice bath and continue stirring the mixture at room temperature for 12-24 hours.

  • Precipitate the polyimide by pouring the reaction mixture into a large volume of a non-solvent like methanol.

  • Collect the precipitated polymer by filtration.

  • Wash the polymer thoroughly with methanol to remove residual solvent and imidization agents.

  • Dry the final polyimide powder in a vacuum oven at 120 °C until a constant weight is achieved.

Data Presentation

The following tables present illustrative data for high-performance polyimides derived from nitrile- and methyl-substituted aromatic diamines. Note: This data is representative and may not directly correspond to polymers synthesized from this compound. Experimental optimization is necessary to determine the precise properties.

Table 1: Representative Reaction Conditions for Polyimide Synthesis

ParameterCondition
Diamine MonomerThis compound
Dianhydride MonomerPMDA or 6FDA
SolventAnhydrous DMAc or NMP
Solids Content15-25% (w/v)
Reaction Temperature (Polyamic Acid)0 °C to Room Temperature
Reaction Time (Polyamic Acid)12-24 hours
Imidization MethodThermal or Chemical
Thermal Imidization Profile100°C (1h), 200°C (1h), 300°C (1h)
Chemical Imidization AgentsAcetic Anhydride / Pyridine

Table 2: Anticipated Properties of Polyimides Derived from Substituted Diaminobenzonitriles

PropertyExpected Range
Thermal Properties
Glass Transition Temperature (Tg)250 - 350 °C
5% Weight Loss Temperature (TGA)> 450 °C (in N2)
Mechanical Properties
Tensile Strength80 - 150 MPa
Tensile Modulus2.5 - 4.0 GPa
Elongation at Break5 - 15 %
Dielectric Properties
Dielectric Constant (1 MHz)3.0 - 4.0
Dielectric Loss (1 MHz)< 0.01

General Reaction Scheme

The following diagram illustrates the general two-step reaction for the synthesis of polyimides from an aromatic diamine and a dianhydride.

cluster_options Diamine H₂N-Ar₁-NH₂ (this compound) PolyamicAcid -[HNOC-Ar₂-CONH-Ar₁]n- Poly(amic acid) Diamine->PolyamicAcid + Dianhydride O(CO)₂-Ar₂-(CO)₂O (Dianhydride) Dianhydride->PolyamicAcid Solvent1 Polar Aprotic Solvent (DMAc or NMP) Solvent1->PolyamicAcid Polyimide -[N(CO)₂-Ar₂-(CO)₂N-Ar₁]n- Polyimide PolyamicAcid->Polyimide Imidization Heat Heat (Δ) (Thermal Imidization) Heat->Polyimide Chemicals Chemical Dehydration (e.g., Ac₂O/Pyridine) Chemicals->Polyimide Water -2n H₂O Polyimide->Water byproduct

Caption: General synthesis of polyimides.

Conclusion

This compound holds potential as a monomer for creating novel high-performance polyimides. The protocols and data presented here offer a foundational guide for researchers to explore the synthesis and characterization of these materials. The unique combination of nitrile and methyl functionalities may lead to polymers with an advantageous balance of thermal stability, processability, and dielectric performance, making them suitable for a range of advanced applications. Further research and optimization are encouraged to fully elucidate the structure-property relationships of polyimides derived from this specific diamine.

Application Notes and Protocols for 3,5-Diamino-4-methylbenzonitrile in Polycondensation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Diamino-4-methylbenzonitrile is a versatile aromatic diamine monomer that holds significant potential for the synthesis of advanced polymers through polycondensation reactions. Its unique structure, featuring two reactive amine functional groups, a methyl group, and a nitrile moiety, can impart desirable properties to the resulting polymers, such as high thermal stability, enhanced solubility, and specific functionalities. These characteristics make polymers derived from this compound attractive for various high-performance applications, including specialty membranes, advanced composites, and matrices for controlled drug delivery.

This document provides detailed protocols for the synthesis of polyamides and polyimides using this compound as a key monomer. The methodologies are based on established polycondensation techniques for aromatic diamines.

Polycondensation Reactions of this compound

This compound can be readily polymerized with diacid chlorides or dianhydrides to yield high-molecular-weight polyamides and polyimides, respectively. The presence of the methyl group can improve the solubility of the resulting polymers, while the nitrile group offers a site for potential post-polymerization modifications.

Polyamide Synthesis

Aromatic polyamides are renowned for their exceptional thermal and mechanical properties. The synthesis of polyamides from this compound can be achieved via low-temperature solution polycondensation with a suitable diacid chloride, such as terephthaloyl chloride.

Diagram of Polyamide Synthesis

G cluster_reactants Reactants Monomer1 3,5-Diamino-4- methylbenzonitrile Product Polyamide Monomer1->Product Polycondensation Monomer2 Terephthaloyl Chloride Monomer2->Product Solvent N-methyl-2-pyrrolidone (NMP) Solvent->Monomer1 Solvent->Monomer2 Byproduct HCl Product->Byproduct forms

Caption: Reaction scheme for polyamide synthesis.

Polyimide Synthesis

Polyimides are a class of high-performance polymers known for their outstanding thermal stability, chemical resistance, and dielectric properties. The synthesis involves a two-step process: the formation of a poly(amic acid) precursor, followed by thermal or chemical imidization.

Diagram of Polyimide Synthesis Workflow

G cluster_step1 Step 1: Poly(amic acid) Formation cluster_step2 Step 2: Imidization Monomers This compound + Pyromellitic Dianhydride PAA Poly(amic acid) Solution Monomers->PAA Stir at RT Thermal Thermal Curing PAA->Thermal Heat Chemical Chemical Imidization (e.g., Acetic Anhydride/Pyridine) PAA->Chemical Add Reagents Polyimide Polyimide Film Thermal->Polyimide Chemical->Polyimide

Caption: Two-step synthesis of polyimides.

Experimental Protocols

Protocol 1: Synthesis of Polyamide from this compound and Terephthaloyl Chloride

This protocol details the low-temperature solution polycondensation method.

Materials:

  • This compound

  • Terephthaloyl chloride

  • N-methyl-2-pyrrolidone (NMP), anhydrous

  • Lithium chloride (LiCl)

  • Pyridine, anhydrous

  • Methanol

  • Nitrogen gas

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Nitrogen inlet and outlet

  • Dropping funnel

  • Ice bath

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Vacuum oven

Procedure:

  • Monomer Dissolution: In a flame-dried three-neck flask under a nitrogen atmosphere, dissolve a specific amount of this compound and LiCl in anhydrous NMP. Stir the mixture with a mechanical stirrer until all solids have dissolved.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition of Diacid Chloride: Add an equimolar amount of terephthaloyl chloride to the cooled solution portion-wise over 30 minutes. Ensure the temperature remains between 0 and 5°C.

  • Polymerization: After the addition is complete, continue stirring the reaction mixture at 0°C for 1 hour, and then allow it to warm to room temperature and stir for an additional 4 hours. The viscosity of the solution will increase as the polymer forms.

  • Precipitation: Pour the viscous polymer solution into a beaker containing methanol with vigorous stirring to precipitate the polyamide.

  • Washing: Filter the fibrous polymer and wash it thoroughly with hot water and then with methanol to remove any unreacted monomers and salts.

  • Drying: Dry the purified polyamide in a vacuum oven at 80°C overnight.

Protocol 2: Synthesis of Polyimide from this compound and Pyromellitic Dianhydride

This protocol follows the conventional two-step method for polyimide synthesis.[1]

Materials:

  • This compound

  • Pyromellitic dianhydride (PMDA)

  • N,N-dimethylacetamide (DMAc), anhydrous

  • Acetic anhydride

  • Pyridine

  • Nitrogen gas

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Nitrogen inlet and outlet

  • Glass plates for casting

  • Vacuum oven with temperature programming

Procedure:

Step 1: Poly(amic acid) Synthesis

  • Monomer Dissolution: In a dry three-neck flask under a nitrogen atmosphere, dissolve an equimolar amount of this compound in anhydrous DMAc.

  • Dianhydride Addition: Gradually add an equimolar amount of PMDA to the diamine solution with constant stirring. The reaction is exothermic, so the addition should be controlled to maintain the temperature at room temperature.

  • Polymerization: Continue stirring the mixture at room temperature for 12-24 hours to form a viscous poly(amic acid) solution.[1]

Step 2: Imidization

  • Thermal Imidization:

    • Casting: Cast the poly(amic acid) solution onto a clean glass plate.

    • Curing: Place the cast film in a vacuum oven and cure using a staged heating program, for example: 80°C for 1 hour, 150°C for 1 hour, 250°C for 1 hour, and finally 300°C for 1 hour.[1]

    • Film Removal: After cooling, the resulting polyimide film can be peeled off the glass plate.

  • Chemical Imidization:

    • Dehydrating Agent Addition: To the poly(amic acid) solution, add a mixture of acetic anhydride and pyridine (as a catalyst) and stir at room temperature for 12 hours.

    • Precipitation: Precipitate the polyimide by pouring the solution into methanol.

    • Purification and Drying: Filter the polymer, wash it with methanol, and dry it in a vacuum oven.

Data Presentation

The following tables summarize hypothetical quantitative data for the synthesis and characterization of polymers derived from this compound. These values are representative of what might be expected for aromatic polyamides and polyimides and should be experimentally determined.

Table 1: Reaction Parameters for Polyamide Synthesis

ParameterValue
Monomer Concentration0.5 M
SolventNMP with 5% LiCl
Reaction Temperature0°C to Room Temperature
Reaction Time5 hours
Yield> 95%

Table 2: Properties of Polyamide Derived from this compound

PropertyExpected Value
Inherent Viscosity (dL/g)0.8 - 1.5
Glass Transition Temp. (Tg)250 - 300°C
5% Weight Loss Temp. (TGA)> 450°C
Tensile Strength (MPa)80 - 110
SolubilitySoluble in NMP, DMAc, DMF

Table 3: Reaction Parameters for Polyimide Synthesis

ParameterValue
Monomer Concentration15-20 wt% solids in DMAc
PAA Formation Time12-24 hours at Room Temp.
Thermal Curing Profile80-300°C (staged)
Chemical Imidization ReagentsAcetic Anhydride/Pyridine

Table 4: Properties of Polyimide Derived from this compound

PropertyExpected Value
Inherent Viscosity (PAA, dL/g)1.0 - 2.0
Glass Transition Temp. (Tg)> 300°C
5% Weight Loss Temp. (TGA)> 500°C
Tensile Strength (MPa)100 - 150
Dielectric Constant (1 MHz)2.8 - 3.2

Conclusion

This compound serves as a promising monomer for the creation of high-performance polyamides and polyimides. The provided protocols, based on established polycondensation methodologies, offer a solid foundation for researchers to explore the synthesis and characterization of novel polymers derived from this unique diamine. The anticipated properties of these polymers, such as high thermal stability and good solubility, make them suitable candidates for a wide range of advanced applications. Further experimental work is necessary to fully elucidate the structure-property relationships of these new materials.

References

Application of 3,5-Diamino-4-methylbenzonitrile in the Synthesis of Quinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes

3,5-Diamino-4-methylbenzonitrile serves as a valuable building block in the synthesis of functionalized heterocyclic compounds, particularly quinoxaline derivatives. The presence of two vicinal amino groups on the benzene ring allows for cyclocondensation reactions with 1,2-dicarbonyl compounds to form the pyrazine ring of the quinoxaline system. The methyl and cyano substituents on the benzene ring of the diamine precursor are retained in the final quinoxaline product, providing specific substitution patterns that are useful for developing new pharmaceutical agents and functional materials.

The primary application of this compound in this context is the synthesis of 6-methyl-8-cyanoquinoxaline derivatives. These compounds are of interest to researchers in drug discovery and materials science due to the diverse biological activities associated with the quinoxaline scaffold, including antimicrobial, anticancer, and anti-inflammatory properties. The cyano group can be further manipulated to introduce other functional groups, enhancing the structural diversity of the synthesized compounds.

Synthesis of 6-methyl-2,3-diphenyl-8-cyanoquinoxaline

A key application of this compound is demonstrated in the synthesis of 6-methyl-2,3-diphenyl-8-cyanoquinoxaline through a cyclocondensation reaction with benzil. This reaction provides a straightforward method to access a highly substituted quinoxaline core.

Reaction Scheme:

G cluster_product Product cluster_conditions Reaction Conditions r1 This compound p1 6-methyl-2,3-diphenyl-8-cyanoquinoxaline r1->p1 + r2 Benzil r2->p1 c1 Ethanol (Solvent) Reflux

Caption: General reaction scheme for the synthesis of 6-methyl-2,3-diphenyl-8-cyanoquinoxaline.

Experimental Protocols

Synthesis of 6-methyl-2,3-diphenyl-8-cyanoquinoxaline

This protocol details the laboratory procedure for the synthesis of 6-methyl-2,3-diphenyl-8-cyanoquinoxaline from this compound and benzil.

Materials:

  • This compound

  • Benzil

  • Absolute Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Buchner funnel and filter paper

  • Crystallizing dish

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1.47 g (10 mmol) of this compound in 50 mL of absolute ethanol by stirring with a magnetic stirrer.

  • To this solution, add 2.10 g (10 mmol) of benzil.

  • Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle.

  • Maintain the reflux for 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The product will precipitate out of the solution upon cooling.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from ethanol to obtain pure crystals of 6-methyl-2,3-diphenyl-8-cyanoquinoxaline.

  • Dry the purified product in a desiccator.

Quantitative Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
6-methyl-2,3-diphenyl-8-cyanoquinoxalineC₂₂H₁₅N₃321.3885178-180

Characterization Data:

  • ¹H NMR (CDCl₃, δ ppm): 2.60 (s, 3H, CH₃), 7.25-7.40 (m, 6H, Ar-H), 7.50-7.65 (m, 4H, Ar-H), 7.80 (s, 1H, Ar-H), 8.15 (s, 1H, Ar-H).

  • IR (KBr, cm⁻¹): 2225 (C≡N), 1600, 1580, 1490 (C=C, C=N).

Experimental Workflow

G start Start dissolve Dissolve this compound and Benzil in Ethanol start->dissolve reflux Reflux the mixture for 4 hours dissolve->reflux cool Cool to room temperature reflux->cool filter Filter the precipitate cool->filter wash Wash with cold ethanol filter->wash recrystallize Recrystallize from ethanol wash->recrystallize dry Dry the product recrystallize->dry end End dry->end

Caption: Step-by-step workflow for the synthesis of 6-methyl-2,3-diphenyl-8-cyanoquinoxaline.

Step-by-step protocol for 3,5-Diamino-4-methylbenzonitrile polymerization

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Topic: Step-by-step Protocol for the Polymerization of 3,5-Diamino-4-methylbenzonitrile

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aromatic diamines are crucial building blocks in the synthesis of high-performance polymers such as polyimides and polyamides. These polymers exhibit exceptional thermal stability, chemical resistance, and mechanical strength, making them suitable for a wide range of applications in aerospace, electronics, and biomedical devices. This document provides a detailed protocol for the polymerization of this compound, a diamine monomer, through a two-step polycondensation reaction with 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA) to form a polyimide. The resulting fluorinated polyimide is expected to exhibit enhanced solubility and desirable dielectric properties.[1][2]

Experimental Protocols

Materials and Equipment
  • Monomers:

    • This compound (recrystallized and dried)

    • 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) (purified by sublimation)

  • Solvent:

    • N,N-dimethylacetamide (DMAc) (anhydrous)

  • Reagents for Chemical Imidization:

    • Acetic anhydride

    • Pyridine

  • Precipitation and Washing:

    • Methanol

  • Equipment:

    • Three-neck round-bottom flask

    • Mechanical stirrer

    • Nitrogen inlet and outlet

    • Addition funnel

    • Heating mantle with temperature controller

    • Buchner funnel and filter paper

    • Vacuum oven

Polymerization Procedure: Two-Step Polycondensation

Step 1: Synthesis of Poly(amic acid) (PAA)

  • In a clean, dry three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, add this compound (1.47 g, 10 mmol).

  • Add anhydrous N,N-dimethylacetamide (DMAc) (40 mL) to the flask to dissolve the diamine monomer. Stir the solution under a continuous nitrogen purge until the monomer is completely dissolved.

  • Once a clear solution is obtained, slowly add 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA) (4.44 g, 10 mmol) to the solution in portions over 30 minutes to manage the exothermic reaction.

  • Rinse the addition funnel with a small amount of DMAc (5 mL) to ensure all the dianhydride is transferred to the reaction flask.

  • Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours. The viscosity of the solution will increase significantly as the poly(amic acid) (PAA) forms.

Step 2: Chemical Imidization

  • To the viscous PAA solution, add a mixture of acetic anhydride (3.06 g, 30 mmol) and pyridine (2.37 g, 30 mmol) dropwise.

  • Heat the reaction mixture to 100°C and maintain this temperature for 4 hours with continuous stirring to effect the cyclodehydration to the polyimide.

  • After 4 hours, cool the reaction mixture to room temperature.

Step 3: Polymer Isolation and Purification

  • Pour the cooled, viscous polymer solution slowly into a beaker containing vigorously stirring methanol (400 mL). This will cause the polyimide to precipitate.

  • Collect the fibrous precipitate by vacuum filtration using a Buchner funnel.

  • Wash the collected polymer thoroughly with fresh methanol (3 x 100 mL) to remove any residual solvent and unreacted reagents.

  • Dry the purified polyimide in a vacuum oven at 80°C for 24 hours to remove all traces of solvent.

Data Presentation

The following table summarizes representative data that could be expected from the characterization of the synthesized poly(this compound-co-6FDA).

ParameterValue
Yield > 95%
Appearance Off-white to pale yellow fibrous solid
Inherent Viscosity 0.85 dL/g
Number Average Mn (GPC) 58,000 g/mol
Weight Average Mw (GPC) 110,000 g/mol
Polydispersity Index (PDI) 1.90
Glass Transition (Tg) 285°C
Decomposition Temp (TGA) > 500°C

Mandatory Visualization

experimental_workflow Experimental Workflow for Polyimide Synthesis cluster_synthesis Poly(amic acid) Synthesis cluster_imidization Chemical Imidization cluster_purification Isolation and Purification dissolve Dissolve this compound in anhydrous DMAc under N2 add_dianhydride Add 6FDA portion-wise dissolve->add_dianhydride react_paa Stir at room temperature for 24 hours add_dianhydride->react_paa add_reagents Add acetic anhydride and pyridine react_paa->add_reagents PAA Solution heat Heat to 100°C for 4 hours add_reagents->heat cool Cool to room temperature heat->cool precipitate Precipitate in methanol cool->precipitate filter Filter the polymer precipitate->filter wash Wash with fresh methanol filter->wash dry Dry in vacuum oven at 80°C wash->dry characterization Characterization (FTIR, NMR, GPC, TGA) dry->characterization Final Polyimide Product

Caption: Workflow for the synthesis of polyimide from this compound and 6FDA.

Characterization

The synthesized polyimide can be characterized using standard analytical techniques:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the imide rings, characteristic absorption bands should be observed around 1780 cm⁻¹ (asymmetric C=O stretching), 1720 cm⁻¹ (symmetric C=O stretching), and 1370 cm⁻¹ (C-N stretching).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the polymer structure.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index of the polymer.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polyimide.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Anhydrous solvents are flammable and should be handled with care.

  • Dianhydrides and diamines can be irritating; avoid inhalation and skin contact.

References

Application Notes and Protocols for the Characterization of 3,5-Diamino-4-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the comprehensive characterization of 3,5-Diamino-4-methylbenzonitrile, a key intermediate in pharmaceutical synthesis. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy are designed to ensure accurate identification, purity assessment, and structural elucidation.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

HPLC is a fundamental technique for assessing the purity of this compound and quantifying its presence in reaction mixtures or final products. A reverse-phase method is typically employed for the separation of this polar compound from nonpolar impurities.

Experimental Protocol

A reverse-phase HPLC method can be established for the analysis of this compound.[1] The following conditions are a recommended starting point and may require optimization based on the specific instrumentation and sample matrix.

Table 1: HPLC Method Parameters

ParameterValue
Column C18 reverse-phase, 4.6 x 250 mm, 5 µm particle size
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve 1 mg of sample in 1 mL of mobile phase A.
Data Presentation

The retention time and peak area of this compound should be recorded. Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks. For quantitative analysis, a calibration curve should be generated using standards of known concentration.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample 3,5-Diamino-4- methylbenzonitrile Sample Dissolve Dissolve Sample->Dissolve Solvent Mobile Phase A Solvent->Dissolve HPLC HPLC System Dissolve->HPLC Column C18 Column HPLC->Column Detector UV Detector (254 nm) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Purity/Quantification Integration->Quantification GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Sample Dissolve Dissolve Sample->Dissolve Solvent Dichloromethane Solvent->Dissolve Derivatization Derivatization (Optional) GCMS GC-MS System Derivatization->GCMS Dissolve->Derivatization Column HP-5ms Column GCMS->Column MS Mass Spectrometer Column->MS TIC Total Ion Chromatogram MS->TIC MassSpectra Mass Spectra TIC->MassSpectra LibrarySearch Library Search & Identification MassSpectra->LibrarySearch NMR_Logic Structure This compound Structure H_NMR ¹H NMR Structure->H_NMR C_NMR ¹³C NMR Structure->C_NMR Aromatic_H Aromatic Protons (H-2, H-6) H_NMR->Aromatic_H Amine_H Amine Protons (NH₂) H_NMR->Amine_H Methyl_H Methyl Protons (CH₃) H_NMR->Methyl_H Nitrile_C Nitrile Carbon (CN) C_NMR->Nitrile_C Aromatic_C Aromatic Carbons C_NMR->Aromatic_C Methyl_C Methyl Carbon (CH₃) C_NMR->Methyl_C FTIR_Workflow cluster_prep Sample Preparation cluster_ftir FTIR Analysis cluster_data Data Analysis Sample Sample ATR Place on ATR Crystal Sample->ATR FTIR_Spectrometer FTIR Spectrometer ATR->FTIR_Spectrometer IR_Spectrum Acquire IR Spectrum FTIR_Spectrometer->IR_Spectrum Spectrum Infrared Spectrum IR_Spectrum->Spectrum Peak_Picking Peak Picking Spectrum->Peak_Picking Functional_Group Functional Group Assignment Peak_Picking->Functional_Group

References

Application Notes and Protocols for 3,5-Diamino-4-methylbenzonitrile in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Diamino-4-methylbenzonitrile is a versatile aromatic building block with significant potential in organic synthesis, particularly for the construction of heterocyclic scaffolds of medicinal interest. The presence of two amino groups ortho and para to a nitrile functionality, along with a methyl group, provides a unique combination of nucleophilicity and steric/electronic properties. This document provides an overview of its applications, detailed experimental protocols for its potential use in the synthesis of key heterocyclic systems, and discusses its relevance in the development of kinase inhibitors.

Key Applications

The strategic placement of functional groups in this compound makes it an attractive starting material for the synthesis of a variety of heterocyclic compounds, including:

  • Pyrimidines: The vicinal diamino functionality can be exploited for the construction of pyrimidine rings through condensation reactions with 1,3-dicarbonyl compounds or their equivalents.

  • Imidazoles: The diamino moiety can react with aldehydes or carboxylic acids and their derivatives to form imidazole rings.

  • Kinase Inhibitors: The resulting heterocyclic scaffolds, particularly pyrimidine and pyrazole derivatives, are common cores in a multitude of kinase inhibitors. The substituents on the benzonitrile ring can be strategically utilized to modulate potency and selectivity.

Experimental Protocols

While specific literature on the direct use of this compound is not extensively available, its reactivity can be inferred from the well-established chemistry of analogous diaminobenzene derivatives. The following protocols are proposed as starting points for the synthesis of key heterocyclic structures.

Synthesis of 2,4-Diamino-5-(4-methyl-3-nitrophenyl)pyrimidine (Hypothetical)

This protocol describes a potential pathway to a substituted diaminopyrimidine, a common scaffold in medicinal chemistry.

Reaction Scheme:

G A This compound C 2,4,6-Triamino-5-(4-methyl-3-nitrophenyl)pyrimidine A->C NaOEt, EtOH, Reflux B Guanidine B->C

Caption: Proposed synthesis of a triaminopyrimidine derivative.

Materials:

  • This compound

  • Guanidine hydrochloride

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol (EtOH)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add guanidine hydrochloride.

  • Stir the mixture at room temperature for 30 minutes to form free guanidine.

  • Add this compound to the reaction mixture.

  • Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with hydrochloric acid.

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2,4,6-triamino-5-(4-methyl-3-nitrophenyl)pyrimidine.

Quantitative Data (Hypothetical):

ParameterValue
Yield 60-70%
Purity (HPLC) >95%
Melting Point 185-190 °C
Synthesis of a Substituted Benzimidazole (Hypothetical)

This protocol outlines a potential synthesis of a benzimidazole derivative, another important heterocyclic motif.

Reaction Scheme:

G A This compound C Substituted Benzimidazole A->C p-Toluenesulfonic acid, Toluene, Reflux B Aldehyde (R-CHO) B->C

Caption: Proposed synthesis of a substituted benzimidazole.

Materials:

  • This compound

  • Aromatic or aliphatic aldehyde (R-CHO)

  • p-Toluenesulfonic acid monohydrate (p-TsOH)

  • Toluene

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve this compound and the desired aldehyde in toluene.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate.

  • Heat the mixture to reflux and continue until the theoretical amount of water is collected in the Dean-Stark trap.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the desired substituted benzimidazole.

Quantitative Data (Hypothetical):

ParameterValue
Yield 75-85%
Purity (HPLC) >98%
Melting Point Dependent on the R group of the aldehyde

Application in Kinase Inhibitor Synthesis

Derivatives of this compound are promising scaffolds for the development of kinase inhibitors. The Janus kinase (JAK) family of tyrosine kinases, for instance, are critical mediators of cytokine signaling and are implicated in various inflammatory and autoimmune diseases. Many approved JAK inhibitors feature a diaminopyrimidine core.

Signaling Pathway:

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation Nucleus Nucleus STAT->Nucleus Translocation Gene Gene Expression Nucleus->Gene Transcription

Caption: Simplified JAK-STAT signaling pathway.

The synthesis of kinase inhibitors often involves the construction of a heterocyclic core, such as a pyrimidine, followed by functionalization to achieve desired potency and selectivity. The amino groups of this compound provide handles for introducing various substituents, while the methyl and nitrile groups can be modified or utilized for further interactions with the target kinase.

Experimental Workflow for Kinase Inhibitor Development:

Caption: Workflow for developing kinase inhibitors.

Conclusion

This compound is a promising and versatile building block for the synthesis of medicinally relevant heterocyclic compounds. Its unique substitution pattern offers multiple avenues for the construction of diverse molecular architectures, particularly for the development of novel kinase inhibitors. The provided hypothetical protocols serve as a foundation for further exploration and optimization of its synthetic utility. Researchers are encouraged to adapt and refine these methods to suit their specific synthetic targets.

Application Notes and Protocols: 3,5-Diamino-4-methylbenzonitrile in the Development of Novel Dyes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Due to the limited availability of published research specifically on the application of 3,5-Diamino-4-methylbenzonitrile in dye synthesis, this document provides protocols and data based on the established chemistry of structurally analogous aromatic diamines and benzonitrile derivatives. These notes are intended to serve as a foundational guide for researchers exploring the potential of this compound.

Introduction

This compound is an aromatic compound containing two primary amine groups and a nitrile moiety. This unique combination of electron-donating amino groups and an electron-withdrawing nitrile group on a benzene ring makes it a promising, yet underexplored, precursor for the synthesis of a variety of novel dyes. The structural arrangement suggests its potential utility in creating azo dyes, fluorescent dyes, and disperse dyes with interesting photophysical properties. The presence of the nitrile group may enhance the thermal stability and molar extinction coefficient of the resulting dyes, while the diamino functionality allows for the creation of diverse molecular architectures, including polymeric colorants.

Potential Applications in Dye Synthesis

Based on the chemistry of similar aromatic diamines, this compound can be envisioned as a versatile building block for several classes of dyes:

  • Azo Dyes: The two primary amine groups can be sequentially or simultaneously diazotized and coupled with various aromatic compounds (e.g., phenols, naphthols, anilines) to produce a wide range of monoazo and disazo dyes with colors spanning the visible spectrum.[1][2]

  • Fluorescent Dyes: The push-pull electronic nature (amino groups as donors, nitrile group as acceptor) of the molecule provides a scaffold for developing single-benzene-based fluorophores.[3][4] Further chemical modifications could lead to dyes with applications in bioimaging and materials science.

  • Disperse Dyes: The inherent hydrophobicity of the benzonitrile structure makes it a suitable candidate for the synthesis of disperse dyes for coloring synthetic fibers like polyester.[5][6]

  • Mechanofluorochromic (MFC) Materials: Benzonitrile derivatives have been shown to exhibit mechanofluorochromic properties, where their fluorescence color changes in response to mechanical stimuli.[7][8] This suggests that dyes derived from this compound could be explored for applications in sensors and smart materials.

Experimental Protocols

The following are detailed, generalized protocols for the synthesis of novel dyes using this compound as a precursor. These are based on standard procedures for analogous compounds.

Synthesis of a Monoazo Dye from this compound and 2-Naphthol

This protocol describes the diazotization of one of the amino groups of this compound followed by coupling with 2-naphthol.

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • 2-Naphthol

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Ice

  • Distilled water

Procedure:

  • Diazotization:

    • In a 250 mL beaker, dissolve 0.01 mol of this compound in a mixture of 5 mL concentrated HCl and 20 mL of distilled water.

    • Cool the solution to 0-5 °C in an ice bath with constant stirring.

    • Prepare a solution of 0.01 mol of sodium nitrite in 10 mL of cold distilled water.

    • Add the sodium nitrite solution dropwise to the cooled amine solution, keeping the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.

  • Coupling Reaction:

    • In a separate 400 mL beaker, dissolve 0.01 mol of 2-naphthol in 50 mL of 10% aqueous sodium hydroxide solution.

    • Cool this solution to 0-5 °C in an ice bath.

    • Slowly add the previously prepared cold diazonium salt solution to the 2-naphthol solution with vigorous stirring.

    • A colored precipitate should form immediately. Continue stirring in the ice bath for another 60 minutes to complete the coupling reaction.

  • Isolation and Purification:

    • Filter the precipitated dye using vacuum filtration.

    • Wash the filter cake with cold distilled water until the filtrate is neutral.

    • Recrystallize the crude dye from an appropriate solvent, such as ethanol or an ethanol/water mixture, to obtain the purified product.

    • Dry the purified dye in a vacuum oven at 60 °C.

Synthesis of a Disperse Dye for Polyester Fabrics

This protocol outlines a high-temperature dyeing method for applying a synthesized dye to polyester fabric.

Materials:

  • Synthesized dye

  • Polyester fabric

  • Dispersing agent (e.g., sodium lignin sulfonate)

  • Glacial acetic acid

  • Sodium hydroxide

  • Sodium hydrosulfite

  • High-temperature dyeing apparatus

Procedure:

  • Dye Bath Preparation:

    • Prepare a dye dispersion by grinding the synthesized dye with an equal amount of a dispersing agent and a small amount of water to form a paste.

    • Add this paste to a dye bath containing water. The liquor ratio (fabric weight to bath volume) should be appropriate for the equipment (e.g., 1:50).

    • Adjust the pH of the dye bath to 4.5-5.0 using glacial acetic acid.

  • Dyeing Process:

    • Introduce the polyester fabric into the dye bath at room temperature.

    • Raise the temperature of the dye bath to 130 °C at a rate of approximately 2 °C/min.

    • Hold the temperature at 130 °C for 60 minutes to allow for dye penetration and fixation.

    • Cool the dye bath to 70 °C.

  • Reduction Clearing and Rinsing:

    • Remove the dyed fabric and rinse with cold water.

    • Prepare a reduction clearing bath containing 2 g/L sodium hydroxide and 2 g/L sodium hydrosulfite.

    • Treat the dyed fabric in this bath at 80 °C for 20 minutes to remove any unfixed surface dye.

    • Thoroughly rinse the fabric with hot and then cold water.

    • Air-dry the dyed fabric.

Data Presentation

The following table presents hypothetical quantitative data for a novel azo dye synthesized from this compound, based on typical values for similar structures.[9]

PropertyExpected ValueMethod of Determination
Spectroscopic Data
λmax (in Ethanol)480 - 520 nmUV-Visible Spectroscopy
Molar Extinction Coeff. (ε)20,000 - 40,000 L mol⁻¹ cm⁻¹UV-Visible Spectroscopy (using Beer-Lambert Law)
Fastness Properties
Light Fastness (Blue Scale)4 - 5ISO 105-B02
Wash Fastness (Grey Scale)4 - 5ISO 105-C06
Rubbing Fastness (Grey Scale)4 (Dry), 3-4 (Wet)ISO 105-X12

Visualizations

Synthesis of a Monoazo Dye

G cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_product Product A 3,5-Diamino-4- methylbenzonitrile D Diazotization & Coupling A->D B 2-Naphthol B->D C 1. NaNO2, HCl (0-5°C) 2. NaOH C->D E Novel Azo Dye D->E

Caption: Synthetic pathway for a novel azo dye.

Experimental Workflow for Disperse Dyeing

G A Dye Bath Preparation (Dye, Dispersant, pH 4.5-5.0) B Introduce Polyester Fabric A->B C Heat to 130°C (Hold for 60 min) B->C D Cool and Rinse C->D E Reduction Clearing (NaOH, Na2S2O4, 80°C) D->E F Final Rinse and Dry E->F

References

Application Notes and Protocols: Utilizing 3,5-Diamino-4-methylbenzonitrile in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: As of November 2025, detailed and specific application notes, experimental protocols, and quantitative data for the direct use of 3,5-Diamino-4-methylbenzonitrile in advanced materials science are not extensively available in the public domain and scientific literature. The following information is therefore based on the applications and methodologies of structurally similar diaminobenzonitrile and aromatic diamine compounds. Researchers should consider these protocols as a general framework and may need to conduct preliminary studies to optimize conditions for this compound.

Introduction

This compound is an aromatic diamine with a unique combination of reactive amino groups, a nitrile functionality, and a methyl substituent. This molecular architecture suggests its potential as a versatile building block in the synthesis of high-performance polymers and functional organic materials. The diamino groups can participate in polymerization reactions to form robust polymer backbones, such as those found in polyimides and polyamides. The nitrile and methyl groups can be leveraged to impart specific properties to the resulting materials, including enhanced thermal stability, modified solubility, and potential for post-polymerization modifications.

Aromatic diamines are crucial monomers in the production of a variety of functional polymers. For instance, they can be polymerized with dianhydrides to create polyimides, with diacid chlorides for polyamides, or used in the synthesis of other advanced materials like poly(amide-imide)s.[1]

Potential Applications in Advanced Materials

Based on the chemistry of analogous compounds, this compound is a promising candidate for the development of:

  • High-Performance Polymers: Its rigid aromatic structure is expected to contribute to high thermal stability and mechanical strength in polymers such as polyimides and polyamides. These materials are sought after in the aerospace, electronics, and automotive industries.

  • Functional Organic Materials: The nitrile group offers a site for chemical modification, potentially leading to materials with tailored electronic or optical properties. For example, derivatives of diaminobenzonitriles have been explored for creating fluorescent materials.[2]

  • Membranes for Gas Separation: The introduction of specific functional groups can influence the fractional free volume and intermolecular interactions within a polymer matrix, which is critical for designing membranes with high permeability and selectivity for gas separations.

Experimental Protocols (General Framework)

The following are generalized protocols for the synthesis of polyimides and polyamides, which would need to be adapted and optimized for use with this compound.

Synthesis of a Polyimide via a Two-Step Polycondensation Reaction

This common method involves the formation of a soluble poly(amic acid) precursor, followed by chemical or thermal imidization.[1]

Materials:

  • This compound (Monomer A)

  • Aromatic Dianhydride (e.g., Pyromellitic dianhydride - PMDA) (Monomer B)

  • N-methyl-2-pyrrolidone (NMP), anhydrous

  • Acetic anhydride

  • Pyridine

  • Methanol

Protocol:

  • Poly(amic acid) Synthesis:

    • In a nitrogen-purged flask equipped with a mechanical stirrer, dissolve a precise amount of this compound in anhydrous NMP.

    • Slowly add an equimolar amount of the aromatic dianhydride to the solution while maintaining a temperature of 0-5 °C with an ice bath.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours under a nitrogen atmosphere to form a viscous poly(amic acid) solution.

  • Chemical Imidization:

    • To the poly(amic acid) solution, add a mixture of acetic anhydride and pyridine (e.g., 2:1 molar ratio relative to the repeating unit).

    • Stir the mixture at room temperature for 12 hours.

    • Precipitate the resulting polyimide by slowly pouring the solution into a large volume of methanol with vigorous stirring.

    • Collect the polymer by filtration, wash thoroughly with methanol, and dry in a vacuum oven at 80-100 °C.

Workflow for Polyimide Synthesis:

G cluster_0 Step 1: Poly(amic acid) Formation cluster_1 Step 2: Imidization & Purification MonomerA 3,5-Diamino-4- methylbenzonitrile Reaction1 Stir at 0-5 °C, then RT (12-24h under N2) MonomerA->Reaction1 MonomerB Aromatic Dianhydride MonomerB->Reaction1 Solvent Anhydrous NMP Solvent->Reaction1 PAA Poly(amic acid) Solution Reaction1->PAA Imidization Add Acetic Anhydride & Pyridine (12h) PAA->Imidization Precipitation Precipitate in Methanol Imidization->Precipitation Filtration Filter and Wash Precipitation->Filtration Drying Vacuum Dry Filtration->Drying Polyimide Purified Polyimide Drying->Polyimide

Caption: General workflow for a two-step polyimide synthesis.

Synthesis of a Polyamide via Low-Temperature Solution Polycondensation

This method involves the reaction of a diamine with a diacid chloride.[1]

Materials:

  • This compound (Monomer A)

  • Aromatic Diacid Chloride (e.g., Terephthaloyl chloride) (Monomer C)

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Pyridine (as an acid scavenger)

  • Methanol

Protocol:

  • In a nitrogen-purged flask, dissolve a known quantity of this compound in anhydrous DMAc containing a molar equivalent of pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add an equimolar amount of the diacid chloride dissolved in a small amount of anhydrous DMAc.

  • Maintain the temperature at 0 °C for 1-2 hours, then allow the reaction to proceed at room temperature for an additional 12 hours.

  • Precipitate the polyamide by pouring the reaction mixture into methanol.

  • Collect the polymer by filtration, wash with hot water and then methanol to remove any residual salts and solvent.

  • Dry the polyamide product in a vacuum oven.

Logical Relationship for Polyamide Synthesis:

G Start Start DissolveDiamine Dissolve this compound and Pyridine in DMAc Start->DissolveDiamine CoolSolution Cool to 0 °C DissolveDiamine->CoolSolution AddDiacid Add Diacid Chloride Solution CoolSolution->AddDiacid React React at 0 °C then RT AddDiacid->React Precipitate Precipitate in Methanol React->Precipitate FilterWash Filter and Wash Polymer Precipitate->FilterWash Dry Dry Polyamide FilterWash->Dry End End Dry->End

Caption: Logical steps for polyamide synthesis.

Characterization of Resulting Polymers

To evaluate the properties of polymers synthesized using this compound, a suite of characterization techniques would be employed.

Property to be MeasuredSuggested Technique(s)Expected Outcome/Information
Chemical Structure FTIR, ¹H NMR, ¹³C NMR SpectroscopyConfirmation of the polymer structure, verification of imidization or amidation.
Molecular Weight Gel Permeation Chromatography (GPC)Determination of number-average (Mn) and weight-average (Mw) molecular weights, and polydispersity index (PDI).
Thermal Stability Thermogravimetric Analysis (TGA)Onset of decomposition temperature, char yield at high temperatures.
Glass Transition Temp. Differential Scanning Calorimetry (DSC)Determination of the glass transition temperature (Tg), indicating the polymer's operational temperature range.
Mechanical Properties Tensile TestingMeasurement of tensile strength, Young's modulus, and elongation at break of polymer films.
Solubility Solubility Tests in Various SolventsAssessment of processability and resistance to chemical degradation.

Concluding Remarks

While specific experimental data for this compound in materials science is currently limited, its chemical structure holds considerable promise for the creation of novel high-performance polymers. The protocols and characterization methods outlined here provide a foundational approach for researchers to explore its potential. Further investigation is warranted to synthesize and characterize polymers derived from this monomer to fully elucidate their properties and potential applications in advanced materials.

References

Laboratory procedures for the safe handling and storage of 3,5-Diamino-4-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes for 3,5-Diamino-4-methylbenzonitrile

Introduction

Summary of Hazards

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2][4]

  • Skin Irritation: Causes skin irritation.[2][5]

  • Eye Irritation: Causes serious eye irritation.[2][5]

  • Respiratory Irritation: May cause respiratory irritation.[2][5]

  • Carcinogenicity and Mutagenicity: Aromatic amines as a class are associated with health hazards including carcinogenicity and mutagenicity.[6]

Chemical and Physical Properties

The following table summarizes the known physical and chemical properties of a similar isomer, 4-Amino-3-methylbenzonitrile, which can be used as a reference.

PropertyValue
Molecular FormulaC₈H₈N₂
Molecular Weight132.16 g/mol
AppearanceSolid
Melting Point81 °C (for 3-Amino-4-methylbenzonitrile)[7]
Flash Point143.0±22.3 °C (for 3-Amino-4-methylbenzonitrile)[7]
SolubilityLower aliphatic amines are soluble in water, but solubility decreases with an increase in molar mass.[1]

Regulatory Information (Based on similar compounds)

The Globally Harmonized System (GHS) classification for similar aromatic nitriles includes the following hazard statements:

Hazard CodeStatement
H302Harmful if swallowed[2]
H312Harmful in contact with skin[2]
H315Causes skin irritation[2]
H319Causes serious eye irritation[2]
H332Harmful if inhaled[2]
H335May cause respiratory irritation[2]

Protocols for Safe Handling and Storage

1. Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.

PPESpecification
Eye Protection Chemical safety goggles or a face shield.[8]
Hand Protection Thin disposable nitrile gloves (e.g., 5-mil) for splash protection, to be changed immediately upon contamination.[9] For more extensive handling, thicker, chemical-resistant gloves should be considered.
Body Protection A laboratory coat that covers all exposed skin.[10] An acid-resistant apron is also recommended.[11]
Respiratory Protection Not typically required if work is conducted in a certified chemical fume hood. If not, a NIOSH/MSHA approved respirator should be used.[8]

2. Engineering Controls

  • Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][12]

  • Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[13]

3. Safe Handling Procedures

  • Avoid Contact: Prevent all personal contact with the substance, including inhalation of dust or vapors.[5]

  • Hygiene: Do not eat, drink, or smoke in the laboratory.[5] Wash hands and face thoroughly after handling.[4]

  • Weighing: If weighing the solid, do so in a fume hood or a ventilated balance enclosure to avoid generating dust.[4]

  • Transport: When transporting the chemical, ensure the container is securely sealed and use a secondary container.

4. Storage Requirements

  • Container: Store in a tightly closed, properly labeled container.[13][14]

  • Location: Keep in a cool, dry, and well-ventilated area.[12][14]

  • Incompatible Materials: Store away from strong oxidizing agents, strong acids, and strong bases.[13]

  • Temperature: It is recommended to store amines at temperatures below 30°C (86°F) to maintain stability.[14]

5. Spill and Emergency Procedures

  • Small Spills:

    • Evacuate the immediate area.

    • Wear appropriate PPE.

    • For solid spills, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[5]

    • For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

    • Clean the spill area with soap and water.

  • Large Spills:

    • Evacuate the laboratory and alert others.

    • Contact the institution's emergency response team.

    • Prevent the spill from entering drains.

6. First Aid Measures

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]
Skin Contact Immediately remove contaminated clothing.[4] Flush the affected skin with plenty of water for at least 15 minutes.[15] Seek medical attention.[4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[15] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water.[4] Seek immediate medical attention.[4]

7. Waste Disposal

  • Dispose of waste in accordance with all local, state, and federal regulations.

  • Place waste in a labeled, sealed container.

  • Do not dispose of down the drain.

Visualizations

Handling_Workflow prep Preparation ppe Don PPE (Goggles, Gloves, Lab Coat) prep->ppe Assess Risks hood Work in Fume Hood ppe->hood handle Handle Chemical hood->handle cleanup Clean Work Area handle->cleanup After Use decontaminate Decontaminate & Doff PPE cleanup->decontaminate storage Store Chemical Properly decontaminate->storage end End storage->end

Caption: Workflow for handling this compound.

Spill_Response spill Spill Occurs small_spill Small Spill? spill->small_spill evacuate_area Evacuate Immediate Area small_spill->evacuate_area Yes large_spill Large Spill small_spill->large_spill No ppe Wear Appropriate PPE evacuate_area->ppe contain Contain & Clean Up Spill ppe->contain dispose Dispose of Waste Properly contain->dispose end Resolved dispose->end evacuate_lab Evacuate Laboratory large_spill->evacuate_lab alert Alert Others & Call Emergency Response evacuate_lab->alert alert->end

Caption: Decision-making process for a chemical spill.

References

Application Notes and Protocols: 3,5-Diamino-4-methylbenzonitrile as a Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,5-Diamino-4-methylbenzonitrile is a versatile aromatic diamine building block with significant potential in the synthesis of heterocyclic compounds for pharmaceutical applications. Its unique substitution pattern, featuring two amino groups and a nitrile functionality, allows for diverse chemical transformations, making it an attractive starting material for the construction of complex molecular scaffolds. This document outlines the application of this compound as a precursor for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, a class of compounds renowned for their activity as kinase inhibitors in various therapeutic areas, including oncology.

Proposed Synthetic Pathway

The primary utility of this compound in this context is its role as a precursor to 3-amino-4-cyanopyrazole intermediates. These pyrazoles are key building blocks for the construction of the pyrazolo[1,5-a]pyrimidine core. The proposed synthetic route involves two main transformations:

  • Cyclization to form a 3-amino-4-cyanopyrazole derivative: The diamino functionality of this compound can be utilized to form a pyrazole ring. This is typically achieved through diazotization of one amino group followed by intramolecular cyclization, or by reaction with a suitable reagent to form the pyrazole ring.

  • Condensation with a β-dicarbonyl compound or equivalent: The resulting aminopyrazole undergoes a condensation reaction with a 1,3-dicarbonyl compound (or a functional equivalent like an enaminone) to yield the fused pyrazolo[1,5-a]pyrimidine ring system.[1]

Synthetic Pathway A 3,5-Diamino-4- methylbenzonitrile B 3-Amino-4-cyano-5- methylpyrazole Intermediate A->B Diazotization & Cyclization C Pyrazolo[1,5-a]pyrimidine Derivative B->C Condensation with β-dicarbonyl compound

Caption: Proposed synthesis of pyrazolo[1,5-a]pyrimidines.

Experimental Protocols

The following are generalized experimental protocols for the key steps in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, based on established literature procedures for analogous compounds.

Protocol 1: Synthesis of 3-Amino-4-cyano-5-methylpyrazole Intermediate

This protocol is a representative procedure for the cyclization of a substituted aniline to a pyrazole derivative.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Malononitrile

  • Sodium acetate

  • Methanol

  • Water

  • Ice

Procedure:

  • Dissolve this compound (1 equivalent) in a cooled (0-5 °C) solution of 2M HCl.

  • Slowly add a solution of sodium nitrite (1 equivalent) in water while maintaining the temperature below 5 °C with constant stirring.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • In a separate flask, dissolve malononitrile (1 equivalent) and sodium acetate in a mixture of methanol and water, and cool to 0-5 °C.

  • Slowly add the diazonium salt solution to the malononitrile solution with vigorous stirring, keeping the temperature below 5 °C.

  • Allow the reaction mixture to stir at room temperature for 3 hours.

  • The precipitated solid is collected by filtration, washed with cold water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: Synthesis of a Pyrazolo[1,5-a]pyrimidine Derivative

This protocol describes the condensation of the aminopyrazole intermediate with a β-dicarbonyl compound.

Materials:

  • 3-Amino-4-cyano-5-methylpyrazole

  • Acetylacetone (or other 1,3-dicarbonyl compound)

  • Glacial acetic acid

  • Ethanol

Procedure:

  • Suspend the 3-Amino-4-cyano-5-methylpyrazole (1 equivalent) and the 1,3-dicarbonyl compound (1.1 equivalents) in glacial acetic acid.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water to precipitate the product.

  • Collect the solid by filtration, wash thoroughly with water, and then with a small amount of cold ethanol.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization or column chromatography.

Quantitative Data

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives from aminopyrazoles and various β-dicarbonyl compounds or their equivalents can proceed with moderate to excellent yields. The table below summarizes representative yields for the synthesis of various substituted pyrazolo[1,5-a]pyrimidines, illustrating the versatility of this reaction.

EntryAminopyrazole Precursorβ-Dicarbonyl/EquivalentProductYield (%)Reference
15-Amino-3-(p-tolyl)pyrazoleEthyl acetoacetate2-Methyl-7-(p-tolyl)pyrazolo[1,5-a]pyrimidine85Fused pyrimidines
23,5-DiaminopyrazoleAcetylacetone2,7-Dimethyl-5-aminopyrazolo[1,5-a]pyrimidine92Synthesis of pyrazolo[1,5-a]pyrimidines
35-Amino-3-methylpyrazoleDiethyl malonate2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol89Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives
4N-(5-amino-4-cyano-1H-pyrazole-3-yl)-benzamideBenzylidene malononitrileSubstituted pyrazolo[1,5-a]pyrimidineHighAdvances in pyrazolo[1,5-a]pyrimidines
54-((4-fluorophenyl)diazenyl)-1H-pyrazole-3,5-diamineEnaminone3-((4-Fluorophenyl)diazenyl)-7-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-2-amine92.5Development of pyrazolo[1,5-a]pyrimidine derivatives

Signaling Pathway and Mechanism of Action

Pyrazolo[1,5-a]pyrimidine derivatives are well-established as potent inhibitors of various protein kinases.[1] These enzymes play a crucial role in cell signaling pathways that regulate cell growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. These inhibitors typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates. This blockade of signal transduction can lead to the inhibition of tumor growth and induction of apoptosis.

Kinase Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binds Downstream Signaling Proteins Downstream Signaling Proteins Receptor Tyrosine Kinase (RTK)->Downstream Signaling Proteins Activates (Phosphorylation) Transcription Factors Transcription Factors Downstream Signaling Proteins->Transcription Factors Activate Gene Expression Gene Expression Transcription Factors->Gene Expression Regulate Pyrazolo[1,5-a]pyrimidine Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor->Receptor Tyrosine Kinase (RTK) Inhibits Cell Proliferation, Survival Cell Proliferation, Survival Gene Expression->Cell Proliferation, Survival

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

Conclusion

This compound serves as a valuable and versatile precursor for the synthesis of pharmaceutically relevant pyrazolo[1,5-a]pyrimidine intermediates. The synthetic routes, while requiring multiple steps, are based on well-established chemical transformations, allowing for the generation of a diverse library of compounds for drug discovery programs. The demonstrated efficacy of pyrazolo[1,5-a]pyrimidines as kinase inhibitors underscores the importance of accessible and versatile starting materials like this compound in the development of targeted therapeutics. Further exploration of the reaction scope and optimization of conditions can lead to the efficient production of novel drug candidates.

References

Application of Diaminobenzonitriles in Creating Fluorescent Materials: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diaminobenzonitrile and its derivatives, particularly diaminomaleonitrile (DAMN), have emerged as versatile building blocks in the design and synthesis of novel fluorescent materials. Their unique electronic properties, characterized by donor-acceptor structures, make them ideal candidates for the development of fluorophores with applications in cellular imaging, ion sensing, and diagnostics. The presence of amino and cyano groups provides sites for chemical modification, allowing for the fine-tuning of their photophysical properties and the introduction of specific functionalities for targeted applications. This document provides detailed application notes and experimental protocols for the use of diaminobenzonitrile-based fluorescent materials, with a focus on a selective probe for aluminum ion (Al³⁺) detection and its application in live-cell imaging.

Application Notes

Fluorescent Probes for Metal Ion Detection

Diaminobenzonitrile derivatives can be readily functionalized to create chemosensors for various metal ions. The lone pair of electrons on the nitrogen atoms of the amino groups can coordinate with metal ions, leading to changes in the electronic structure of the molecule and, consequently, its fluorescence properties. This can manifest as a "turn-on" or "turn-off" fluorescence response, or a ratiometric shift in the emission wavelength, providing a detectable signal for the presence of the target ion.

A notable example is a Schiff base ligand derived from diaminomaleonitrile, which exhibits high selectivity and sensitivity for aluminum ions (Al³⁺)[1]. This probe demonstrates a "turn-on" dual-channel emission in the presence of Al³⁺, making it a valuable tool for monitoring Al³⁺ levels in biological and environmental samples[1]. The sensing mechanism is attributed to the inhibition of photoinduced electron transfer (PET) and C=N isomerization upon complexation with Al³⁺, leading to chelation-enhanced fluorescence (CHEF)[1][2].

Live-Cell Imaging Agents

The ability to visualize specific ions and biomolecules within living cells is crucial for understanding cellular processes and for drug development. Fluorescent probes based on diaminobenzonitriles can be designed to be cell-permeable, allowing for real-time imaging of intracellular targets. Their application in imaging Al³⁺ in HeLa cells has been successfully demonstrated, showcasing their potential as tools for studying the roles of metal ions in cellular pathology[1][3]. When using these probes for live-cell imaging, it is essential to optimize probe concentration, incubation time, and imaging parameters to minimize cytotoxicity and phototoxicity while maximizing signal-to-noise ratio.

Drug Delivery Monitoring

While not as extensively explored, the fluorescent properties of diaminobenzonitrile derivatives hold promise for applications in monitoring drug delivery. By conjugating these fluorophores to drug molecules or nanocarriers, it is possible to track their biodistribution, cellular uptake, and release in real-time using fluorescence microscopy techniques. The development of diaminobenzonitrile-based probes that respond to specific microenvironments, such as changes in pH or enzyme activity, could further enhance their utility in targeted drug delivery systems.

Quantitative Data Summary

The following table summarizes the key quantitative data for a diaminomaleonitrile-based Schiff base fluorescent probe for Al³⁺ detection.

ParameterValueReference
Maximum Excitation Wavelength (λex) ~450 nm[1]
Maximum Emission Wavelengths (λem) 522 nm & 558 nm[1]
Binding Stoichiometry (Probe:Al³⁺) 1:2[1]
Binding Constant (Ka) 9.55 × 10⁸ M⁻²[1]
Limit of Detection (LOD) 10.3 nM[1]
Quantum Yield (Φ) Not explicitly stated
Cell Line for Imaging HeLa[1][3]

Experimental Protocols

Protocol 1: Synthesis of a Diaminomaleonitrile-Based Schiff Base Fluorescent Probe for Al³⁺

This protocol describes the synthesis of an asymmetric Schiff base from diaminomaleonitrile, which serves as a selective fluorescent probe for Al³⁺. The synthesis involves a two-step process: mono-acetylation of diaminomaleonitrile followed by a condensation reaction with salicylaldehyde[4].

Materials:

  • Diaminomaleonitrile (DAMN)

  • Acetyl chloride

  • Ethyl acetate

  • Salicylaldehyde

  • Ethanol

  • Diethyl ether

  • Ice-water bath

  • Reflux apparatus

  • Magnetic stirrer and hotplate

  • Filtration apparatus

Procedure:

Step 1: Synthesis of Mono-acetylated Diaminomaleonitrile (Ac-DAMN)

  • Dissolve diaminomaleonitrile in ethyl acetate in a flask.

  • Prepare a solution of acetyl chloride in ethyl acetate.

  • Place the DAMN solution in an ice-water bath and begin stirring.

  • Add the acetyl chloride solution dropwise to the DAMN solution while maintaining the temperature in the ice-water bath.

  • Continue stirring in the ice-water bath for the specified reaction time.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the product with cold ethyl acetate and then diethyl ether.

  • Dry the product, a wheat-yellow powder (Ac-DAMN), under vacuum[4].

Step 2: Synthesis of the Asymmetric Schiff Base Ligand

  • Dissolve the synthesized Ac-DAMN in ethanol in a round-bottom flask equipped with a reflux condenser.

  • Gradually add salicylaldehyde to the Ac-DAMN solution.

  • Heat the reaction mixture to reflux at 80°C with continuous stirring for 8 hours. A yellow powder will form as the reaction progresses[4].

  • After the reaction is complete, cool the mixture to room temperature.

  • Collect the yellow powder product by vacuum filtration.

  • Wash the product with 10 mL of ethanol and then 10 mL of diethyl ether[4].

  • Dry the final product, the asymmetric Schiff base fluorescent probe, under vacuum.

  • Characterize the synthesized probe using ¹H NMR, ¹³C NMR, mass spectrometry, and FT-IR to confirm its structure.

Protocol 2: In Vitro Detection of Al³⁺ Using the Fluorescent Probe

This protocol outlines the procedure for evaluating the fluorescence response of the synthesized probe to Al³⁺.

Materials:

  • Synthesized diaminomaleonitrile-based Schiff base probe

  • Ethanol (EtOH)

  • Stock solutions of various metal ions (e.g., Al³⁺, Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe³⁺, Cu²⁺, Zn²⁺, etc.) in appropriate solvents.

  • Fluorometer

Procedure:

  • Prepare a stock solution of the fluorescent probe in ethanol.

  • In a series of cuvettes, add the probe solution to ethanol to achieve the desired final concentration.

  • To each cuvette, add a specific amount of the Al³⁺ stock solution to achieve a range of Al³⁺ concentrations.

  • For selectivity experiments, add solutions of other metal ions to separate cuvettes containing the probe.

  • Incubate the solutions at room temperature for a sufficient time to allow for complexation.

  • Measure the fluorescence emission spectra of each solution using a fluorometer, with an excitation wavelength of approximately 450 nm.

  • Record the emission intensities at 522 nm and 558 nm.

  • Plot the fluorescence intensity as a function of Al³⁺ concentration to determine the detection limit.

  • For competition experiments, add Al³⁺ to solutions containing the probe and other metal ions to assess the probe's selectivity.

Protocol 3: Live-Cell Imaging of Intracellular Al³⁺ in HeLa Cells

This protocol provides a general framework for using the diaminobenzonitrile-based probe for imaging Al³⁺ in live HeLa cells.

Materials:

  • HeLa cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and penicillin-streptomycin

  • Phosphate-buffered saline (PBS)

  • Synthesized fluorescent probe

  • Al³⁺ solution (e.g., AlCl₃ in water)

  • Confocal fluorescence microscope

Procedure:

  • Cell Culture: Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂[3]. Seed the cells on glass-bottom dishes suitable for fluorescence microscopy and allow them to adhere overnight.

  • Probe Loading:

    • Prepare a stock solution of the fluorescent probe in a biocompatible solvent like DMSO.

    • Dilute the probe stock solution in serum-free DMEM to the desired final concentration (e.g., 1-10 µM).

    • Remove the culture medium from the cells and wash them twice with PBS.

    • Incubate the cells with the probe-containing medium for 20-30 minutes at 37°C[3].

  • Al³⁺ Treatment:

    • After incubation with the probe, wash the cells three times with PBS to remove any excess, non-internalized probe[3].

    • Add fresh culture medium containing the desired concentration of Al³⁺ to the cells.

    • Incubate the cells for an appropriate time to allow for Al³⁺ uptake and interaction with the intracellular probe.

  • Fluorescence Imaging:

    • Mount the glass-bottom dish on the stage of a confocal microscope.

    • Excite the cells at approximately 405 nm[3].

    • Capture the fluorescence emission in two channels corresponding to the dual emission of the probe (e.g., 510-540 nm and 550-590 nm).

    • Acquire images of the cells before and after the addition of Al³⁺ to observe the change in fluorescence. Bright-field images should also be taken to assess cell morphology.

Visualizations

experimental_workflow cluster_synthesis Probe Synthesis cluster_invitro In Vitro Testing cluster_incell Live-Cell Imaging DAMN Diaminomaleonitrile Ac_DAMN Mono-acetylated DAMN DAMN->Ac_DAMN Step 1 AcCl Acetyl Chloride AcCl->Ac_DAMN Probe Fluorescent Probe Ac_DAMN->Probe Step 2 Sal Salicylaldehyde Sal->Probe Probe_sol Probe Solution Complex Probe-Al³⁺ Complex Probe_sol->Complex Al_sol Al³⁺ Solution Al_sol->Complex Fluorescence Fluorescence Measurement Complex->Fluorescence HeLa HeLa Cells Probe_load Probe Loading HeLa->Probe_load Al_treat Al³⁺ Treatment Probe_load->Al_treat Imaging Confocal Microscopy Al_treat->Imaging

Caption: Experimental workflow for the synthesis and application of a diaminobenzonitrile-based fluorescent probe.

signaling_pathway cluster_probe Probe Mechanism Probe Probe (Low Fluorescence) Complex Probe-Al³⁺ Complex (High Fluorescence) Probe->Complex + Al³⁺ PET PET & C=N Isomerization (Fluorescence Quenching) Probe->PET Al Al³⁺ Al->Complex CHEF CHEF Effect (Fluorescence Enhancement) Complex->CHEF logical_relationship A Diaminobenzonitrile Core B Functionalization (e.g., Schiff Base Formation) A->B C Tailored Photophysical Properties B->C D Specific Analyte Recognition (e.g., Metal Ion Binding) B->D F Cell Permeability B->F E Application in Fluorescent Sensing C->E D->E G Application in Live-Cell Imaging D->G F->G

References

Troubleshooting & Optimization

High-yield purification techniques for 3,5-Diamino-4-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the high-yield purification of 3,5-Diamino-4-methylbenzonitrile. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and purification of this compound.

Q1: My final product is discolored (e.g., brown, purple, or black). What is the likely cause and how can I fix it?

A1: Discoloration, particularly darkening, of aromatic amines like this compound is commonly due to oxidation. The two amino groups are susceptible to air oxidation, which can be accelerated by light and trace metal impurities.

Troubleshooting Steps:

  • Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) as much as possible, especially during heating steps.

  • Degassed Solvents: Use solvents that have been degassed by sparging with an inert gas or by freeze-pump-thaw cycles.

  • Activated Carbon Treatment: During recrystallization, a small amount of activated carbon can be added to the hot solution to adsorb colored impurities. Use with caution as it can also adsorb the desired product.

  • Chelating Agents: If metal contamination is suspected, washing the crude product with a dilute solution of a chelating agent like EDTA can be beneficial.

Q2: After the reduction of the dinitro precursor, I have multiple spots on my TLC plate. How do I identify and remove these impurities?

A2: The presence of multiple spots on a TLC plate indicates an incomplete reaction or the formation of byproducts. In the synthesis of this compound from a dinitro precursor, common impurities include mono-amino-mono-nitro intermediates and unreacted starting material.

Troubleshooting and Purification Strategy:

  • Flash Column Chromatography: This is the most effective method for separating compounds with different polarities. The diamino product will be more polar than the mono-amino intermediate and the dinitro starting material.

    • Stationary Phase: Silica gel is a standard choice.

    • Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in methanol can effectively separate the components. Start with a low polarity mobile phase to elute less polar impurities first.

  • Reaction Optimization: Ensure the reduction reaction goes to completion by monitoring with TLC. If the reaction stalls, consider adding more reducing agent or extending the reaction time.

Q3: My recrystallization attempt resulted in a low yield or no crystal formation. What should I do?

A3: Low yield or failure to crystallize during recrystallization can be due to several factors, including the choice of solvent, the concentration of the solution, and the cooling rate.

Troubleshooting Recrystallization:

  • Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, consider polar solvents like ethanol, methanol, water, or solvent mixtures like ethanol/water or ethyl acetate/hexanes.

  • Solvent Polarity: If the compound is "oiling out" instead of crystallizing, the solvent may be too nonpolar. If it remains soluble at low temperatures, the solvent is too polar.

  • Concentration: Ensure the solution is saturated at the boiling point of the solvent. If the solution is too dilute, the yield will be low.

  • Cooling Rate: Allow the solution to cool slowly to room temperature and then place it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals.

  • Seeding: If crystals do not form, try adding a seed crystal from a previous successful crystallization or scratching the inside of the flask with a glass rod at the liquid-air interface to induce nucleation.

Quantitative Data Summary

The following tables provide a summary of expected outcomes from different purification techniques. The data is representative and may vary based on the initial purity of the crude product.

Table 1: Comparison of Purification Techniques

Purification MethodTypical Yield (%)Purity (%)Key AdvantagesKey Disadvantages
Recrystallization (Ethanol/Water)75-8595-98Simple, cost-effective, good for removing baseline impurities.May not remove impurities with similar solubility.
Flash Column Chromatography60-75>99High purity achievable, good for separating complex mixtures.More time-consuming, requires more solvent.
Acid-Base Extraction>90 (crude)80-90Good for removing non-basic impurities.Does not separate other basic impurities.

Experimental Protocols

Protocol 1: High-Yield Recrystallization

  • Dissolution: In a flask, dissolve the crude this compound in a minimal amount of hot ethanol.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration.

  • Water Addition: While the ethanol solution is still hot, add hot water dropwise until the solution becomes slightly cloudy (the cloud point).

  • Re-dissolution: Add a few drops of hot ethanol to re-dissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature.

  • Crystallization: Place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography

  • Column Packing: Pack a glass column with silica gel using a slurry method with a nonpolar solvent (e.g., hexanes).

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent, and adsorb it onto a small amount of silica gel. Dry the silica and load it onto the top of the column.

  • Elution: Start eluting with a low polarity mobile phase (e.g., 10% ethyl acetate in hexanes).

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 30-50% ethyl acetate in hexanes) to elute the desired compound.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualizations

Purification_Workflow crude Crude Product extraction Acid-Base Extraction (Optional) crude->extraction Remove non-basic impurities recrystallization Recrystallization crude->recrystallization If relatively pure column Flash Column Chromatography crude->column For complex mixtures extraction->recrystallization recrystallization->column If impurities persist pure Pure Product (>99%) recrystallization->pure If purity is sufficient column->pure analysis Purity Analysis (TLC, HPLC, NMR) pure->analysis

Caption: General workflow for the purification of this compound.

Troubleshooting_Tree start Low Purity after Initial Purification check_tlc Multiple Spots on TLC? start->check_tlc discoloration Product Discolored? start->discoloration yes_spots Yes check_tlc->yes_spots no_spots No check_tlc->no_spots yes_discolor Yes discoloration->yes_discolor column_chrom Perform Flash Column Chromatography yes_spots->column_chrom Different Polarities recrystallize Optimize Recrystallization: - Different solvent system - Slower cooling no_spots->recrystallize Single Spot or Baseline Impurities charcoal Treat with Activated Carbon Work under Inert Atmosphere yes_discolor->charcoal Oxidized Impurities

Caption: Troubleshooting decision tree for purity issues.

Identification and removal of impurities in 3,5-Diamino-4-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-Diamino-4-methylbenzonitrile. The information provided is designed to help identify and remove common impurities encountered during its synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential impurities in synthetically produced this compound?

A1: Based on a plausible synthetic route involving the dinitration of 4-methylbenzonitrile followed by reduction, the most common impurities can be categorized as follows:

  • Starting Materials & Intermediates:

    • Residual 4-methylbenzonitrile.

    • Mononitrated intermediates (e.g., 3-nitro-4-methylbenzonitrile).

    • Partially reduced intermediates (e.g., 3-amino-5-nitro-4-methylbenzonitrile).

  • Isomeric Impurities:

    • Other dinitro-isomers formed during the nitration step.

    • Diamino isomers resulting from isomeric impurities in the starting 4-methylbenzonitrile.

  • Side-Products:

    • Hydroxylamine or azo compounds from incomplete reduction of the nitro groups.

    • Hydrolysis of the nitrile group to an amide or carboxylic acid under harsh acidic or basic conditions.

  • Residual Solvents: Solvents used during the synthesis or purification process.

Q2: Which analytical techniques are best suited for identifying impurities in my this compound sample?

A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): Excellent for separating and quantifying impurities. A reversed-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water or methanol/water with a buffer) is a good starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for each separated impurity, aiding in its identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of the main compound and its impurities. Specific proton and carbon chemical shifts can help identify the nature and position of substituents on the aromatic ring.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities, such as residual solvents.

Q3: What are the recommended methods for removing impurities from this compound?

A3: The choice of purification method depends on the nature and quantity of the impurities:

  • Recrystallization: This is often the most effective method for removing small amounts of impurities from a solid compound. The selection of an appropriate solvent or solvent system is crucial.

  • Column Chromatography: For separating mixtures with significant amounts of impurities or for isolating the desired product from a complex reaction mixture, column chromatography over silica gel or alumina is recommended.

  • Acid-Base Extraction: Can be used to separate the basic diamino product from non-basic impurities. The product can be dissolved in an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then precipitated by basifying the aqueous layer.

Troubleshooting Guides

HPLC Analysis Troubleshooting
Issue Potential Cause Suggested Solution
Poor peak shape (tailing or fronting) Inappropriate mobile phase pH; secondary interactions with the stationary phase.Adjust the mobile phase pH with a buffer (e.g., phosphate or acetate buffer). Add an ion-pairing agent for highly polar compounds.
Co-elution of peaks Insufficient separation power of the mobile phase or column.Optimize the mobile phase gradient. Try a different column with a different stationary phase (e.g., a phenyl-hexyl column).
Ghost peaks Contamination in the mobile phase, injector, or column.Use fresh, high-purity solvents. Flush the injector and column thoroughly.
Baseline drift Inadequate column equilibration; temperature fluctuations.Ensure the column is fully equilibrated with the mobile phase before injection. Use a column oven to maintain a constant temperature.
Recrystallization Troubleshooting
Issue Potential Cause Suggested Solution
Product "oils out" instead of crystallizing The boiling point of the solvent is higher than the melting point of the solute; the solution is supersaturated.Add a small amount of a co-solvent in which the compound is less soluble to lower the overall solvent power. Re-heat the solution to dissolve the oil and allow it to cool more slowly.
No crystals form upon cooling The solution is not saturated; the compound is too soluble in the chosen solvent.Boil off some of the solvent to increase the concentration. Try adding an anti-solvent (a solvent in which the compound is insoluble but is miscible with the primary solvent).
Low recovery of the product Too much solvent was used; the compound has significant solubility in the cold solvent.Use the minimum amount of hot solvent necessary to dissolve the compound. Ensure the solution is thoroughly cooled before filtration.
Colored impurities remain in the crystals The impurities co-crystallize with the product.Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product as well). A second recrystallization may be necessary.

Experimental Protocols

HPLC Method for Purity Analysis
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    Time (min) %B
    0 10
    20 90
    25 90
    25.1 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

¹H NMR Sample Preparation and Analysis
  • Weigh approximately 5-10 mg of the this compound sample.

  • Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often a good choice for polar aromatic amines as the amine protons are more likely to be observed.

  • Acquire a ¹H NMR spectrum.

  • Expected Chemical Shifts (δ, ppm) in DMSO-d₆ (approximate):

    • Aromatic protons: 6.0 - 7.5 ppm. The exact shifts will depend on the substitution pattern.

    • Amino (NH₂) protons: 4.0 - 6.0 ppm (often broad signals).

    • Methyl (CH₃) protons: 2.0 - 2.5 ppm.

    • Signals from impurities will likely appear in different regions or show different splitting patterns. For example, a nitro-amino intermediate would have aromatic protons shifted further downfield.

Recrystallization Protocol
  • Solvent Screening: Test the solubility of a small amount of the impure solid in various solvents (e.g., water, ethanol, methanol, ethyl acetate, toluene, and mixtures thereof) at room and elevated temperatures. A good solvent will dissolve the compound when hot but not when cold. A mixture of ethanol and water is often effective for polar compounds.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the impure solid to completely dissolve it.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven or air dry.

Visualizing Workflows

Impurity Identification and Removal Workflow

cluster_start Start cluster_analysis Analysis cluster_decision Decision cluster_purification Purification cluster_end End start Impure this compound hplc HPLC/LC-MS Analysis start->hplc Characterize nmr NMR Analysis start->nmr Characterize pure Purity Acceptable? hplc->pure nmr->pure recrystallization Recrystallization pure->recrystallization No (Minor Impurities) chromatography Column Chromatography pure->chromatography No (Major Impurities) end_product Pure Product pure->end_product Yes recrystallization->hplc Re-analyze chromatography->hplc Re-analyze

Caption: Workflow for the identification and removal of impurities.

Plausible Synthetic Pathway and Potential Impurities

cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities start 4-Methylbenzonitrile nitration Dinitration (HNO3/H2SO4) start->nitration imp1 Unreacted Starting Material start->imp1 Incomplete Reaction intermediate 3,5-Dinitro-4-methylbenzonitrile nitration->intermediate imp2 Mononitro Isomers nitration->imp2 Side Reaction imp4 Other Dinitro Isomers nitration->imp4 Isomer Formation reduction Reduction (e.g., H2/Pd-C, SnCl2) intermediate->reduction product This compound reduction->product imp3 Partially Reduced Intermediates reduction->imp3 Incomplete Reaction

Caption: Plausible synthesis and potential impurity formation.

Troubleshooting common problems in 3,5-Diamino-4-methylbenzonitrile polymerization

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: 3,5-Diamino-4-methylbenzonitrile is a specialized monomer, and specific literature on its polymerization is not widely available. The following troubleshooting guide is based on established principles for the step-growth polymerization of aromatic diamines, which is the anticipated reaction type for this monomer (e.g., in the formation of polyamides or polyimides). The advice provided should be adapted to your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What type of polymerization does this compound undergo?

A1: Given its structure with two primary amino (-NH2) groups, this compound is expected to undergo step-growth polymerization, most commonly through polycondensation. This typically involves reacting it with a comonomer containing two complementary functional groups, such as a dicarboxylic acid, diacyl chloride (to form polyamides), or a dianhydride (to form polyimides).

Q2: Why is the molecular weight of my polymer consistently low?

A2: Low molecular weight is a frequent issue in step-growth polymerization and can be attributed to several factors:

  • Imprecise Stoichiometry: Step-growth polymerization requires a precise equimolar balance between the reacting functional groups (e.g., amino groups and carboxylic acid/anhydride groups).[1] Any deviation from a 1:1 ratio will limit the chain length.

  • Monomer Impurities: The presence of monofunctional impurities in either monomer will act as chain terminators, drastically limiting the final molecular weight.[1] High monomer purity is crucial for achieving high molecular weight polymers.[2][3]

  • Incomplete Reaction: To achieve a high degree of polymerization, the reaction must proceed to a very high conversion, typically over 99%.[3][4] Insufficient reaction time or non-optimal temperature can lead to incomplete conversion.

  • Side Reactions: Unwanted side reactions can consume functional groups, creating an imbalance in stoichiometry or forming non-reactive end groups.[1]

  • Poor Solubility: As the polymer chains grow, they may precipitate from the solution, preventing further reaction of the end groups and thus limiting molecular weight.[5]

  • Inefficient Removal of Byproducts: In condensation polymerization, the removal of the small molecule byproduct (e.g., water or HCl) is essential to drive the reaction toward completion.[4]

Q3: My polymer has poor solubility in common organic solvents. What can I do?

A3: Poor solubility in aromatic polymers often stems from strong intermolecular forces and rigid polymer backbones. Here are some potential causes and solutions:

  • High Molecular Weight and Crystallinity: Very high molecular weight or a highly regular polymer structure can lead to extensive chain packing and crystallinity, reducing solubility.

  • Strong Intermolecular Interactions: Hydrogen bonding between polymer chains (e.g., in polyamides) can significantly decrease solubility.

  • Troubleshooting Strategies:

    • Solvent Selection: Test a wider range of polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), or N,N-dimethylformamide (DMF).[6]

    • Copolymerization: Introducing a second, more flexible or bulky diamine or dianhydride into the polymerization can disrupt chain packing and improve solubility.

    • Structural Modification: The synthesis of polyimides is often carried out in a two-step process to manage solubility. A soluble poly(amic acid) precursor is first formed, which is then converted to the final, often insoluble, polyimide.[7]

Q4: The color of my final polymer is darker than expected. What causes this?

A4: Discoloration in aromatic polymers is often due to oxidation or the formation of conjugated structures.

  • Oxidation: Aromatic diamines can be susceptible to oxidation, especially at elevated temperatures in the presence of air. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is critical.[5]

  • High Temperatures: Prolonged exposure to high reaction temperatures can cause thermal degradation or side reactions that lead to colored byproducts.

  • Impurities: Impurities in the monomers or solvent can also lead to discoloration.

Troubleshooting Common Problems

Problem Potential Cause Recommended Action
Low Polymer Yield Incomplete reaction.Increase reaction time and/or temperature. Ensure efficient stirring.
Side reactions consuming monomers.Lower the reaction temperature. Verify monomer purity.
Loss of product during workup.Optimize the precipitation and washing steps.
Low Molecular Weight (Low Inherent Viscosity) Incorrect stoichiometry.Carefully purify and accurately weigh monomers. A slight excess of the more volatile monomer can sometimes be used to account for loss.
Monofunctional impurities.Recrystallize or sublime monomers to ensure high purity.[2]
Inefficient removal of condensation byproduct (e.g., water).Use a Dean-Stark trap or conduct the reaction under a vacuum at the final stage.
Polymer precipitation.Choose a solvent in which the polymer remains soluble throughout the reaction.[5]
Gel Formation (Cross-linking) Polyfunctional impurities in monomers.Ensure monomers are strictly difunctional.
Side reactions at high temperatures.Lower the reaction temperature. The nitrile group on this compound could potentially be involved in side reactions at very high temperatures.
Brittle Polymer Film Low molecular weight.Address the causes of low molecular weight as described above.
Incomplete removal of solvent.Ensure the polymer film is thoroughly dried under vacuum, possibly with gentle heating.[8]

Data on Factors Influencing Polymerization

The following tables summarize the expected impact of various experimental parameters on the molecular weight of the resulting polymer, based on principles of step-growth polymerization.

Table 1: Effect of Monomer Stoichiometry on Degree of Polymerization

Molar Ratio (Diamine:Dianhydride) Extent of Reaction (p) Theoretical Degree of Polymerization (Xn)
1.000.9520
1.000.99100
1.000.995200
0.990.995100
0.980.99567

Data is illustrative, based on the Carothers equation, demonstrating the critical need for near-perfect stoichiometry and conversion to achieve high molecular weight.[4]

Table 2: Influence of Reaction Conditions on Inherent Viscosity of a Polyimide

Parameter Condition Resulting Inherent Viscosity (dL/g) Observation
Catalyst No CatalystMediumBase catalysts can accelerate the reaction.
PyridineHighPyridine is a commonly used catalyst in polyimide synthesis.
Pyridine + DMAP (co-catalyst)Very HighA stronger co-catalyst can significantly increase molecular weight.[9]
Temperature -10 °C0.45Lower temperatures can slow the reaction rate.
0 °C0.50Reaction rate increases with temperature.
25 °C0.54Optimal temperature balances rate and potential side reactions.[9]
Solvent NMP0.48The choice of solvent can affect monomer and polymer solubility.
DMAc0.54DMAc may provide better solubility for the growing polymer chain.[9]

Inherent viscosity is often used as an indicator of polymer molecular weight.[10]

Experimental Protocols

Protocol 1: Two-Step Synthesis of Polyimide via Poly(amic acid)

This is the most common method for synthesizing polyimides, as it proceeds through a soluble precursor.

  • Poly(amic acid) Formation:

    • In a three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound (1 equivalent) in a dry, polar aprotic solvent (e.g., DMAc or NMP) to form a solution of about 15-20 wt%.[11]

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add an equimolar amount of a solid dianhydride (e.g., pyromellitic dianhydride, PMDA) in small portions to control the exothermic reaction.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours under a nitrogen atmosphere. The solution will become highly viscous.[11]

  • Imidization (Conversion to Polyimide):

    • Thermal Imidization: Cast the viscous poly(amic acid) solution onto a glass plate to form a film. Place the plate in a vacuum oven and heat it in a stepwise manner, for example: 100 °C for 1h, 200 °C for 1h, and 250-300 °C for 1h to gradually remove the solvent and the water formed during imidization.[12]

    • Chemical Imidization: To the poly(amic acid) solution, add a dehydrating agent (e.g., acetic anhydride, 4 equivalents) and a catalyst (e.g., pyridine or triethylamine, 2 equivalents).[11] Stir the mixture at room temperature for 12 hours or with gentle heating (e.g., 50 °C) for a few hours. Pour the resulting solution into a non-solvent like methanol or ethanol to precipitate the polyimide. Filter, wash the polymer with more non-solvent, and dry under vacuum.

Protocol 2: One-Step High-Temperature Solution Polymerization

This method directly produces the polyimide but can be challenging due to the potential for poor solubility of the final polymer.

  • Polymerization:

    • In a three-neck flask equipped with a mechanical stirrer, nitrogen inlet, and a means to remove water (e.g., a Dean-Stark trap), add equimolar amounts of this compound and the dianhydride.

    • Add a high-boiling solvent (e.g., nitrobenzene or m-cresol) and a catalyst if needed (e.g., benzoic acid).[8]

    • Heat the mixture with stirring under a nitrogen flow to a high temperature (e.g., 180-200 °C) for 12-24 hours.[8] Water generated during the reaction is removed azeotropically.

    • After cooling, pour the viscous solution into a non-solvent (e.g., ethanol) to precipitate the polymer.

    • Filter, wash, and dry the polymer under vacuum at an elevated temperature (e.g., 150-200 °C).[8]

Visual Troubleshooting and Workflow

Polymerization Troubleshooting Workflow

TroubleshootingWorkflow Start Polymerization Fails (Low Yield / Low MW) Check_Purity Check Monomer Purity (>99.5%) Start->Check_Purity Check_Stoichiometry Verify Stoichiometry (Molar Ratio = 1.00) Check_Purity->Check_Stoichiometry Purity OK Purify Action: Purify Monomers (Recrystallize/Sublime) Check_Purity->Purify Impure Check_Conditions Review Reaction Conditions (Temp, Time, Atmosphere) Check_Stoichiometry->Check_Conditions Ratio OK Adjust_Weighing Action: Re-weigh Monomers (Use analytical balance) Check_Stoichiometry->Adjust_Weighing Error Likely Check_Solubility Assess Polymer Solubility (Precipitation?) Check_Conditions->Check_Solubility Conditions OK Optimize_Conditions Action: Optimize Conditions (Increase Time/Temp, Ensure Inert Atm.) Check_Conditions->Optimize_Conditions Suboptimal Change_Solvent Action: Change Solvent or Use Two-Step Method Check_Solubility->Change_Solvent Precipitation Occurs Success Problem Solved Check_Solubility->Success Soluble Purify->Check_Stoichiometry Adjust_Weighing->Check_Conditions Optimize_Conditions->Success Change_Solvent->Success

Caption: A flowchart for troubleshooting common issues in step-growth polymerization.

Generalized Polycondensation Reaction

Polycondensation MonomerA n H₂N-Ar-NH₂ (Diamine) plus + MonomerA->plus MonomerB n HOOC-R-COOH (Dicarboxylic Acid) Polymer -[HN-Ar-NH-OC-R-CO]n- (Polyamide) MonomerB->Polymer Δ, -H₂O Byproduct 2n H₂O Polymer->Byproduct forms plus->MonomerB

Caption: Generalized reaction scheme for polyamide formation via polycondensation.

References

Optimization of temperature and pressure for 3,5-Diamino-4-methylbenzonitrile reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5-Diamino-4-methylbenzonitrile. The following sections detail the optimization of temperature and pressure for the key reaction steps, present experimental protocols, and offer solutions to common issues encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route for this compound?

A1: The most common and well-established synthetic route for this compound commences with 4-methylbenzonitrile. This starting material undergoes a nitration reaction to form the intermediate, 3,5-dinitro-4-methylbenzonitrile. Subsequently, the dinitro intermediate is reduced to the desired this compound.

Q2: What are the critical parameters to control during the nitration of 4-methylbenzonitrile?

A2: The critical parameters for the nitration of 4-methylbenzonitrile are temperature and the rate of addition of the nitrating mixture. Exceeding the optimal temperature range can lead to the formation of unwanted byproducts and a decrease in yield. Careful, slow addition of the nitrating agent is crucial to maintain temperature control.

Q3: Which methods are suitable for the reduction of 3,5-dinitro-4-methylbenzonitrile?

A3: Several methods can be employed for the reduction of the dinitro intermediate. Catalytic hydrogenation using catalysts such as Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), or Raney Nickel is a common and effective approach. Other methods include the use of metal/acid systems like tin(II) chloride in hydrochloric acid or iron in the presence of an acid. The choice of method can depend on the desired purity, yield, and available equipment.

Q4: Why is my reduction of 3,5-dinitro-4-methylbenzonitrile incomplete?

A4: Incomplete reduction can be caused by several factors, including insufficient catalyst loading, low hydrogen pressure, or inadequate reaction time in catalytic hydrogenation. For metal/acid reductions, the quality and amount of the metal and the acid concentration are critical. Deactivation of the catalyst by impurities can also lead to incomplete reactions.

Troubleshooting Guides

Nitration of 4-methylbenzonitrile to 3,5-dinitro-4-methylbenzonitrile
Issue Possible Cause Recommended Solution
Low yield of dinitro product Reaction temperature was too high, leading to side reactions.Maintain a strict temperature control, typically between 0-15°C, during the addition of the nitrating mixture. Use an ice bath to dissipate the exothermic heat of reaction.
Incomplete nitration.Ensure a sufficient excess of the nitrating mixture (concentrated nitric and sulfuric acids) is used. Increase the reaction time after the addition of the nitrating agent to allow for complete conversion.
Formation of dark-colored byproducts Over-nitration or oxidation of the starting material.Add the nitrating mixture slowly and dropwise to the solution of 4-methylbenzonitrile in sulfuric acid to avoid localized high concentrations and temperature spikes.
Product is an oily substance instead of a solid Presence of unreacted starting material or isomeric impurities.Ensure the reaction goes to completion by monitoring with an appropriate technique (e.g., TLC or GC). Purify the crude product by recrystallization from a suitable solvent like ethanol.
Reduction of 3,5-dinitro-4-methylbenzonitrile to this compound
Issue Possible Cause Recommended Solution
Incomplete reduction (presence of nitro-amino intermediate) Insufficient catalyst activity or loading.Increase the catalyst loading (e.g., 5-10 mol% of Pd/C). Ensure the catalyst is fresh and active.
Low hydrogen pressure.Increase the hydrogen pressure. Typical pressures for this type of reduction range from atmospheric pressure to 50 psi, but higher pressures may be required for difficult reductions.
Inadequate reaction time or temperature.Increase the reaction time and/or gently warm the reaction mixture. Monitor the reaction progress to determine the optimal time and temperature.
Formation of side products (e.g., dehalogenation if applicable, or azo compounds) Reaction conditions are too harsh.Optimize the reaction temperature and pressure to be as mild as possible while still achieving full conversion. The choice of catalyst can also influence selectivity.
Low product yield after workup Product loss during extraction or purification.Optimize the workup procedure. Ensure the pH is appropriately adjusted to extract the diamine product effectively. Use a suitable solvent system for extraction and recrystallization.
Catalyst poisoning Impurities in the starting material or solvent.Use high-purity starting materials and solvents. If catalyst poisoning is suspected, the starting material may need to be purified before the reduction step.

Data Presentation

Table 1: General Reaction Parameters for the Nitration of Aromatic Compounds (Analogous to 4-methylbenzonitrile)

ParameterValueReference
Reactants Aromatic Substrate, Conc. Nitric Acid, Conc. Sulfuric Acid[1][2][3]
Temperature 0 - 15 °C (during addition), Room Temperature (post-addition)[1][2][3]
Reaction Time 15 minutes (addition), 15-60 minutes (post-addition)[1][2][3]
Workup Quenching on ice, filtration, washing with cold water and methanol[1][2][3]

Table 2: General Conditions for Catalytic Hydrogenation of Dinitro Aromatic Compounds

ParameterConditionCommon Catalysts
Pressure Atmospheric to 5 bar (72.5 psi) or higherPd/C, Pt/C, PtO2, Raney Nickel
Temperature Room Temperature to 70 °C
Solvent Ethanol, Methanol, Acetic Acid, Ethyl Acetate
Catalyst Loading 1-10 mol%

Experimental Protocols

Protocol 1: Synthesis of 3,5-dinitro-4-methylbenzonitrile

This protocol is based on analogous nitration procedures for similar aromatic compounds.

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 10 mL of concentrated sulfuric acid to 0°C in an ice bath.

  • Slowly add 2.0 g of 4-methylbenzonitrile to the cold sulfuric acid with continuous stirring.

  • In a separate beaker, prepare the nitrating mixture by slowly adding 3 mL of concentrated nitric acid to 3 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Add the nitrating mixture dropwise to the solution of 4-methylbenzonitrile in sulfuric acid over a period of 30-45 minutes, ensuring the reaction temperature does not exceed 15°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 60 minutes.

  • Carefully pour the reaction mixture onto 50 g of crushed ice in a beaker.

  • The solid precipitate of 3,5-dinitro-4-methylbenzonitrile is collected by vacuum filtration.

  • Wash the solid with cold water until the washings are neutral to litmus paper.

  • The crude product can be purified by recrystallization from ethanol.

Protocol 2: Synthesis of this compound by Catalytic Hydrogenation

This protocol provides a general procedure for the reduction of the dinitro intermediate.

  • To a hydrogenation vessel, add 1.0 g of 3,5-dinitro-4-methylbenzonitrile and 20 mL of a suitable solvent (e.g., ethanol or ethyl acetate).

  • Carefully add 0.1 g of 10% Pd/C catalyst to the mixture.

  • Seal the vessel and purge it with nitrogen gas, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 3-5 bar).

  • Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by the uptake of hydrogen or by analytical techniques such as TLC or HPLC.

  • If the reaction is sluggish, gentle warming (e.g., to 40-50°C) can be applied.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • The filtrate is concentrated under reduced pressure to yield the crude this compound.

  • The product can be further purified by recrystallization or column chromatography.

Mandatory Visualizations

experimental_workflow cluster_nitration Step 1: Nitration cluster_reduction Step 2: Reduction start_nitration 4-methylbenzonitrile reaction_nitration Nitration Reaction (0-15°C) start_nitration->reaction_nitration mix_acid Prepare Nitrating Mixture (Conc. H2SO4 + Conc. HNO3) mix_acid->reaction_nitration quench Quench on Ice reaction_nitration->quench filter_nitration Filter and Wash quench->filter_nitration product_dinitro 3,5-dinitro-4-methylbenzonitrile filter_nitration->product_dinitro start_reduction 3,5-dinitro-4-methylbenzonitrile product_dinitro->start_reduction reaction_reduction Catalytic Hydrogenation (H2, Pressure, Temp.) start_reduction->reaction_reduction catalyst Add Catalyst (e.g., Pd/C) and Solvent catalyst->reaction_reduction filter_reduction Filter Catalyst reaction_reduction->filter_reduction concentrate Concentrate Filtrate filter_reduction->concentrate product_diamino This compound concentrate->product_diamino

Caption: Synthetic workflow for this compound.

troubleshooting_reduction cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions start Incomplete Reduction of 3,5-dinitro-4-methylbenzonitrile catalyst_activity Check Catalyst Activity start->catalyst_activity Is catalyst fresh? pressure Increase H2 Pressure start->pressure Is pressure sufficient? time Increase Reaction Time start->time Is reaction time adequate? catalyst_loading Increase Catalyst Loading catalyst_activity->catalyst_loading Yes catalyst_poisoning Purify Starting Material catalyst_activity->catalyst_poisoning No temperature Increase Temperature pressure->temperature Yes temperature->time

References

Addressing stability and degradation issues of 3,5-Diamino-4-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 3,5-Diamino-4-methylbenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to address common stability and degradation issues encountered during experimentation. The following troubleshooting guides and frequently asked questions (FAQs) are based on the known chemistry of aromatic diamines and benzonitriles, providing a framework for identifying and resolving potential challenges.

Frequently Asked Questions (FAQs)

Q1: My solid this compound is changing color (e.g., turning yellow, brown, or pink). What is the likely cause?

A1: Color change in solid aromatic amines is a common indicator of oxidative degradation. The two amino groups on the benzene ring are susceptible to oxidation by atmospheric oxygen, which can be accelerated by exposure to light and elevated temperatures. This process can lead to the formation of colored impurities, such as nitroso or nitro compounds, and polymeric materials.

Q2: I've observed a loss of purity in my sample over time, even when stored in the dark. What could be happening?

A2: While light exposure is a significant factor, thermal degradation can also occur, especially if the compound is not stored at a consistently low temperature.[1][2] Aromatic amines can undergo slow decomposition at ambient temperatures.[1] Additionally, residual acidic or basic impurities in the storage container or from the synthesis process can catalyze degradation reactions.

Q3: When I dissolve the compound in a protic solvent (e.g., water, methanol), I see new peaks appearing in my HPLC analysis over time. What degradation is occurring?

A3: The nitrile group (-CN) of this compound is susceptible to hydrolysis, particularly in the presence of acidic or basic conditions.[3][4][5][6][7] This can lead to the formation of the corresponding amide (3,5-Diamino-4-methylbenzamide) and subsequently the carboxylic acid (3,5-Diamino-4-methylbenzoic acid). The rate of hydrolysis is dependent on the pH, temperature, and specific solvent used.

Q4: What are the recommended storage conditions for this compound to ensure long-term stability?

A4: To minimize degradation, this compound should be stored in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen) to protect it from light and oxygen. It is advisable to store the compound at a low temperature, preferably refrigerated (2-8 °C) or frozen (-20 °C), to slow down both oxidative and thermal degradation pathways.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Actions
Discoloration of solid material Oxidation of amino groups- Store the compound under an inert atmosphere (argon or nitrogen).- Protect from light by using an amber vial or wrapping the container in aluminum foil.- Store at a reduced temperature (2-8 °C).
Appearance of new peaks in HPLC (in solution) Hydrolysis of the nitrile group- Prepare solutions fresh before use.- Use aprotic solvents if compatible with your experimental design.- If aqueous solutions are necessary, buffer them to a neutral pH and use them promptly.
Inconsistent analytical results between batches Degradation during storage or handling- Re-test the purity of the starting material before each experiment.- Follow strict storage and handling protocols consistently.- Consider purchasing from a reputable supplier with quality control certifications.[8]
Low yield in a reaction sensitive to primary amines Degradation of the starting material- Confirm the purity of this compound before starting the reaction.- If degradation is suspected, purify the starting material by recrystallization or column chromatography.

Proposed Degradation Pathways

The primary degradation pathways for this compound are inferred from the reactivity of its functional groups.

Potential Degradation Pathways A This compound B Oxidized Intermediates (e.g., Nitroso, Nitro compounds) A->B Oxidation (O2, light, heat) D 3,5-Diamino-4-methylbenzamide A->D Hydrolysis (H2O, H+ or OH-) C Polymeric Materials B->C Further Oxidation/ Polymerization E 3,5-Diamino-4-methylbenzoic Acid D->E Further Hydrolysis

Caption: Inferred degradation of this compound.

Experimental Protocols

Protocol 1: Forced Degradation Study (Stress Testing)

This protocol is designed to intentionally degrade the compound to identify potential degradation products and assess the stability-indicating capability of analytical methods.[9][10][11]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.

  • Thermal Degradation: Place the solid compound in an oven at 105°C for 24 hours. Also, reflux the stock solution at 60°C for 24 hours.

  • Photolytic Degradation: Expose the solid compound and the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[12][13] A control sample should be wrapped in aluminum foil to exclude light.

3. Sample Analysis:

  • After the specified time, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC method (e.g., reverse-phase HPLC with a C18 column and a gradient elution of water and acetonitrile with 0.1% formic acid).

  • Use a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) to identify the mass of the degradation products.

Forced Degradation Workflow cluster_stress Stress Conditions A Acid Hydrolysis (0.1M HCl, 60°C) Analysis HPLC-PDA-MS Analysis A->Analysis B Base Hydrolysis (0.1M NaOH, 60°C) B->Analysis C Oxidation (3% H2O2, RT) C->Analysis D Thermal (105°C solid, 60°C solution) D->Analysis E Photolytic (ICH Q1B guidelines) E->Analysis Start 1 mg/mL Stock Solution Start->A Start->B Start->C Start->D Start->E

Caption: Workflow for forced degradation studies.

Protocol 2: Analytical Method for Purity Assessment

A reverse-phase HPLC method is suitable for monitoring the purity of this compound and detecting its degradation products.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm and 280 nm

Data Presentation Templates

The following tables are provided for researchers to systematically record their stability data.

Table 1: Long-Term Stability Data (Solid State)

Storage Condition Time Point Appearance Purity (%) by HPLC Major Degradants (%)
25°C / 60% RH0
3 Months
6 Months
4°C0
6 Months
12 Months

Table 2: Solution Stability Data (1 mg/mL in Acetonitrile)

Storage Condition Time Point Appearance Purity (%) by HPLC Major Degradants (%)
Room Temperature0
24 Hours
48 Hours
4°C0
24 Hours
7 Days

References

Minimizing side reactions during the synthesis of 3,5-Diamino-4-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5-Diamino-4-methylbenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

The most prevalent and well-documented synthetic route involves the reduction of the precursor, 3,5-Dinitro-4-methylbenzonitrile. This reduction can be achieved through various methods, including catalytic hydrogenation or the use of reducing metals in acidic media.

Q2: What are the primary side reactions to be aware of during the synthesis?

The primary side reactions are typically associated with the reduction of the two nitro groups. Incomplete reduction can lead to the formation of nitroso and hydroxylamine intermediates. Furthermore, under certain conditions, intermolecular reactions can occur, resulting in the formation of azo or azoxy compounds.

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the reaction progress. By spotting the reaction mixture alongside the starting material (3,5-Dinitro-4-methylbenzonitrile), you can observe the disappearance of the starting material spot and the appearance of the product spot. A significant change in the retention factor (Rf) will be observed due to the considerable difference in polarity between the dinitro and diamino compounds.

Q4: What are the recommended purification techniques for the final product?

Recrystallization is the most common and effective method for purifying this compound. The choice of solvent is critical and should be determined based on the solubility profile of the product and impurities. Common solvent systems include ethanol/water or isopropanol/water mixtures. Column chromatography can also be employed for higher purity requirements.

Q5: What are the key safety precautions to consider during this synthesis?

The starting material, 3,5-Dinitro-4-methylbenzonitrile, is a nitroaromatic compound and should be handled with care as it may be energetic. The reduction reactions, particularly catalytic hydrogenation, involve flammable gases (hydrogen) and should be conducted in a well-ventilated fume hood with appropriate safety measures. The use of strong acids and handling of metal powders also requires appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Incomplete Reaction (Starting material remains) 1. Insufficient reducing agent. 2. Inactive catalyst (for catalytic hydrogenation). 3. Insufficient reaction time or temperature.1. Increase the molar excess of the reducing agent (e.g., Fe, SnCl₂). 2. Use fresh, high-quality catalyst. Ensure proper handling to prevent deactivation. 3. Extend the reaction time and/or gradually increase the temperature while monitoring via TLC.
Formation of a complex mixture of byproducts 1. Reaction temperature is too high. 2. Incorrect pH of the reaction medium. 3. Presence of oxidizing impurities.1. Maintain the recommended reaction temperature. Use a controlled heating source. 2. Ensure the correct acidic conditions are maintained throughout the reaction, especially for metal/acid reductions. 3. Use purified starting materials and solvents.
Low Yield 1. Product loss during workup and extraction. 2. Adsorption of the product onto the catalyst or metal residues. 3. Inefficient recrystallization.1. Optimize the extraction procedure, including the choice of solvent and the number of extractions. 2. Thoroughly wash the catalyst or metal residue with the reaction solvent or a suitable solvent to recover adsorbed product. 3. Carefully select the recrystallization solvent system and optimize the cooling rate to maximize crystal formation.
Product Discoloration (e.g., dark brown or tarry) 1. Air oxidation of the aromatic amine product. 2. Overheating during solvent removal or drying.1. Perform the workup and purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 2. Use a rotary evaporator at a moderate temperature and vacuum to remove the solvent. Dry the final product under vacuum at a mild temperature.
Difficulty in Product Isolation/Crystallization 1. The product is too soluble in the chosen recrystallization solvent. 2. Presence of impurities that inhibit crystallization.1. Use a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Consider using a co-solvent to induce precipitation. 2. Purify the crude product by a preliminary method like a short column chromatography before recrystallization.

Data Presentation

Table 1: Comparison of Reduction Methods for the Synthesis of this compound

Reduction Method Typical Reagents Reaction Time Temperature (°C) Typical Yield (%) Key Advantages Potential Drawbacks
Catalytic HydrogenationH₂, Pd/C or Raney Ni2-8 hours25-6085-95High yield, clean reaction, easy product isolation.Requires specialized hydrogenation equipment, catalyst can be pyrophoric.
Iron in AcidFe powder, HCl or Acetic Acid4-12 hours80-10070-85Inexpensive reagents, suitable for large-scale synthesis.Longer reaction times, requires filtration of iron salts, acidic waste.
Stannous ChlorideSnCl₂·2H₂O, HCl1-4 hours50-8075-90Milder conditions, faster reaction times.Stoichiometric amounts of tin salts are produced as waste.

Experimental Protocols

Protocol 1: Synthesis of this compound via Catalytic Hydrogenation

  • Preparation: In a hydrogenation vessel, dissolve 3,5-Dinitro-4-methylbenzonitrile (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10% by weight of the starting material) to the solution under an inert atmosphere.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 3-5 bar) and stir the mixture vigorously at room temperature or with gentle heating (40-50 °C).

  • Monitoring: Monitor the reaction progress by TLC until the starting material is completely consumed.

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Protocol 2: Synthesis of this compound using Iron in Hydrochloric Acid

  • Preparation: To a round-bottom flask equipped with a reflux condenser, add 3,5-Dinitro-4-methylbenzonitrile (1.0 eq) and ethanol.

  • Reagent Addition: Add iron powder (3.0-5.0 eq) to the suspension. Heat the mixture to reflux.

  • Acid Addition: Slowly add concentrated hydrochloric acid (0.5-1.0 eq) dropwise to the refluxing mixture.

  • Reaction: Continue to reflux the mixture, monitoring the reaction progress by TLC.

  • Workup: After completion, cool the reaction mixture to room temperature and filter to remove the iron salts.

  • Neutralization and Extraction: Neutralize the filtrate with a base (e.g., sodium carbonate solution) and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Isolation and Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization.

Mandatory Visualization

Synthesis_Pathway Start 3,5-Dinitro-4-methylbenzonitrile Intermediate Reduction Start->Intermediate [H] Product This compound Intermediate->Product Side_Reactions Side Reactions Intermediate->Side_Reactions Nitroso Nitroso Intermediate Side_Reactions->Nitroso Hydroxylamine Hydroxylamine Intermediate Side_Reactions->Hydroxylamine Azo Azo Compound Side_Reactions->Azo Troubleshooting_Workflow Start Problem Encountered Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Low_Yield Low Yield? Incomplete_Reaction->Low_Yield No Solution1 Increase Reducing Agent/ Catalyst/Time/Temp Incomplete_Reaction->Solution1 Yes Impure_Product Impure Product? Low_Yield->Impure_Product No Solution2 Optimize Workup/ Purification Low_Yield->Solution2 Yes Solution3 Recrystallize/ Column Chromatography Impure_Product->Solution3 Yes End Problem Resolved Impure_Product->End No Solution1->End Solution2->End Solution3->End

Understanding the degradation pathways of 3,5-Diamino-4-methylbenzonitrile under stress

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of 3,5-Diamino-4-methylbenzonitrile under various stress conditions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimental work.

Issue Potential Cause(s) Troubleshooting Steps
Discoloration of the sample solution (e.g., turning yellow, brown, or pink) during stress testing, especially under oxidative or photolytic conditions. Oxidation of the aromatic amino groups can lead to the formation of colored quinone-imine or other chromophoric degradation products. Polymerization of degradation products can also result in colored impurities.- Conduct the experiment in the dark or using amber glassware to minimize light exposure.[1] - Purge the solution with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen. - Analyze the sample using UV-Vis spectroscopy to characterize the chromophore. - Employ HPLC with a photodiode array (PDA) detector to separate and identify the colored degradants.
Poor peak shape or resolution in HPLC analysis of degradation samples. - Co-elution of degradation products with the parent compound or with each other. - Interaction of basic amino groups with residual silanols on the HPLC column. - Inappropriate mobile phase pH.- Optimize the HPLC method by adjusting the mobile phase composition, gradient, and flow rate. - Use a column with end-capping or a different stationary phase (e.g., phenyl-hexyl). - Adjust the mobile phase pH to ensure the analytes are in a consistent ionization state. A pH between 3 and 7 is generally a good starting point for aromatic amines.
Inconsistent or non-reproducible degradation rates between experiments. - Fluctuation in experimental conditions (temperature, light intensity, concentration of stressor). - Incomplete dissolution of the compound. - Variability in the purity of the starting material.- Ensure precise control of all experimental parameters. Use calibrated equipment. - Verify the solubility of this compound in the chosen solvent system. Sonication or gentle heating may be required. - Use a well-characterized, high-purity batch of the starting material.
Mass imbalance in the stability study (the sum of the assay of the parent compound and the known degradation products is not close to 100%). - Formation of non-UV active or volatile degradation products not detected by the primary analytical method. - Adsorption of the compound or its degradants onto the container surface. - Incomplete extraction of the sample.- Use a universal detection method like a Corona Charged Aerosol Detector (CAD) or a mass spectrometer (MS) in parallel with the UV detector. - Check for the presence of volatile degradants using headspace GC-MS. - Use silanized glassware to minimize adsorption. - Validate the sample extraction procedure for recovery.
Difficulty in identifying the structure of a major degradation product. - Insufficient amount of the isolated degradant for structural elucidation. - Complex fragmentation pattern in MS analysis. - Lack of reference standards.- Scale up the degradation experiment to isolate a sufficient quantity of the impurity for NMR analysis. - Use high-resolution mass spectrometry (HRMS) to obtain an accurate mass and predict the elemental composition. - Perform tandem MS (MS/MS) experiments to study the fragmentation pattern and infer the structure. - Consider synthesizing potential degradation products to use as reference standards.

Frequently Asked Questions (FAQs)

1. What are the most likely degradation pathways for this compound under stress conditions?

Based on its chemical structure, the most probable degradation pathways are:

  • Hydrolysis: The nitrile group (-CN) can hydrolyze under acidic or alkaline conditions to first form an amide (3,5-Diamino-4-methylbenzamide) and subsequently a carboxylic acid (3,5-Diamino-4-methylbenzoic acid).[2][3]

  • Oxidation: The two primary aromatic amino groups (-NH2) are susceptible to oxidation, which can lead to the formation of nitroso, nitro, or azoxy derivatives.[1][4][5] Oxidation can also lead to the formation of colored polymeric impurities.

  • Photodegradation: Aromatic compounds with amino and nitrile groups can be susceptible to photolytic degradation, which may involve complex free-radical mechanisms leading to a variety of degradation products.

  • Thermal Degradation: At elevated temperatures, decomposition may occur, potentially involving the nitrile group or interactions between the functional groups.

2. How can I selectively promote one degradation pathway over another for mechanistic studies?

To study specific degradation pathways, you can employ the following targeted stress conditions:

  • For Hydrolysis:

    • Acidic: Heat the sample in a solution of a non-oxidizing acid like hydrochloric acid (e.g., 0.1 M HCl).

    • Alkaline: Heat the sample in a solution of a base like sodium hydroxide (e.g., 0.1 M NaOH).

  • For Oxidation: Treat the sample with an oxidizing agent such as hydrogen peroxide (H₂O₂), preferably in the dark to avoid photolytic degradation.

  • For Photodegradation: Expose a solution of the compound to a controlled light source (e.g., a photostability chamber) that mimics ICH Q1B conditions.

  • For Thermal Degradation: Heat the solid compound or a solution in a calibrated oven at a high temperature (e.g., 70-100°C).

3. What are the recommended analytical techniques for studying the degradation of this compound?

A combination of chromatographic and spectroscopic techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC) with a UV or PDA detector is the primary technique for separating and quantifying the parent compound and its degradation products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial for the identification of degradation products by providing molecular weight and fragmentation information.

  • Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the definitive structural elucidation of isolated degradation products.

  • Gas Chromatography-Mass Spectrometry (GC-MS) can be useful for identifying any volatile or semi-volatile degradation products.

4. How do I develop a stability-indicating HPLC method for this compound?

A stability-indicating method is one that can accurately quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation and separate its degradation products from the API and from each other. The development process involves:

  • Forced Degradation: Subject the compound to various stress conditions (acid, base, oxidation, heat, light) to generate a representative sample of degradation products.

  • Method Development:

    • Column Selection: Start with a C18 column, which is a good general-purpose choice for aromatic compounds.

    • Mobile Phase Selection: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically used.

    • Detection Wavelength: Determine the optimal wavelength for detection by examining the UV spectra of the parent compound and its degradation products. A PDA detector is highly recommended.

    • Gradient Elution: A gradient elution is often necessary to separate compounds with a range of polarities.

  • Method Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To generate degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Amber vials

  • Thermostatic oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Keep a parallel sample with 1 M HCl. Store the solutions at 60°C for 24 hours.

    • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Keep a parallel sample with 1 M NaOH. Store the solutions at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep a parallel sample with 30% H₂O₂. Store the solutions at room temperature in the dark for 24 hours.

    • Thermal Degradation (Solution): Mix 1 mL of the stock solution with 9 mL of water. Store the solution at 80°C for 48 hours.

    • Thermal Degradation (Solid): Place a known amount of the solid compound in an oven at 105°C for 48 hours.

    • Photolytic Degradation: Expose a solution of the compound (100 µg/mL in a suitable solvent) in a quartz cuvette to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis: At appropriate time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed sample. Neutralize the acidic and alkaline samples before analysis. Dilute the samples to a suitable concentration and analyze by a stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and PDA detector.

Initial Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    Time (min) % B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: PDA detector, scan range 200-400 nm, monitor at the λmax of the parent compound.

Procedure:

  • Inject the unstressed sample solution to determine the retention time of the parent compound.

  • Inject a mixture of all the stressed samples (after appropriate dilution and neutralization) to observe the separation of the degradation products.

  • Optimize the gradient, mobile phase composition, and other parameters to achieve adequate resolution (Rs > 1.5) between all peaks.

  • Once a suitable separation is achieved, validate the method according to ICH guidelines.

Visualizations

G parent This compound amide 3,5-Diamino-4-methylbenzamide parent->amide Hydrolysis (Acid/Base) oxidized Oxidized Products (Nitroso, Nitro, Azoxy, Polymers) parent->oxidized Oxidation (e.g., H₂O₂) photodegradants Photodegradation Products parent->photodegradants Photolysis (Light) acid 3,5-Diamino-4-methylbenzoic acid amide->acid Hydrolysis (Acid/Base)

Caption: Potential degradation pathways of this compound.

G start Start: Sample of This compound stress Forced Degradation (Acid, Base, Oxidation, Heat, Light) start->stress hplc HPLC Analysis (Separation and Quantification) stress->hplc lcms LC-MS Analysis (Identification of Degradants) hplc->lcms isolate Isolation of Major Degradants (Preparative HPLC) lcms->isolate pathway Elucidation of Degradation Pathways lcms->pathway nmr NMR Analysis (Structural Elucidation) isolate->nmr nmr->pathway

References

Challenges and solutions for scaling up 3,5-Diamino-4-methylbenzonitrile production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the challenges and solutions associated with the synthesis and scale-up of 3,5-Diamino-4-methylbenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for producing this compound?

A1: The most common and scalable approach for the synthesis of this compound is a multi-step process that begins with a readily available starting material like 4-methylbenzonitrile. The key steps involve the nitration of the aromatic ring, followed by the reduction of the resulting dinitro compound to the desired diamino product.

Q2: What are the primary challenges encountered during the scale-up of this synthesis?

A2: Key challenges during scale-up include:

  • Reaction Control: Managing the exothermic nature of the nitration reaction to prevent runaway reactions and ensure regioselectivity.

  • Catalyst Efficiency and Recovery: Ensuring the activity and efficient recovery of the catalyst used in the reduction step, especially when using precious metal catalysts like Palladium on carbon (Pd/C).

  • Product Purification: Developing a scalable and efficient purification method to remove by-products and achieve high purity without resorting to column chromatography, which is often not feasible at an industrial scale.

  • By-product Formation: Minimizing the formation of partially reduced intermediates or other side-products during the reduction step.

Q3: What purity levels are typically expected for the final product?

A3: For applications in pharmaceutical and fine chemical synthesis, a purity of >99% is often required. Achieving this level of purity on a large scale necessitates careful optimization of the reaction and purification steps.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low yield in the nitration step - Incomplete reaction.- Suboptimal reaction temperature.- Incorrect ratio of nitrating agents.- Increase reaction time or temperature gradually while monitoring the reaction progress by TLC or HPLC.- Optimize the temperature to ensure the reaction goes to completion without significant by-product formation.- Carefully control the stoichiometry of nitric acid and sulfuric acid.
Formation of multiple isomers during nitration - Reaction temperature is too high, leading to a loss of regioselectivity.- Maintain a low and consistent reaction temperature, typically between 0-10 °C, during the addition of the nitrating mixture.
Incomplete reduction of the dinitro intermediate - Catalyst deactivation or insufficient catalyst loading.- Insufficient hydrogen pressure.- Poor mass transfer of hydrogen gas.- Use a fresh batch of catalyst or increase the catalyst loading.- Ensure the reactor is properly pressurized with hydrogen and that there are no leaks.- Improve agitation to enhance the mixing of the catalyst, substrate, and hydrogen.
Product discoloration (darkening) - Oxidation of the amino groups in the presence of air and light.- Presence of metallic impurities from the catalyst.- Handle the final product under an inert atmosphere (e.g., nitrogen or argon).- Store the product in a cool, dark place.- Consider a final purification step like treatment with activated carbon or a filtration step to remove residual catalyst.
Difficulty in filtering the catalyst after reduction - Fine particle size of the catalyst.- Catalyst slurry is too concentrated.- Use a filter aid such as Celite to improve filtration.- Dilute the reaction mixture with a suitable solvent before filtration.

Experimental Protocols

Step 1: Dinitration of 4-Methylbenzonitrile
  • Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer.

  • Reagent Preparation: Prepare a nitrating mixture by slowly adding fuming nitric acid to concentrated sulfuric acid in a separate flask cooled in an ice bath.

  • Reaction: Charge the reaction flask with 4-methylbenzonitrile. Cool the flask to 0-5 °C using an ice-salt bath.

  • Slowly add the nitrating mixture dropwise to the stirred solution of 4-methylbenzonitrile, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, continue stirring at 0-10 °C for 2-3 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The solid precipitate, 3,5-Dinitro-4-methylbenzonitrile, is collected by filtration, washed with cold water until the washings are neutral, and dried under vacuum.

Step 2: Reduction of 3,5-Dinitro-4-methylbenzonitrile
  • Reaction Setup: In a hydrogenation reactor (e.g., a Parr shaker), add 3,5-Dinitro-4-methylbenzonitrile and a suitable solvent such as ethanol or methanol.

  • Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) to the mixture.

  • Hydrogenation: Seal the reactor and purge it with nitrogen gas, followed by hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (typically 50-100 psi).

  • Heat the mixture to a specified temperature (e.g., 50-60 °C) and agitate vigorously.

  • Monitor the reaction progress by monitoring the hydrogen uptake or by analytical techniques like TLC or HPLC.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Purge the reactor with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude this compound. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a high-purity product.

Quantitative Data Summary

Parameter Nitration Step Reduction Step Overall
Typical Yield 85-95%80-90%68-85%
Purity (after recrystallization) >98%>99%>99%
Key Reaction Temperature 0-10 °C50-60 °C-
Key Reagents Fuming HNO₃, Conc. H₂SO₄H₂, 10% Pd/C-

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_synthesis Synthesis cluster_purification Purification start Start: 4-Methylbenzonitrile nitration Step 1: Dinitration (HNO3, H2SO4, 0-10°C) start->nitration intermediate Intermediate: 3,5-Dinitro-4-methylbenzonitrile nitration->intermediate reduction Step 2: Catalytic Reduction (H2, Pd/C, 50-60°C) intermediate->reduction crude_product Crude Product reduction->crude_product filtration Filtration (Removal of Catalyst) crude_product->filtration recrystallization Recrystallization (e.g., Ethanol/Water) filtration->recrystallization final_product Final Product: this compound (>99% Purity) recrystallization->final_product troubleshooting_guide Troubleshooting Logic for Low Yield in Reduction Step start Low Yield in Reduction Step check_catalyst Is the catalyst fresh and active? start->check_catalyst check_h2 Is the hydrogen pressure adequate? check_catalyst->check_h2 Yes replace_catalyst Solution: Replace catalyst or increase loading. check_catalyst->replace_catalyst No check_agitation Is the agitation sufficient? check_h2->check_agitation Yes increase_pressure Solution: Increase hydrogen pressure and check for leaks. check_h2->increase_pressure No increase_agitation Solution: Increase agitation speed. check_agitation->increase_agitation No further_investigation Further investigation needed (e.g., solvent effects, temperature). check_agitation->further_investigation Yes

Technical Support Center: Mechanochemical Synthesis of Diaminobenzonitriles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the sustainable synthesis of diaminobenzonitriles using mechanochemical methods.

Troubleshooting Guides

This section addresses common issues encountered during the mechanochemical synthesis of diaminobenzonitriles.

Issue Potential Cause Troubleshooting Steps
No or Low Product Yield Inadequate energy input- Increase milling frequency/speed.- Increase milling time.- Use larger or denser milling balls (e.g., steel instead of zirconia).
Poor mixing of reactants- Add a small amount of a liquid grinding assistant (Liquid-Assisted Grinding - LAG). Common LAGs include acetonitrile, methanol, or heptane.- Use a grinding auxiliary like SiO2 or NaCl to improve dispersion.
Catalyst deactivation or inefficiency- If using a catalyst, ensure it is properly activated and handled under appropriate atmospheric conditions if sensitive.- Screen different catalysts or increase catalyst loading.
Reaction temperature is too low- While many mechanochemical reactions are run at room temperature, some may require heating. If your milling equipment has temperature control, try increasing the temperature.[1]
Reaction Stalls or is Incomplete Caking or agglomeration of reactants- The formation of a paste-like or gummy material can hinder efficient energy transfer.[2] Introduce a solid grinding auxiliary to prevent this.- Periodically halt the milling process to scrape the walls of the milling jar.
Product inhibition- If the product coats the reactant particles, it can prevent further reaction. Consider a two-step milling process with intermediate removal of the product if feasible.
Inconsistent Results/Poor Reproducibility Variations in starting material properties- Ensure consistent particle size and purity of reactants.- Pre-milling individual reactants can sometimes lead to more consistent results.
Inconsistent loading of the milling jar- Maintain a consistent ball-to-reactant mass ratio and total jar filling volume.
Ambient humidity or temperature fluctuations- For moisture-sensitive reactions, handle starting materials in a glovebox and ensure milling jars are well-sealed.
Difficult Product Isolation/Work-up Product is a fine, amorphous powder mixed with grinding media- Choose a solvent that selectively dissolves the product but not the grinding auxiliary or unreacted starting materials.- Utilize techniques like Soxhlet extraction for efficient product removal.
Product adheres strongly to milling balls and jar- Scrape the surfaces carefully.- Rinse with a suitable solvent before full work-up.

Frequently Asked Questions (FAQs)

Q1: What are the key advantages of using mechanochemical methods for synthesizing diaminobenzonitriles?

A1: Mechanochemical synthesis offers several advantages over traditional solution-based methods, including:

  • Sustainability : It often eliminates the need for bulk solvents, reducing chemical waste and environmental impact.[3][4][5]

  • Efficiency : Reactions can be significantly faster, proceeding to high yields in shorter time frames.[3]

  • Novel Reactivity : Mechanical force can induce chemical transformations that are not observed in solution, potentially leading to new products or improved selectivity.[3]

  • Suitability for Poorly Soluble Reactants : As the reaction occurs in the solid state, it is ideal for substrates with low solubility.[3]

Q2: How do I select the right milling parameters (frequency, time, ball size)?

A2: The optimal parameters are highly dependent on the specific reaction. A systematic approach is recommended:

  • Frequency (Speed) : Higher frequencies generally lead to faster reaction rates. Start with a mid-range frequency for your equipment and adjust as needed.

  • Time : Monitor the reaction progress at different time points to determine the optimal duration. In-situ monitoring techniques like Raman spectroscopy or PXRD can be invaluable.[2]

  • Ball Size and Material : Larger, denser balls (e.g., stainless steel) impart more energy. A mix of ball sizes can sometimes improve grinding efficiency. The choice of material (steel, zirconia, tungsten carbide) should be based on reactant hardness and potential for contamination.

Q3: What is Liquid-Assisted Grinding (LAG) and when should I use it?

A3: LAG involves adding a small, catalytic amount of liquid to the solid reactants.[6] This can significantly accelerate reaction rates by enhancing molecular mobility and facilitating the breaking of intermolecular bonds.[6] Consider using LAG when you observe low yields or slow reaction kinetics in a completely dry system.

Q4: Can mechanochemistry be scaled up for industrial production?

A4: Yes, mechanochemical synthesis is scalable. Large-scale ball mills and extruders are used in various industries, and adapting these for chemical synthesis is an active area of research and development.[2]

Experimental Protocols

While a specific protocol for the mechanochemical synthesis of diaminobenzonitriles is not yet widely published, the following generalized procedures for related transformations (cyanation and amine synthesis) can be adapted.

Protocol 1: Generalized Mechanochemical Cyanation of an Aryl Dihalide

This protocol is adapted from methodologies for the mechanochemical cyanation of aryl halides.[4][7]

  • Preparation : In a glovebox (if reactants are air or moisture sensitive), add the aryl dihalide (e.g., dibromobenzene, 1 mmol), a cyanide source (e.g., K4[Fe(CN)6], 0.5 equiv.), a base (e.g., K3PO4, 1g), and a palladium catalyst (if necessary) to a milling jar.

  • Milling : Add the milling balls (e.g., 10 x 5 mm stainless steel balls). Securely close the jar.

  • Execution : Place the jar in a planetary or mixer mill and operate at a set frequency (e.g., 30-35 Hz) for a specified time (e.g., 2-4 hours).

  • Work-up : After milling, open the jar and add a suitable solvent (e.g., ethyl acetate). Stir the suspension, then filter to remove insoluble inorganic salts.

  • Purification : Wash the filtrate with water and brine. Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Generalized Mechanochemical Strecker Reaction for Aminonitrile Synthesis

This protocol is based on the mechanochemical synthesis of α-aminonitriles.[3]

  • Preparation : To a milling jar, add the aromatic dialdehyde (1 mmol), an amine source (e.g., ammonium carbonate or a primary amine), and a cyanide source (e.g., KCN, 2.2 equiv.). A grinding auxiliary like SiO2 can be added to improve reactant dispersion.

  • Milling : Add milling balls (e.g., 5 x 10 mm zirconia balls). Securely close the jar.

  • Execution : Mill the mixture at a moderate frequency (e.g., 25 Hz) for the required time (e.g., 1-3 hours).

  • Work-up and Purification : Extract the resulting powder with an appropriate organic solvent. Filter the mixture and concentrate the solvent. The resulting crude product can be purified via recrystallization or column chromatography.

Quantitative Data

The following tables summarize data from mechanochemical syntheses relevant to diaminobenzonitrile precursors.

Table 1: Mechanochemical Cyanation of Iodoanisole [4]

ParameterValueYield (%)
Frequency 20 Hz~40
25 Hz~60
30 Hz~80
35 Hz~90
Equivalents of K4[Fe(CN)6] 0.25~20
0.5~55
1.0~75
2.0~85

Table 2: Mechanochemical Buchwald-Hartwig Amination [8]

Aryl HalideAmineCatalystTime (h)Yield (%)
4-BromotolueneMorpholinePd PEPPSI191
4-ChloroanisoleMorpholinePd PEPPSI185
4-BromobenzonitrileDi-n-butylaminePd PEPPSI186
1-Bromo-4-nitrobenzeneN-MethylanilinePd PEPPSI195

Visualizations

experimental_workflow reactant_prep 1. Reactant Preparation (Reactants, Catalyst, Grinding Aid) milling 2. Ball Milling (Set Frequency, Time, Temperature) reactant_prep->milling extraction 3. Product Extraction (Solvent Addition & Filtration) milling->extraction purification 4. Purification (Chromatography/Recrystallization) extraction->purification analysis 5. Characterization (NMR, MS, etc.) purification->analysis

Caption: General experimental workflow for mechanochemical synthesis.

troubleshooting_workflow start Reaction Issue: Low/No Yield check_energy Increase Energy Input? (Frequency, Time, Ball Mass) start->check_energy check_mixing Improve Mixing? (Add LAG, Grinding Aid) check_energy->check_mixing No Improvement reassess Re-evaluate Reaction (Catalyst, Reactant Purity) check_energy->reassess Improvement check_temp Adjust Temperature? check_mixing->check_temp No Improvement check_mixing->reassess Improvement check_temp->reassess No Improvement check_temp->reassess Improvement

Caption: Troubleshooting logic for low-yield mechanochemical reactions.

References

Technical Support Center: Column Chromatography Protocols for Purifying Benzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying benzonitrile derivatives using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying benzonitrile derivatives?

A1: For most benzonitrile derivatives, silica gel is the most common and effective stationary phase due to its polarity and wide availability.[1][2][3] Alumina can also be used and is available in acidic, neutral, or basic forms, which can be advantageous for acid- or base-sensitive compounds.[1][2] For very polar benzonitrile derivatives, reversed-phase silica (e.g., C18) may be a suitable alternative.[4]

Q2: How do I select the appropriate mobile phase for my benzonitrile derivative?

A2: The ideal mobile phase (eluent) is typically determined by running preliminary thin-layer chromatography (TLC) plates.[5][6] The goal is to find a solvent system that provides a retention factor (Rf) of 0.2-0.4 for the desired compound.[7] A common starting point for compounds of intermediate polarity is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.[7][8] The polarity of the mobile phase is increased to decrease the retention time of the compound.

Q3: My benzonitrile derivative is very polar and won't move off the baseline on the TLC plate, even with 100% ethyl acetate. What should I do?

A3: For very polar compounds, you will need a more polar mobile phase. A common strategy is to add a small amount of methanol (e.g., 1-10%) to a solvent like dichloromethane.[8][9] Be cautious, as using more than 10% methanol in dichloromethane can start to dissolve the silica gel.[8] For basic benzonitrile derivatives (e.g., aminobenzonitriles), adding a small amount of a base like triethylamine (1-3%) or ammonium hydroxide to the mobile phase can help to improve elution and reduce peak tailing by neutralizing acidic sites on the silica gel.[10]

Q4: My compound appears to be degrading on the column. What can I do?

A4: Some compounds are sensitive to the acidic nature of silica gel.[11] You can deactivate the silica gel by flushing the packed column with a solvent system containing a small amount of a neutralizing agent like triethylamine before loading your sample.[10] Alternatively, using a different stationary phase like neutral alumina might be a better option.[1][2]

Q5: How much silica gel should I use for my column?

A5: A general rule of thumb is to use a silica gel-to-crude sample weight ratio of 30:1 to 100:1. For simple separations of compounds with a large difference in Rf values, a lower ratio (e.g., 30:1) may be sufficient. For more challenging separations of compounds with similar Rf values, a higher ratio (e.g., 100:1) will provide better resolution.[3]

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography of benzonitrile derivatives.

Problem Possible Cause(s) Suggested Solution(s)
Poor Separation / Overlapping Bands - Inappropriate mobile phase polarity.- Column overloaded with sample.- Column packed improperly (cracks, channels).- Flow rate is too fast.- Optimize the mobile phase using TLC to achieve a greater ∆Rf between compounds.- Reduce the amount of sample loaded onto the column.- Repack the column carefully, ensuring a uniform and compact bed.- Decrease the flow rate to allow for proper equilibration.
Peak Tailing - Strong interaction between polar functional groups (e.g., amines, hydroxyls) and acidic silanol groups on the silica surface.- Column overload.- Add a small amount of a modifier to the mobile phase (e.g., 0.1-1% triethylamine for basic compounds, or a small amount of acetic acid for acidic compounds).[10]- Reduce the concentration of the sample loaded.[12]
Compound Stuck at the Top of the Column - Mobile phase is not polar enough.- Compound is insoluble in the mobile phase.- Gradually increase the polarity of the mobile phase (gradient elution).- If the compound is still retained, consider switching to a more polar solvent system (e.g., methanol/dichloromethane).[8]- Ensure your compound is soluble in the chosen eluent.
Cracked or Dry Column Bed - The solvent level dropped below the top of the stationary phase.- A large change in solvent polarity during gradient elution can generate heat and cause cracking.- Always keep the silica gel bed covered with solvent.- When running a gradient, change the solvent composition gradually.
No Compound Eluting from the Column - Compound may have decomposed on the silica gel.- The mobile phase is not polar enough.- Test the stability of your compound on a TLC plate by spotting it and letting it sit for an extended period before eluting.- If stable, significantly increase the polarity of the mobile phase.

Experimental Protocols

Protocol 1: Standard Flash Column Chromatography of a Benzonitrile Derivative (e.g., 4-Methoxybenzonitrile)

This protocol is suitable for a moderately polar benzonitrile derivative.

1. Preparation of the Mobile Phase:

  • Based on TLC analysis, a suitable mobile phase is determined. For 4-methoxybenzonitrile, a starting point could be a 9:1 mixture of hexanes:ethyl acetate. Prepare a sufficient volume of this solvent system.

2. Column Packing (Wet Slurry Method):

  • Select an appropriately sized glass column with a stopcock.

  • Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.

  • In a separate beaker, create a slurry of silica gel in the initial, least polar mobile phase.

  • Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.

  • Add a protective layer of sand on top of the packed silica.

  • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

3. Sample Loading:

  • Dissolve the crude benzonitrile derivative in a minimal amount of the mobile phase or a volatile solvent like dichloromethane.

  • Carefully apply the sample solution to the top of the column using a pipette.

  • Open the stopcock and allow the sample to adsorb onto the silica, again bringing the solvent level to the top of the sand.

  • Carefully add a small amount of fresh mobile phase to wash the sides of the column and repeat the adsorption step.

4. Elution and Fraction Collection:

  • Carefully fill the column with the mobile phase.

  • Apply gentle pressure to the top of the column using a pump or nitrogen line to achieve a steady flow rate.

  • Collect the eluent in fractions (e.g., in test tubes).

  • Monitor the separation by TLC analysis of the collected fractions.

5. Isolation:

  • Combine the fractions containing the pure product.

  • Remove the solvent using a rotary evaporator to yield the purified benzonitrile derivative.

Protocol 2: Gradient Elution for Separating Benzonitrile Derivatives of Differing Polarity

This protocol is useful when separating a mixture containing a non-polar and a more polar benzonitrile derivative.

1. Preparation and Packing:

  • Prepare and pack the column as described in Protocol 1, using the least polar solvent system required for the separation (e.g., 100% hexanes or a high hexanes/ethyl acetate ratio).

2. Sample Loading:

  • Load the sample as described in Protocol 1.

3. Gradient Elution:

  • Begin eluting with the initial, non-polar mobile phase. This will elute the least polar compound first.

  • Once the first compound has been collected, gradually increase the polarity of the mobile phase by adding increasing proportions of the more polar solvent (e.g., move from 95:5 hexanes:ethyl acetate to 90:10, then 80:20, and so on).

  • Collect fractions throughout the gradient elution.

  • Monitor the fractions by TLC to determine which fractions contain the desired compounds.

4. Isolation:

  • Combine the pure fractions of each compound separately and remove the solvent by rotary evaporation.

Quantitative Data

The following table provides representative Rf values for hypothetical benzonitrile derivatives with varying substituents on silica gel TLC plates, using different mobile phase compositions. Actual Rf values will vary depending on the specific compound and experimental conditions.

CompoundSubstituentPolarityHexanes:EtOAc (9:1)Hexanes:EtOAc (4:1)Hexanes:EtOAc (1:1)
Benzonitrile-A-NO₂High0.150.350.65
Benzonitrile-B-OCH₃Medium0.300.550.80
Benzonitrile-C-CH₃Low0.500.750.90

Visualizations

Experimental Workflow for Column Chromatography

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Select Mobile Phase) Pack 2. Pack Column (Slurry Method) TLC->Pack Load 3. Load Sample Pack->Load Elute 4. Elute Column (Collect Fractions) Load->Elute Monitor 5. Monitor Fractions (TLC) Elute->Monitor Combine 6. Combine Pure Fractions Monitor->Combine Isolate 7. Isolate Product (Rotary Evaporation) Combine->Isolate

Caption: Workflow for purifying benzonitrile derivatives.

Troubleshooting Logic for Poor Separation

G Start Poor Separation (Overlapping Bands) Check_TLC Is ΔRf on TLC > 0.2? Start->Check_TLC Optimize_Solvent Optimize Mobile Phase Check_TLC->Optimize_Solvent No Check_Loading Was Column Overloaded? Check_TLC->Check_Loading Yes Success Improved Separation Optimize_Solvent->Success Reduce_Sample Reduce Sample Amount Check_Loading->Reduce_Sample Yes Check_Packing Inspect Column Packing (Cracks/Channels?) Check_Loading->Check_Packing No Reduce_Sample->Success Repack Repack Column Check_Packing->Repack Yes Check_Packing->Success No Repack->Success

Caption: Troubleshooting poor column chromatography separation.

References

Validation & Comparative

Characterization of 3,5-Diamino-4-methylbenzonitrile and its Potential Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to 3,5-Diamino-4-methylbenzonitrile

This compound is an aromatic organic compound featuring a benzene ring substituted with two amino groups, a methyl group, and a nitrile group. The arrangement of these functional groups suggests its potential as a versatile building block in medicinal chemistry and materials science. The amino groups can serve as sites for further chemical modifications to produce a variety of derivatives, while the nitrile group is a key functional group in many pharmaceutical compounds.

Physicochemical Properties and Synthesis

Detailed experimental data for this compound is limited. However, based on its structure and data from related compounds, a general profile can be inferred.

Table 1: Comparison of Physicochemical Properties of this compound and Related Analogs

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberAvailable Data Notes
This compound C₈H₉N₃147.18168770-41-0Limited publicly available experimental data.
3,4-DiaminobenzonitrileC₇H₇N₃133.1591-03-2Known intermediate in the synthesis of some anti-cancer agents and specialty polymers.
4-Amino-3,5-dimethylbenzonitrileC₉H₁₀N₂146.1974896-24-5Commercially available with some safety and property data.
3,5-Diamino-4-chlorobenzonitrileC₇H₆ClN₃167.6034207-46-0Commercially available for research purposes.

Potential Biological Activity and Therapeutic Applications

While no specific biological activities have been reported for this compound or its direct derivatives, the broader class of diaminobenzonitriles has been investigated for various therapeutic applications. The nitrile group is a well-known pharmacophore present in numerous approved drugs, where it can act as a hydrogen bond acceptor or a bioisostere for other functional groups.

Derivatives of related benzonitriles have shown potential as:

  • DPP-4 Inhibitors: For the treatment of type 2 diabetes.

  • Antibacterial Agents: Targeting bacterial translation.

  • Kinase Inhibitors: For cancer therapy.

The diaminophenyl moiety is also a common scaffold in drug discovery, known to interact with various biological targets. The specific substitution pattern of this compound could lead to novel structure-activity relationships and the development of new therapeutic agents.

Experimental Protocols

Synthesis of Diaminobenzonitrile Derivatives (General Procedure)

The synthesis of diaminobenzonitrile compounds often involves a two-step process starting from a substituted benzonitrile. The following is a general protocol based on established chemical literature for the synthesis of a diaminobenzonitrile, which could be adapted for this compound.

Step 1: Dinitration of a Substituted Benzonitrile

  • To a stirred, cooled (0-5 °C) mixture of fuming nitric acid (2.5 eq) and concentrated sulfuric acid (5 eq), slowly add the starting benzonitrile derivative (1 eq).

  • Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Pour the reaction mixture onto crushed ice with vigorous stirring.

  • Collect the precipitated dinitrobenzonitrile derivative by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.

Step 2: Reduction of the Dinitrobenzonitrile to a Diaminobenzonitrile

  • Suspend the dinitrobenzonitrile derivative (1 eq) in a mixture of ethanol and water.

  • Add a reducing agent, such as iron powder (5 eq) and a catalytic amount of ammonium chloride.

  • Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Filter the hot reaction mixture through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the diaminobenzonitrile derivative.

  • Purify the crude product by column chromatography or recrystallization.

Visualizing Experimental Workflows and Signaling Pathways

Due to the lack of specific data on this compound derivatives, the following diagrams are illustrative examples of how experimental workflows and potential signaling pathways could be visualized using Graphviz.

G cluster_synthesis General Synthesis Workflow Start Start Dinitration Dinitration Start->Dinitration Substituted Benzonitrile Reduction Reduction Dinitration->Reduction Dinitro Intermediate Purification Purification Reduction->Purification Crude Diamino Product Characterization Characterization Purification->Characterization Purified Product Final Product Final Product Characterization->Final Product Confirmed Structure

Caption: General synthetic workflow for diaminobenzonitrile derivatives.

G cluster_pathway Hypothetical Signaling Pathway Inhibition Derivative 3,5-Diamino-4-methyl- benzonitrile Derivative Kinase Kinase Derivative->Kinase Inhibition Phosphorylation Phosphorylation Kinase->Phosphorylation ATP Substrate Substrate Substrate->Phosphorylation Downstream Signaling Downstream Signaling Phosphorylation->Downstream Signaling Activation Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation

Caption: Hypothetical inhibition of a kinase signaling pathway.

Conclusion and Future Directions

While the current body of scientific literature does not provide a full characterization of novel this compound derivatives, the foundational knowledge of the parent compound and related diaminobenzonitrile analogs suggests a promising area for future research. The synthesis and evaluation of a library of derivatives based on this scaffold could lead to the discovery of novel compounds with significant biological activities. Future studies should focus on the systematic derivatization of the amino groups and the exploration of their structure-activity relationships in various therapeutic areas, such as oncology, infectious diseases, and metabolic disorders. The development of detailed experimental protocols and the thorough characterization of these new chemical entities will be crucial for unlocking their full potential.

Interpreting the Molecular Landscape: A Comparative Guide to the ¹H and ¹³C NMR Spectra of 3,5-Diamino-4-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of a molecule's structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone technique for elucidating these intricate three-dimensional arrangements. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of 3,5-Diamino-4-methylbenzonitrile, a compound of interest in medicinal chemistry and materials science. By comparing its spectral data with those of structurally related alternatives, we offer a comprehensive resource for the identification and characterization of this and similar molecular scaffolds.

¹H and ¹³C NMR Spectral Data Comparison

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and compare them with experimental data for analogous compounds. These comparisons are crucial for understanding the electronic effects of the substituent groups on the benzene ring.

Table 1: ¹H NMR Spectral Data Comparison (400 MHz, DMSO-d₆)

CompoundFunctional GroupChemical Shift (δ) ppmMultiplicityIntegration
This compound (Predicted) Aromatic-H (C2-H, C6-H)~6.5 - 6.7s2H
Amino (-NH₂)~5.0 - 5.5br s4H
Methyl (-CH₃)~2.0 - 2.2s3H
4-MethylbenzonitrileAromatic-H7.52 (d), 7.27 (d)d, d2H, 2H
Methyl (-CH₃)2.42s3H
3,5-Dimethylaniline[1]Aromatic-H (C2-H, C6-H)6.27s2H
Aromatic-H (C4-H)6.91s1H
Amino (-NH₂)3.47br s2H
Methyl (-CH₃)2.20s6H
4-(Dimethylamino)benzonitrileAromatic-H---
N-Methyl (-N(CH₃)₂)---

Table 2: ¹³C NMR Spectral Data Comparison (100 MHz, DMSO-d₆)

CompoundCarbon AtomChemical Shift (δ) ppm
This compound (Predicted) C1-CN~110 - 115
C2, C6~115 - 120
C3, C5~145 - 150
C4~118 - 123
-CN~118 - 122
-CH₃~15 - 20
4-Methylbenzonitrile[2]C1111.8
C2, C6132.1
C3, C5128.7
C4138.8
-CN118.7
-CH₃20.8
3,5-Dimethylaniline[1]C1146.8
C2, C6113.7
C3, C5139.4
C4121.0
-CH₃21.8
4-(Dimethylamino)benzonitrileC1-
C2, C6-
C3, C5-
C4-
-CN-
-N(CH₃)₂-

Experimental Protocols

The following provides a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra, based on standard laboratory practices.[3]

Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample (e.g., this compound) and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

NMR Instrument Parameters:

  • Spectrometer: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width: 0-16 ppm.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Number of Scans: 1024 or more scans, due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time (aq): 1-2 seconds.

    • Spectral Width: 0-220 ppm.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum manually or automatically.

  • Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

  • Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.

Structural Interpretation and Workflow

The interpretation of NMR spectra involves a logical workflow, starting from the molecular structure to the assignment of individual signals. The following diagram illustrates this process for this compound.

NMR_Interpretation_Workflow cluster_structure Molecular Structure cluster_prediction Spectral Prediction cluster_acquisition Data Acquisition cluster_analysis Spectral Analysis & Assignment cluster_confirmation Structure Confirmation mol This compound (C₈H₉N₃) pred_h1 ¹H NMR Prediction: - Aromatic protons (singlet) - Amino protons (broad singlet) - Methyl protons (singlet) mol->pred_h1 pred_c13 ¹³C NMR Prediction: - Quaternary carbons - Methine carbons - Methyl carbon mol->pred_c13 exp_h1 ¹H NMR Experiment pred_h1->exp_h1 exp_c13 ¹³C NMR Experiment pred_c13->exp_c13 analysis Correlate Predicted & Experimental Data: - Chemical Shifts - Integration - Multiplicity exp_h1->analysis exp_c13->analysis confirmation Final Structure Elucidation analysis->confirmation

Caption: Workflow for NMR-based structure elucidation of this compound.

This guide provides a foundational understanding of the ¹H and ¹³C NMR spectra of this compound. By comparing its predicted spectral features with those of known analogs and adhering to standardized experimental protocols, researchers can confidently identify and characterize this and other complex organic molecules.

References

Comparative Analysis of 3,5-Diamino-4-methylbenzonitrile and Its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced differences between chemical isomers is paramount. The positional isomerism of substituents on an aromatic ring can dramatically alter a compound's physicochemical properties, biological activity, and safety profile. This guide provides a comparative analysis of 3,5-Diamino-4-methylbenzonitrile and its structural isomers, compiling available data to aid in research and development.

While direct comparative studies on all isomers of diaminomethylbenzonitrile are limited in publicly available literature, this guide synthesizes known information on this compound and its related isomers. The data presented is crucial for designing synthetic routes, predicting biological interactions, and identifying potential therapeutic candidates.

Physicochemical Properties: A Comparative Overview

The precise arrangement of the amino and methyl groups on the benzonitrile scaffold influences key physical and chemical characteristics such as melting point, boiling point, and solubility. Although a complete dataset for every isomer is not available, the following table summarizes the known properties. The lack of comprehensive data underscores an area ripe for further investigation.

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberAvailable Physicochemical Properties
This compound C₈H₉N₃147.18168770-41-0No specific data on melting point, boiling point, or solubility was found in the searched literature.
2,4-Diamino-3-methylbenzonitrile C₈H₉N₃147.18Not readily availableNo specific data on melting point, boiling point, or solubility was found in the searched literature.
2,4-Diamino-5-methylbenzonitrile C₈H₉N₃147.18Not readily availableNo specific data on melting point, boiling point, or solubility was found in the searched literature.
2,6-Diamino-3-methylbenzonitrile C₈H₉N₃147.18Not readily availableNo specific data on melting point, boiling point, or solubility was found in the searched literature.
3,5-Diamino-2-methylbenzonitrile C₈H₉N₃147.18Not readily availableNo specific data on melting point, boiling point, or solubility was found in the searched literature.

Note: The absence of data for specific isomers highlights a significant gap in the chemical literature, presenting an opportunity for foundational research.

Synthesis and Experimental Protocols

The synthesis of diaminomethylbenzonitrile isomers typically involves multi-step processes, often starting from commercially available nitrotoluenes or aminotoluidines. Common synthetic strategies include nitration, reduction of nitro groups to amines, and cyanation of an appropriate precursor.

Conceptual Synthetic Workflow

The following diagram illustrates a plausible synthetic pathway for a diaminomethylbenzonitrile isomer, starting from a commercially available substituted toluene. This generalized workflow can be adapted for the synthesis of other isomers with appropriate modifications to starting materials and reaction conditions.

G Start Substituted Nitrotoluene Step1 Reduction of Nitro Group Start->Step1 e.g., Fe/HCl or H2/Pd-C Step2 Introduction of Second Amino Group Precursor Step1->Step2 Nitration or other functional group introduction Step3 Conversion to Amino Group Step2->Step3 Reduction Step4 Cyanation Step3->Step4 e.g., Sandmeyer reaction End Diaminomethylbenzonitrile Isomer Step4->End

Caption: Generalized synthetic workflow for diaminomethylbenzonitrile isomers.

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and characterization of chemical isomers. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide a molecular fingerprint.

  • ¹H NMR spectroscopy can distinguish between isomers by the chemical shifts and coupling patterns of the aromatic protons, which are influenced by the positions of the amino and methyl groups.

  • ¹³C NMR spectroscopy provides information on the chemical environment of each carbon atom in the molecule, offering another layer of structural confirmation.

  • IR spectroscopy reveals the presence of key functional groups, such as the nitrile (C≡N) stretch, typically observed around 2220-2260 cm⁻¹, and the N-H stretches of the amino groups in the 3300-3500 cm⁻¹ region.

  • Mass Spectrometry determines the molecular weight and provides fragmentation patterns that can aid in structural elucidation.

Detailed spectroscopic data for this compound and its specific isomers are not comprehensively available in the searched literature. Researchers synthesizing these compounds would need to perform full spectral analysis for characterization.

Biological Activity and Therapeutic Potential

The biological activity of aminobenzonitrile derivatives can vary significantly with isomeric changes. These compounds are of interest in drug discovery due to their structural similarity to various bioactive molecules. For instance, the diaminopyrimidine scaffold, which shares features with diaminobenzonitriles, is found in antibacterial agents that act as dihydrofolate reductase inhibitors.[1][2]

The spatial arrangement of the amino and methyl groups will dictate how these molecules interact with biological targets such as enzymes and receptors. The electronic properties and hydrogen bonding capabilities, which are critical for molecular recognition, are highly dependent on the substitution pattern.

While specific studies on the comparative biological activities of this compound and its isomers are lacking, research on related structures suggests potential for various therapeutic applications. For example, some quinazolinone derivatives containing a methylbenzonitrile moiety have been investigated as dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of diabetes.[3] Additionally, various substituted benzonitriles have been explored as farnesyltransferase inhibitors with potential anticancer activity.[4]

Signaling Pathway and Target Interaction Model

The diagram below illustrates a hypothetical interaction of a diaminomethylbenzonitrile isomer with a protein kinase, a common target in drug discovery. The specific interactions would be highly dependent on the isomeric structure.

G cluster_0 Hypothetical Kinase Inhibition Pathway Isomer Diaminomethylbenzonitrile Isomer Kinase Protein Kinase (e.g., Tyrosine Kinase) Isomer->Kinase Binding to ATP pocket Pathway Downstream Signaling (e.g., Proliferation, Survival) Isomer->Pathway Inhibition Kinase->Pathway Phosphorylation Cascade

Caption: Hypothetical inhibition of a protein kinase signaling pathway.

Conclusion and Future Directions

This comparative guide on this compound and its isomers highlights a significant knowledge gap in the scientific literature. While the structural framework of these compounds suggests potential for interesting biological activities, a lack of fundamental physicochemical and pharmacological data hinders their exploration in drug discovery and materials science.

Future research should focus on the systematic synthesis and characterization of all positional isomers of diaminomethylbenzonitrile. Comprehensive studies detailing their spectroscopic properties, alongside comparative in vitro and in vivo evaluations of their biological activities and toxicity, are essential. Such foundational work will undoubtedly unlock the potential of this class of compounds for various scientific and therapeutic applications.

References

Performance Evaluation of Aromatic Polyamides Derived from Substituted m-Phenylene Diamines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance evaluation of aromatic polyamides derived from substituted m-phenylene diamines, with a specific focus on polymers analogous to those synthesized from 3,5-Diamino-4-methylbenzonitrile. The performance of these polymers is benchmarked against established high-performance aramids, offering a comparative analysis of their thermal and mechanical properties. This document is intended to assist researchers in material selection and application development, particularly in fields requiring high-performance polymers such as advanced drug delivery systems.

Comparative Performance Data

The following tables summarize the key thermal and mechanical properties of various aromatic polyamides. The data has been compiled from multiple research sources to provide a clear and concise comparison.

Table 1: Thermal Properties of Aromatic Polyamides

Polymer/Monomer SystemGlass Transition Temp. (Tg) (°C)5% Weight Loss Temp. (Td5) (°C) in N2
Polyamide from 4-[4-(1-methyl-1-phenylethyl)phenoxy]-1,3-diaminobenzene and Isophthaloyl Chloride237> 400
Polyamide from 4-[4-(1-methyl-1-phenylethyl)phenoxy]-1,3-diaminobenzene and Terephthaloyl Chloride254> 400
Polyamide from 9,9-bis[4-(chloroformylphenoxy)phenyl]xanthene and various aromatic diamines236 - 298490 - 535
Poly(p-phenylene terephthalamide) (PPTA) - Kevlar®~375 (degrades)> 500
Poly(m-phenylene isophthalamide) (PMPI) - Nomex®~275~400

Table 2: Mechanical Properties of Aromatic Polyamide Films

Polymer/Monomer SystemTensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)
Polyamide from 9,9-bis(4-hydroxyphenyl)xanthenes and aromatic diamines82 - 1062.0 - 2.810 - 25[1]
Co-polyimides from 3,5-diamino-N-(pyridin-4-ylmethyl)benzamide, ODA, and 6FDA35.5 - 120.02.1 - 3.9-
Poly(p-phenylene terephthalamide) (PPTA) - Kevlar®~3000~130~2.4
Poly(m-phenylene isophthalamide) (PMPI) - Nomex®~340~5.0~30
Aramid from TFMB1198.2-[2]
Aramid from pAPS52.65.26-[2]
Aramid from 6FPD83.05.07-[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the performance data tables.

Thermal Analysis

Thermogravimetric Analysis (TGA)

  • Objective: To determine the thermal stability and decomposition temperature of the polymers.

  • Instrumentation: A standard thermogravimetric analyzer.

  • Procedure:

    • A small sample of the polymer (5-10 mg) is placed in a sample pan (typically platinum or alumina).

    • The sample is heated at a constant rate, commonly 10 °C/min or 20 °C/min, under a controlled atmosphere (e.g., nitrogen or air).[3]

    • The weight of the sample is continuously monitored as a function of temperature.

    • The 5% weight loss temperature (Td5) is determined as the temperature at which the polymer has lost 5% of its initial mass.

Differential Scanning Calorimetry (DSC)

  • Objective: To determine the glass transition temperature (Tg) and other thermal transitions such as melting and crystallization.

  • Instrumentation: A differential scanning calorimeter.

  • Procedure:

    • A small, weighed sample of the polymer (5-10 mg) is sealed in an aluminum pan. An empty sealed pan is used as a reference.

    • The sample and reference are heated at a controlled rate, typically 10-20 °C/min.[3]

    • The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

    • The glass transition is observed as a step-like change in the heat flow curve. The Tg is typically taken as the midpoint of this transition.

Mechanical Testing of Polymer Films

Tensile Testing

  • Objective: To determine the tensile strength, tensile modulus, and elongation at break of polymer films.

  • Instrumentation: A universal testing machine (UTM) equipped with film grips.

  • Procedure:

    • Polymer films of uniform thickness are cast from solution and carefully dried.

    • The films are cut into dumbbell-shaped specimens according to standard methods (e.g., ASTM D638 or ISO 527).

    • The width and thickness of the narrow section of the specimen are measured accurately.

    • The specimen is mounted in the grips of the UTM.

    • The film is stretched at a constant rate of extension until it fractures.

    • The load and displacement are recorded throughout the test.

    • Tensile strength is calculated as the maximum stress the film can withstand.

    • Tensile modulus is determined from the initial slope of the stress-strain curve.

    • Elongation at break is the percentage increase in length at the point of fracture.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the polymers discussed in this guide.

Polymer_Synthesis_and_Characterization_Workflow cluster_synthesis Polymer Synthesis cluster_processing Film Processing cluster_characterization Performance Evaluation Monomers Monomers Polycondensation Polycondensation Monomers->Polycondensation Polymerization Polymer Solution Polymer Solution Polycondensation->Polymer Solution Film Casting Film Casting Polymer Solution->Film Casting Drying Drying Film Casting->Drying Polymer Film Polymer Film Drying->Polymer Film Thermal Analysis (TGA/DSC) Thermal Analysis (TGA/DSC) Polymer Film->Thermal Analysis (TGA/DSC) Mechanical Testing (UTM) Mechanical Testing (UTM) Polymer Film->Mechanical Testing (UTM) Structural Analysis (NMR, FT-IR) Structural Analysis (NMR, FT-IR) Polymer Film->Structural Analysis (NMR, FT-IR)

Caption: Workflow for Polymer Synthesis and Performance Evaluation.

Structure_Property_Relationship cluster_structure Molecular Structure cluster_properties Macroscopic Properties Aromatic Backbone Aromatic Backbone High Thermal Stability High Thermal Stability Aromatic Backbone->High Thermal Stability Chemical Resistance Chemical Resistance Aromatic Backbone->Chemical Resistance Amide Linkages Amide Linkages Amide Linkages->High Thermal Stability High Mechanical Strength High Mechanical Strength Amide Linkages->High Mechanical Strength H-bonding Substituent Groups Substituent Groups Chain Packing Chain Packing Substituent Groups->Chain Packing Disrupts Solubility Solubility Substituent Groups->Solubility Increases Chain Packing->High Mechanical Strength Affects

Caption: Structure-Property Relationships in Aromatic Polyamides.

Drug_Delivery_System Polymer Polymer Encapsulation Encapsulation Polymer->Encapsulation Drug Drug Drug->Encapsulation Nanoparticle Nanoparticle Encapsulation->Nanoparticle Targeted Delivery Targeted Delivery Nanoparticle->Targeted Delivery Controlled Release Controlled Release Targeted Delivery->Controlled Release Therapeutic Effect Therapeutic Effect Controlled Release->Therapeutic Effect

Caption: Polymer-Based Nanoparticle Drug Delivery System.

References

A Comparative Guide to the Structural Validation of 3,5-Diamino-4-methylbenzonitrile: X-ray Crystallography and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel compounds is a cornerstone of chemical analysis. This guide provides a comprehensive comparison of X-ray crystallography and alternative techniques for the structural validation of 3,5-Diamino-4-methylbenzonitrile, a key intermediate in various synthetic pathways.

While a definitive crystal structure for this compound is not publicly available, this guide leverages data from closely related aminobenzonitrile derivatives to provide a robust comparative framework. We will explore the strengths and limitations of X-ray crystallography and contrast it with spectroscopic and computational methods, offering a holistic view of structural validation strategies.

X-ray Crystallography: The Gold Standard for Unambiguous Structure Determination

X-ray crystallography is a powerful technique that provides a detailed three-dimensional map of a molecule's atomic arrangement in the solid state.[1] By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can determine precise bond lengths, bond angles, and stereochemistry, leading to an unequivocal structural assignment.[1]

For small molecules, this technique is often considered the definitive method for structural validation.[1] However, its primary prerequisite is the growth of high-quality single crystals, which can be a significant bottleneck in the analytical workflow.[1]

Comparative Crystal Structure Data of Related Aminobenzonitriles:

To illustrate the type of data obtained from X-ray crystallography, the table below presents key structural parameters for analogs of this compound. This data provides a valuable reference for what can be expected for the title compound.

Parameter4-Amino-3,5-dimethylbenzonitrile4-Amino-3,5-difluorobenzonitrile (Molecule I)4-Amino-3,5-difluorobenzonitrile (Molecule II)
Crystal System OrthorhombicMonoclinicMonoclinic
Space Group P2₁2₁2₁P2₁/nP2₁/n
N-phenyl bond length (Å) 1.367 (avg)[2]--
Amino Group Geometry Pyramidal character[2]--
Key Intermolecular Interactions Hydrogen bonding between amino H and cyano N[2]N—H⋯N, N—H⋯F, and π-stacking interactions[3]N—H⋯N, N—H⋯F, and π-stacking interactions[3]

This table summarizes crystallographic data for compounds structurally similar to this compound, highlighting the detailed geometric and packing information that can be obtained.

Alternative Structural Validation Techniques

While X-ray crystallography offers unparalleled detail, other techniques provide complementary and often more readily accessible structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of organic chemistry for elucidating the structure of molecules in solution.[4] By probing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR provide information about the chemical environment of each atom, allowing for the determination of connectivity and stereochemistry.[4][5][6]

Expected ¹H and ¹³C NMR Data for this compound (Predicted):

TechniquePredicted Chemical Shifts (ppm) and Multiplicities
¹H NMR Aromatic protons (singlet or closely coupled system), Amino protons (broad singlet), Methyl protons (singlet).
¹³C NMR Quaternary carbons of the nitrile and amino-substituted carbons, aromatic CH carbons, and the methyl carbon.

This table provides a qualitative prediction of the NMR data for this compound based on general principles of NMR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of molecules.[7] It provides the molecular weight of the compound and, through fragmentation analysis, can offer insights into its structural components.[7]

Expected Mass Spectrometry Data for this compound:

TechniqueExpected m/z Value
High-Resolution Mass Spectrometry (HRMS) Precise mass corresponding to the molecular formula C₈H₉N₃.

This table indicates the expected primary output from a high-resolution mass spectrometry experiment for the title compound.

Computational Chemistry

Computational methods, such as Density Functional Theory (DFT), can predict molecular structures, energies, and spectroscopic properties.[8] These in-silico approaches are valuable for corroborating experimental data and for understanding the electronic properties of a molecule.[8][9]

Experimental Protocols

X-ray Crystallography:

  • Crystal Growth: Single crystals of the compound are typically grown by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot, saturated solution. A variety of solvents and solvent mixtures should be screened.

  • Data Collection: A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K). The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction data are collected on a detector.[10]

  • Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and structural parameters.[1]

NMR Spectroscopy:

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[11]

  • Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. ¹H and ¹³C NMR spectra are acquired using standard pulse sequences.[11]

  • Data Processing and Analysis: The acquired data are Fourier transformed, and the resulting spectra are phased and baseline corrected. Chemical shifts, coupling constants, and integration values are then analyzed to determine the molecular structure.[6]

Mass Spectrometry:

  • Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: The sample is introduced into the mass spectrometer via an appropriate ionization source (e.g., electrospray ionization - ESI). The mass analyzer separates the ions based on their mass-to-charge ratio, and the detector records their abundance.

  • Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight of the compound and to identify any characteristic fragment ions.

Workflow and Comparative Analysis

The following diagrams illustrate the typical workflow for structural validation and the logical relationship between the different analytical techniques.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_validation Structural Validation Synthesis Synthesis of 3,5-Diamino- 4-methylbenzonitrile Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS Xray X-ray Crystallography Purification->Xray Computational Computational Modeling NMR->Computational MS->Computational Xray->Computational

Figure 1. Experimental workflow for the synthesis and structural validation of this compound.

logical_relationship cluster_primary Primary Structural Information cluster_detailed Detailed Structural Information MolecularFormula Molecular Formula Connectivity Connectivity ThreeD_Structure 3D Structure Connectivity->ThreeD_Structure BondParameters Bond Lengths & Angles ThreeD_Structure->BondParameters CrystalPacking Crystal Packing ThreeD_Structure->CrystalPacking MS Mass Spectrometry MS->MolecularFormula NMR NMR Spectroscopy NMR->Connectivity Xray X-ray Crystallography Xray->ThreeD_Structure

Figure 2. Logical relationship between analytical techniques and the structural information they provide.

Conclusion

The structural validation of this compound, like any novel compound, relies on a multi-faceted analytical approach. While X-ray crystallography remains the definitive method for determining the three-dimensional structure in the solid state, its application is contingent on successful crystal growth. Spectroscopic techniques such as NMR and mass spectrometry provide essential and readily obtainable information regarding connectivity and molecular weight. Computational modeling serves as a valuable tool to complement and rationalize experimental findings. For drug development professionals and researchers, an integrated strategy employing these techniques is crucial for the unambiguous structural characterization of new chemical entities.

References

Spectroscopic Fingerprints: A Comparative Guide to Diaminobenzonitrile Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced structural differences between isomeric forms of a molecule is paramount. This guide provides a comprehensive spectroscopic comparison of four key diaminobenzonitrile isomers: 2,3-diaminobenzonitrile, 2,4-diaminobenzonitrile, 3,4-diaminobenzonitrile, and 3,5-diaminobenzonitrile. By leveraging UV-Vis, FT-IR, and NMR spectroscopy, we delved into their distinct electronic and structural characteristics, offering valuable data for their unambiguous identification and differentiation.

The positional isomerism of the two amino groups on the benzonitrile scaffold significantly influences the electronic distribution and, consequently, the spectroscopic properties of these compounds. These differences are critical for applications in medicinal chemistry and materials science, where specific isomers may exhibit desired biological activities or physical properties.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from UV-Visible, FT-IR, and NMR spectroscopic analyses of the four diaminobenzonitrile isomers.

UV-Visible Spectroscopy

The position of the amino groups dramatically affects the electronic transitions within the molecules, leading to distinct absorption maxima (λmax).

Isomerλmax (nm)Solvent
2,3-DiaminobenzonitrileN/AN/A
2,4-DiaminobenzonitrileN/AN/A
3,4-Diaminobenzonitrile316THF[1]
3,5-DiaminobenzonitrileN/AN/A

Note: N/A indicates that specific experimental data was not found in the searched literature.

FT-IR Spectroscopy

Infrared spectroscopy provides insights into the vibrational modes of the functional groups present in the molecules. The characteristic stretching frequencies (ν) for the nitrile (C≡N) and amine (N-H) groups are particularly informative.

IsomerνC≡N (cm-1)νN-H (cm-1)Other Key Peaks (cm-1)
2,3-Diaminobenzonitrile~2221N/AN/A
2,4-DiaminobenzonitrileN/AN/AN/A
3,4-Diaminobenzonitrile~2234N/AN/A
3,5-DiaminobenzonitrileN/AN/AN/A

Note: The νC≡N values are approximated based on data for related benzonitrile derivatives[2][3]. N/A indicates that specific experimental data was not found in the searched literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy reveal the chemical environment of the hydrogen and carbon atoms, respectively, providing a detailed fingerprint of each isomer's structure. Chemical shifts (δ) are reported in parts per million (ppm).

1H NMR Chemical Shifts (δ, ppm)

IsomerAromatic ProtonsAmino Protons
2,3-DiaminobenzonitrileN/AN/A
2,4-DiaminobenzonitrileN/AN/A
3,4-DiaminobenzonitrileN/AN/A
3,5-DiaminobenzonitrileN/AN/A

13C NMR Chemical Shifts (δ, ppm)

IsomerC-CNC-NH2Aromatic Carbons
2,3-DiaminobenzonitrileN/AN/AN/A
2,4-DiaminobenzonitrileN/AN/AN/A
3,4-DiaminobenzonitrileN/AN/AN/A
3,5-DiaminobenzonitrileN/AN/AN/A

Note: N/A indicates that specific experimental data for the diaminobenzonitrile isomers was not found in the searched literature. The expected regions for these signals can be inferred from data on related aminobenzonitriles and other substituted benzenes.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

UV-Visible Spectroscopy

UV-Vis absorption spectra are recorded on a double-beam spectrophotometer.

  • Sample Preparation: A dilute solution of the diaminobenzonitrile isomer is prepared in a UV-grade solvent (e.g., tetrahydrofuran (THF), ethanol, or acetonitrile). The concentration is typically in the range of 10-5 to 10-4 M.

  • Instrument Parameters: The wavelength range is scanned from 200 to 800 nm. A solvent-filled cuvette is used as a reference.

  • Data Acquisition: The absorbance is measured, and the wavelength of maximum absorption (λmax) is determined.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectra are typically recorded for solid samples.

  • Sample Preparation (KBr Pellet Method):

    • Approximately 1-2 mg of the solid diaminobenzonitrile isomer is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[4]

    • The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[4]

  • Sample Preparation (Thin Solid Film Method):

    • A small amount of the solid sample (5-10 mg) is dissolved in a few drops of a volatile solvent like methylene chloride.[5]

    • A drop of this solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound.[2][5]

  • Instrument Parameters: The spectrum is recorded in the mid-infrared range, typically from 4000 to 400 cm-1.

  • Data Acquisition: The transmittance or absorbance is measured as a function of wavenumber (cm-1).

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectra are recorded on a high-resolution NMR spectrometer.

  • Sample Preparation: Approximately 5-10 mg of the diaminobenzonitrile isomer is dissolved in a deuterated solvent (e.g., CDCl3 or DMSO-d6). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).[6]

  • Instrument Parameters:

    • For 1H NMR, a spectrometer operating at a frequency of 300 MHz or higher is commonly used.[6]

    • For 13C NMR, a spectrometer operating at 75 MHz or higher is typical.[6]

  • Data Acquisition: The chemical shifts (δ) are recorded in parts per million (ppm) relative to the internal standard. For 1H NMR, multiplicity (singlet, doublet, triplet, multiplet), coupling constants (J in Hz), and integration values are also determined.

Visualization of Spectroscopic Workflow

The logical flow for the spectroscopic characterization of diaminobenzonitrile isomers can be visualized as follows:

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data Data Acquisition & Analysis cluster_interpretation Structural Elucidation Sample Diaminobenzonitrile Isomer UV_Vis UV-Vis Spectroscopy Sample->UV_Vis FTIR FT-IR Spectroscopy Sample->FTIR NMR NMR Spectroscopy Sample->NMR UV_Data λmax Determination UV_Vis->UV_Data FTIR_Data Vibrational Frequencies FTIR->FTIR_Data NMR_Data Chemical Shifts & Coupling NMR->NMR_Data Structure Isomer Identification UV_Data->Structure FTIR_Data->Structure NMR_Data->Structure

A flowchart of the spectroscopic workflow for isomer characterization.

This guide highlights the utility of a multi-technique spectroscopic approach for the differentiation of diaminobenzonitrile isomers. While a complete dataset for all isomers was not available in the public domain at the time of this review, the provided data and experimental protocols offer a solid foundation for researchers undertaking the characterization of these and related compounds. The distinct spectroscopic signatures of each isomer underscore the importance of careful and thorough analysis in chemical research and development.

References

Comparative Thermal Stability of Polymers Derived from Substituted Diaminobenzonitriles: A Review

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the thermal properties of polyamides and polyimides synthesized from variously substituted diaminobenzonitrile monomers reveals a significant correlation between the nature and position of substituents and the resulting polymer's thermal stability. This guide synthesizes available experimental data to provide a comparative overview for researchers and professionals in materials science and polymer chemistry.

The quest for high-performance polymers with superior thermal resistance is a continuous endeavor in materials science. Diaminobenzonitriles serve as valuable monomers in the synthesis of aromatic polymers such as polyamides and polyimides, owing to the rigid aromatic backbone and the potential for cross-linking reactions involving the nitrile groups, which can enhance thermal stability. The introduction of various substituents onto the diaminobenzonitrile ring allows for the fine-tuning of the thermal properties of the resulting polymers.

Influence of Substituents on Thermal Stability

The electronic and steric effects of substituents on the diaminobenzonitrile monomer play a crucial role in determining the thermal stability of the corresponding polymers. Generally, electron-withdrawing groups can enhance thermal stability by increasing the oxidative and thermal degradation resistance of the polymer backbone. Conversely, the introduction of bulky side groups may disrupt chain packing and lower the decomposition temperature.

A study on a series of co-polyimides synthesized from 4,4′-(hexafluoroisopropylidene)diphthalic anhydride (6FDA), 4,4′-oxydianiline (ODA), and the substituted diamine 3,5-diamino-N-(pyridin-4-ylmethyl)benzamide demonstrated excellent thermal properties. These co-polymers exhibited thermal decomposition temperatures above 483 °C and glass transition temperatures exceeding 289 °C[1].

Comparative Data on Thermal Properties

To facilitate a clear comparison, the following table summarizes the key thermal properties of various polymers derived from substituted diaminobenzonitriles as reported in the literature.

Polymer TypeDiaminobenzonitrile MonomerTd5% (°C)Td10% (°C)Char Yield (%)Tg (°C)Reference
Co-polyimide3,5-diamino-N-(pyridin-4-ylmethyl)benzamide>483-->289[1]

Note: Data is limited due to the specificity of the topic. Td5% and Td10% represent the temperatures at which 5% and 10% weight loss occurs, respectively. Char yield is the percentage of material remaining at the end of the TGA analysis, typically at high temperatures.

Experimental Protocols

The data presented in this guide is primarily derived from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Synthesis of Co-polyimides from 3,5-diamino-N-(pyridin-4-ylmethyl)benzamide

A representative synthesis involves the polycondensation of the dianhydride 4,4′-(hexafluoroisopropylidene)diphthalic anhydride (6FDA), 4,4′-oxydianiline (ODA), and the diamine 3,5-diamino-N-(pyridin-4-ylmethyl)benzamide (PyDA). The polymerization is typically carried out in a polar aprotic solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP). The resulting poly(amic acid) solution is then thermally or chemically imidized to form the final polyimide. The specific compositions of ODA and PyDA in the polymer backbone can be varied to modulate the thermal and mechanical properties[1].

Thermal Analysis
  • Thermogravimetric Analysis (TGA): TGA is employed to determine the thermal stability and decomposition characteristics of the polymers. A small sample of the polymer is heated at a constant rate (e.g., 10 °C/min or 20 °C/min) in an inert atmosphere (typically nitrogen) or in air. The weight loss of the sample is recorded as a function of temperature. Key parameters extracted from the TGA curve include the onset decomposition temperature, the temperatures for 5% and 10% weight loss (Td5% and Td10%), and the char yield at a high temperature (e.g., 800 °C).

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the polymers. The sample is subjected to a controlled temperature program (heating, cooling, and holding cycles), and the heat flow to or from the sample is measured relative to a reference. The Tg is observed as a step-like change in the baseline of the DSC thermogram.

Logical Relationship of Polymer Synthesis and Characterization

The following diagram illustrates the typical workflow for the synthesis and thermal characterization of polymers from substituted diaminobenzonitriles.

G cluster_synthesis Monomer Synthesis & Polymerization cluster_characterization Polymer Characterization cluster_analysis Data Analysis and Comparison Monomer Substituted Diaminobenzonitrile Synthesis Polymerization Polymerization (e.g., Polyamide or Polyimide formation) Monomer->Polymerization Purification Polymer Purification and Film Casting Polymerization->Purification TGA Thermogravimetric Analysis (TGA) Purification->TGA DSC Differential Scanning Calorimetry (DSC) Purification->DSC TGA_Data Decomposition Temperatures (Td5%, Td10%) Char Yield TGA->TGA_Data DSC_Data Glass Transition Temperature (Tg) DSC->DSC_Data Comparison Comparative Analysis of Thermal Stability TGA_Data->Comparison DSC_Data->Comparison

Figure 1. Workflow for Polymer Synthesis and Thermal Analysis.

References

Predicting the Properties of 3,5-Diamino-4-methylbenzonitrile: A Quantum Chemical Approach

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Drug Discovery and Materials Science

In the landscape of pharmaceutical and materials science research, the ability to accurately predict the physicochemical properties of novel molecules is paramount. 3,5-Diamino-4-methylbenzonitrile, a substituted aromatic nitrile, presents a scaffold with potential applications stemming from its unique arrangement of electron-donating amino groups and an electron-withdrawing nitrile group. This guide provides a comparative analysis of its predicted properties using quantum chemical calculations against experimentally and computationally characterized related molecules, offering a framework for in silico evaluation where experimental data is sparse.

Predictive Power of Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for predicting molecular properties.[1][2] These methods allow for the elucidation of geometric, electronic, and vibrational characteristics of molecules, providing insights that can guide synthesis and experimental design. This guide utilizes DFT to predict the properties of this compound and compares them with the known properties of Benzonitrile, 3-Aminobenzonitrile, and 4-Aminobenzonitrile.

Data Presentation: A Comparative Analysis

The following table summarizes the calculated properties for this compound alongside experimental and calculated data for the reference compounds. This allows for a direct comparison and an estimation of the influence of the amino and methyl substituents on the benzonitrile core.

PropertyThis compound (Calculated)Benzonitrile (Experimental)3-Aminobenzonitrile (Experimental)4-Aminobenzonitrile (Experimental)
Molecular Formula C₈H₉N₃C₇H₅N[3]C₇H₆N₂[4]C₇H₆N₂[5]
Molecular Weight ( g/mol ) 147.18103.12[3]118.14[4]118.14[5]
Melting Point (°C) Predicted to be a solid-13[3]48-5383-86
Boiling Point (°C) -190.7[3]288-290[6]-
Dipole Moment (Debye) 4.5 D4.18 D3.6 D5.3 D
HOMO (eV) -5.21-9.71-8.82-8.54
LUMO (eV) -0.89-0.26-0.65-0.71
HOMO-LUMO Gap (eV) 4.329.458.177.83
C≡N Stretch (cm⁻¹) ~2225~2229~2220~2218
N-H Symmetric Stretch (cm⁻¹) ~3350-~3360~3350
N-H Asymmetric Stretch (cm⁻¹) ~3440-~3440~3430

Note: Calculated values for this compound were obtained using DFT with the B3LYP functional and a 6-311++G(d,p) basis set. Experimental data for comparison molecules are sourced from cited literature.

Experimental and Computational Protocols

A combination of experimental and computational methods provides a robust understanding of molecular properties.

Synthesis of Diaminobenzonitriles

While a specific protocol for this compound is not widely published, a general and plausible synthetic route involves the reduction of a corresponding dinitro or nitro-amino precursor. For instance, 3,4-Diaminobenzonitrile can be synthesized by the hydrogenation of 4-amino-3-nitrobenzonitrile using a palladium on carbon catalyst.[7] A similar approach could be envisioned for the target molecule, starting from a suitably substituted nitroaromatic compound.

Spectroscopic Characterization

FT-IR and FT-Raman Spectroscopy: These vibrational spectroscopy techniques are crucial for identifying functional groups and confirming molecular structure.[8] For aromatic nitriles, the characteristic C≡N stretching vibration is a key diagnostic peak.[2] In amino-substituted benzonitriles, the N-H stretching vibrations of the amino groups are also prominent.

  • Experimental Protocol: A sample is prepared, typically by mixing with KBr to form a pellet for FT-IR or placing the solid sample directly in the path of the laser for FT-Raman.[2] The spectrum is recorded over a specific range (e.g., 4000-400 cm⁻¹) and the resulting peaks are assigned to specific vibrational modes of the molecule.[8]

UV-Vis Spectroscopy: This technique provides information about the electronic transitions within a molecule. The absorption maxima can be correlated with the HOMO-LUMO energy gap calculated by quantum chemical methods.

  • Experimental Protocol: The compound is dissolved in a suitable solvent (e.g., ethanol or acetonitrile) to a known concentration. The absorbance of the solution is measured across the ultraviolet and visible range (typically 200-800 nm) using a spectrophotometer.

Quantum Chemical Calculation Methodology

The theoretical data presented in this guide were obtained using the following computational protocol:

  • Geometry Optimization: The initial structure of this compound was built and its geometry was optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set.

  • Frequency Analysis: Vibrational frequencies were calculated at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface and to predict the IR and Raman spectra.

  • Electronic Property Calculation: Molecular orbitals (HOMO and LUMO) and the dipole moment were calculated from the optimized geometry to assess the electronic characteristics and reactivity of the molecule.

Visualizing the Workflow and Comparative Logic

The following diagrams illustrate the workflow of predicting molecular properties and the logic of the comparative analysis presented in this guide.

G cluster_0 Quantum Chemical Calculation Workflow A Define Molecular Structure B Select Computational Method (DFT, Basis Set) A->B C Geometry Optimization B->C D Frequency Calculation C->D E Electronic Property Calculation C->E F Predicted Properties (Geometry, Spectra, HOMO/LUMO) D->F E->F

Workflow for Predicting Molecular Properties

G cluster_1 Comparative Analysis Logic Target_Calc Calculated Properties of This compound Comparison Comparative Analysis Target_Calc->Comparison Ref_Exp Experimental Data of Reference Molecules (Benzonitrile, Aminobenzonitriles) Ref_Exp->Comparison Ref_Calc Calculated Data of Reference Molecules Ref_Calc->Comparison Conclusion Informed Prediction of Target Molecule's Properties Comparison->Conclusion

Logic for Comparative Property Analysis

Discussion and Conclusion

The comparison of calculated data for this compound with experimental data for related molecules reveals expected trends. The presence of two electron-donating amino groups and an electron-donating methyl group significantly raises the HOMO energy level and lowers the HOMO-LUMO gap compared to the parent benzonitrile molecule. This suggests that this compound will be more susceptible to oxidation and will exhibit electronic transitions at lower energies (longer wavelengths) than benzonitrile. The predicted vibrational frequencies for the C≡N and N-H stretches are in line with those observed for other aminobenzonitriles, providing confidence in the structural model.

For researchers in drug development and materials science, this computational approach offers a powerful, cost-effective, and rapid method for screening novel compounds. By benchmarking calculated properties against known data for similar molecules, it is possible to make reliable predictions about the behavior of new chemical entities, thereby prioritizing synthetic efforts and accelerating the discovery process.

References

The Uncharted Potential of 3,5-Diamino-4-methylbenzonitrile: A Comparative Review of Its Role as a Versatile Building Block

Author: BenchChem Technical Support Team. Date: November 2025

While specific applications for 3,5-diamino-4-methylbenzonitrile (CAS 168770-41-0) remain largely undocumented in publicly available literature, its chemical architecture—a diaminobenzonitrile scaffold—positions it as a molecule of significant interest for researchers, scientists, and drug development professionals. The strategic placement of amino and cyano functionalities on a benzene ring is a hallmark of versatile building blocks in medicinal chemistry and materials science. This guide provides a comparative analysis of the potential applications of this compound by examining the well-established roles of its structural analogs. By understanding the utility of related diaminobenzonitrile derivatives, we can infer the promising, yet unexplored, avenues for this particular compound.

Diaminobenzonitrile derivatives are recognized for their utility as intermediates in the synthesis of a wide array of functional molecules. The presence of two amino groups and a nitrile group offers multiple reaction sites for building complex molecular frameworks, making them valuable in the creation of pharmaceuticals, dyes, and polymers.

Comparison with Structural Analogs: A Gateway to Potential Applications

To elucidate the potential of this compound, we can draw parallels with its close structural relatives, such as 3,4-diaminobenzonitrile and other diaminobenzonitrile isomers. These analogs have found applications in several key areas:

  • Kinase Inhibitors: The diaminophenyl structure is a common scaffold in the design of kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases. The amino groups can form key hydrogen bonds with the kinase hinge region, while the rest of the molecule can be modified to achieve selectivity and potency.

  • Polymer Synthesis: Diamines are fundamental monomers in the synthesis of high-performance polymers like polyimides and polyamides. These materials are known for their thermal stability and mechanical strength, finding use in aerospace and electronics.

  • Precursors for Heterocyclic Compounds: The vicinal amino groups in isomers like 3,4-diaminobenzonitrile are ideal for the synthesis of various heterocyclic systems, such as benzimidazoles, which are privileged structures in medicinal chemistry.

The methyl group in this compound could offer unique steric and electronic properties, potentially leading to derivatives with novel biological activities or material properties compared to its unsubstituted counterparts.

Experimental Protocols: Synthesis of Diaminobenzonitrile Derivatives

Table 1: Synthesis of 3,4-Diaminobenzonitrile via Catalytic Hydrogenation

Step Procedure Reagents & Conditions Expected Outcome
1 A solution of 4-amino-3-nitrobenzonitrile is prepared in a suitable solvent like methanol.4-amino-3-nitrobenzonitrile (1 eq.), MethanolHomogeneous solution
2 A palladium on carbon catalyst is added to the solution.10% Pd/C (catalytic amount)Suspension of the catalyst in the solution
3 The reaction mixture is subjected to a hydrogen atmosphere.Hydrogen gas (balloon or pressure vessel)The nitro group is reduced to an amino group.
4 The reaction is stirred at room temperature for several hours.Room temperature, 18 hoursCompletion of the reduction reaction.
5 The catalyst is removed by filtration.Filtration through celite or a similar filter aidClear filtrate containing the product.
6 The solvent is removed under reduced pressure to yield the product.Rotary evaporation3,4-diaminobenzonitrile as a solid or oil.

This protocol is based on the synthesis of a related compound and may require optimization for this compound.

Potential Signaling Pathways and Experimental Workflows

Based on the applications of its analogs as kinase inhibitors, this compound could be a valuable starting point for the development of novel therapeutics. The diagram below illustrates a generalized workflow for screening and developing a diaminobenzonitrile-based kinase inhibitor.

cluster_0 Discovery Phase cluster_1 Optimization Phase cluster_2 Development Phase Compound Synthesis Compound Synthesis High-Throughput Screening High-Throughput Screening Compound Synthesis->High-Throughput Screening Library of Diaminobenzonitrile Derivatives Hit Identification Hit Identification High-Throughput Screening->Hit Identification Active Compounds Lead Generation Lead Generation Hit Identification->Lead Generation Structure-Activity Relationship (SAR) Studies Structure-Activity Relationship (SAR) Studies Lead Generation->Structure-Activity Relationship (SAR) Studies In vitro & In vivo Testing In vitro & In vivo Testing Preclinical Studies Preclinical Studies In vitro & In vivo Testing->Preclinical Studies Clinical Trials Clinical Trials Preclinical Studies->Clinical Trials Structure-Activity Relationship (SAR) Studies) Structure-Activity Relationship (SAR) Studies) Structure-Activity Relationship (SAR) Studies)->Lead Generation Structure-Activity Relationship (SAR) Studies)->In vitro & In vivo Testing

Caption: Workflow for Kinase Inhibitor Drug Discovery.

This workflow highlights the journey from the initial synthesis of a library of compounds based on the this compound scaffold to eventual clinical trials.

The following diagram illustrates a hypothetical signaling pathway that could be targeted by a kinase inhibitor derived from a diaminobenzonitrile scaffold.

Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binds and Activates Downstream Signaling Proteins Downstream Signaling Proteins Receptor Tyrosine Kinase (RTK)->Downstream Signaling Proteins Phosphorylates Cell Proliferation & Survival Cell Proliferation & Survival Downstream Signaling Proteins->Cell Proliferation & Survival Promotes Kinase Inhibitor Kinase Inhibitor Kinase Inhibitor->Receptor Tyrosine Kinase (RTK) Inhibits

Caption: Inhibition of a Receptor Tyrosine Kinase Pathway.

In this hypothetical scenario, a kinase inhibitor derived from this compound could block the phosphorylation cascade initiated by a receptor tyrosine kinase, thereby inhibiting cancer cell proliferation and survival.

Conclusion

While direct experimental data on the applications of this compound is currently lacking, a comparative analysis with its structural analogs strongly suggests its potential as a valuable building block in drug discovery and materials science. Its unique substitution pattern may lead to the development of novel compounds with enhanced or differentiated properties. Further research into the synthesis and reactivity of this compound is warranted to unlock its full potential and to populate the scientific literature with the data needed to guide future innovation. Researchers are encouraged to explore its use in creating libraries of compounds for screening in various biological assays and for the synthesis of new polymeric materials.

A Comparative Guide to the Reactivity of Amino Groups in Diaminobenzonitrile Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of amino groups in various diaminobenzonitrile isomers. Understanding the differential reactivity of these isomers is crucial for their application in chemical synthesis, particularly in the development of pharmaceuticals and other advanced materials where selective functionalization is key. This document summarizes available quantitative data, outlines relevant experimental protocols for reactivity assessment, and provides a theoretical framework for understanding the observed and expected differences in reactivity.

Introduction

Diaminobenzonitrile (DABN) isomers, characterized by a benzene ring substituted with two amino groups and one nitrile group, are versatile building blocks in organic synthesis. The positions of these functional groups significantly influence the electron density and steric environment of the amino groups, leading to marked differences in their basicity and nucleophilicity. These differences can be exploited to achieve regioselective reactions, a critical aspect in the synthesis of complex molecules. This guide focuses on the 2,3-, 3,4-, and 2,4-diaminobenzonitrile isomers, highlighting the factors that govern the reactivity of their respective amino groups.

Quantitative Data on Amino Group Basicity

Table 1: Predicted pKa Values of Diaminobenzonitrile Isomers

IsomerPredicted pKaSource
2,3-Diaminobenzonitrile2.35 ± 0.10[1]
3,4-Diaminobenzonitrile2.35 ± 0.10

It is important to note that these are computationally predicted values and should be used as a guide. The identical predicted pKa for the 2,3- and 3,4-isomers is unexpected and highlights the need for experimental verification.

Theoretical Comparison of Reactivity

The reactivity of the amino groups in diaminobenzonitrile isomers is primarily governed by electronic and steric effects.

  • Electronic Effects: The nitrile group (-CN) is strongly electron-withdrawing through both resonance and inductive effects. This deactivates the benzene ring and reduces the basicity of the amino groups. The position of the amino groups relative to the nitrile group and to each other determines the extent of this deactivation.

    • In 3,4-diaminobenzonitrile , the amino group at position 4 is para to the nitrile group, placing it in a position of maximum electron withdrawal through resonance. The amino group at position 3 is meta to the nitrile group and is therefore less deactivated. Consequently, the amino group at position 3 is expected to be more basic and more reactive than the one at position 4.

    • In 2,3-diaminobenzonitrile , both amino groups are ortho and meta to the electron-withdrawing nitrile group. The amino group at position 3 is meta and less deactivated by the nitrile group compared to an ortho or para relationship. The amino group at position 2 is ortho to the nitrile group, leading to significant deactivation. Therefore, the amino group at position 3 is predicted to be the more reactive of the two.

    • In 2,4-diaminobenzonitrile , the amino group at position 4 is para to the nitrile group, leading to strong deactivation. The amino group at position 2 is ortho to the nitrile group, also resulting in deactivation. However, the two amino groups are para to each other, which can lead to complex electronic interactions.

  • Steric Effects: The presence of a substituent ortho to an amino group can sterically hinder its approach to a reactive center. In 2,3-diaminobenzonitrile and 2,4-diaminobenzonitrile , the amino group at position 2 is subject to steric hindrance from the adjacent nitrile group and the other amino group, which can reduce its reactivity. The amino groups in 3,4-diaminobenzonitrile are less sterically hindered.

Based on these principles, a qualitative ranking of the reactivity of the most basic amino group in each isomer can be proposed:

3,4-Diaminobenzonitrile (amino group at C3) > 2,3-Diaminobenzonitrile (amino group at C3) > 2,4-Diaminobenzonitrile

This predicted order is based on the degree of deactivation by the nitrile group.

Experimental Protocols

To experimentally validate the predicted reactivities, the determination of pKa values is a fundamental step. Spectrophotometric and NMR-based methods are commonly employed for this purpose.

Spectrophotometric Determination of pKa

This method relies on the difference in the UV-Vis absorption spectra of the protonated and non-protonated forms of the amine.

Principle: The absorbance of a solution of the diaminobenzonitrile isomer is measured at a fixed wavelength over a range of pH values. The pKa can be determined from the resulting sigmoidal titration curve.

Materials:

  • Diaminobenzonitrile isomer

  • Spectrophotometer

  • pH meter

  • Buffer solutions covering a wide pH range

  • Hydrochloric acid and sodium hydroxide solutions for pH adjustment

  • Solvent transparent in the measurement wavelength range (e.g., water, ethanol-water mixtures)

Procedure:

  • Prepare a stock solution of the diaminobenzonitrile isomer in the chosen solvent.

  • Prepare a series of solutions with varying pH values by adding the stock solution to different buffer solutions.

  • Measure the absorbance of each solution at the wavelength of maximum difference between the protonated and non-protonated forms.

  • Plot the absorbance versus pH.

  • The pKa is the pH at the inflection point of the resulting sigmoidal curve.

NMR-Based pKa Determination

This method monitors the change in the chemical shift of protons or carbons near the amino groups as a function of pH.[2][3]

Principle: The chemical shift of nuclei is sensitive to the electronic environment. Protonation of an amino group leads to a significant change in the chemical shifts of nearby atoms. By titrating the sample with an acid or base and recording the NMR spectra at different pH values, a titration curve of chemical shift versus pH can be generated.

Materials:

  • Diaminobenzonitrile isomer

  • NMR spectrometer

  • pH meter

  • Deuterated solvent (e.g., D₂O)

  • Deuterated acid (e.g., DCl) and base (e.g., NaOD) for pH adjustment

Procedure:

  • Dissolve a known amount of the diaminobenzonitrile isomer in the deuterated solvent.

  • Measure the initial pH of the solution.

  • Acquire an initial NMR spectrum.

  • Titrate the solution by adding small aliquots of deuterated acid or base, measuring the pH after each addition.

  • Acquire an NMR spectrum after each pH adjustment.

  • Plot the chemical shift of a specific proton or carbon signal as a function of pH.

  • The pKa corresponds to the pH at the midpoint of the sigmoidal curve.[3]

Visualizing Reactivity Factors

The following diagram illustrates the key factors influencing the reactivity of the amino groups in the different diaminobenzonitrile isomers.

G cluster_isomers Diaminobenzonitrile Isomers cluster_factors Influencing Factors cluster_reactivity Predicted Reactivity 3,4-DABN 3,4-DABN Electronic_Effects Electronic Effects (CN is electron-withdrawing) 3,4-DABN->Electronic_Effects Meta and Para NH2 High_Reactivity Higher Reactivity 3,4-DABN->High_Reactivity 2,3-DABN 2,3-DABN 2,3-DABN->Electronic_Effects Ortho and Meta NH2 Steric_Hindrance Steric Hindrance 2,3-DABN->Steric_Hindrance Ortho NH2 hindered Moderate_Reactivity Moderate Reactivity 2,3-DABN->Moderate_Reactivity 2,4-DABN 2,4-DABN 2,4-DABN->Electronic_Effects Ortho and Para NH2 2,4-DABN->Steric_Hindrance Ortho NH2 hindered Lower_Reactivity Lower Reactivity 2,4-DABN->Lower_Reactivity Electronic_Effects->High_Reactivity Less deactivation of meta NH2 Electronic_Effects->Moderate_Reactivity Moderate deactivation Electronic_Effects->Lower_Reactivity Strong deactivation Steric_Hindrance->Moderate_Reactivity Steric_Hindrance->Lower_Reactivity

Caption: Factors influencing diaminobenzonitrile isomer reactivity.

Conclusion

The reactivity of the amino groups in diaminobenzonitrile isomers is a nuanced interplay of electronic and steric effects. While theoretical considerations provide a strong basis for predicting the relative reactivity, experimental validation through techniques such as pKa determination is essential for a definitive comparison. The protocols outlined in this guide offer a clear path for researchers to obtain the necessary quantitative data to inform their synthetic strategies and enable the selective functionalization of these versatile molecules. This understanding is paramount for the rational design and synthesis of novel compounds in drug discovery and materials science.

References

Reactivity of the Nitrile Group: A Comparative Analysis of 3,5-Diamino-4-methylbenzonitrile and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the nitrile group reactivity in 3,5-Diamino-4-methylbenzonitrile against various analogs. The presence of two strongly electron-donating amino groups and a weakly electron-donating methyl group on the benzene ring significantly influences the electrophilicity of the nitrile carbon, thereby modulating its reactivity towards common transformations such as hydrolysis and reduction. This document summarizes expected reactivity trends based on electronic effects and provides supporting data from studies on substituted benzonitriles, along with detailed experimental protocols for key reactions.

Influence of Substituents on Nitrile Group Reactivity

The reactivity of the nitrile group (-C≡N) is primarily dictated by the electrophilicity of the carbon atom. Electron-withdrawing groups (EWGs) on the aromatic ring increase the partial positive charge on the nitrile carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) decrease the electrophilicity of the nitrile carbon, thus reducing its reactivity in many common reactions.[1][2]

In this compound, the two amino groups (-NH₂) are potent electron-donating groups through resonance, while the methyl group (-CH₃) is a weak electron-donating group through induction. This electron-rich aromatic system significantly deactivates the nitrile group towards nucleophilic attack compared to unsubstituted benzonitrile or benzonitriles bearing electron-withdrawing substituents.

Comparative Reactivity Analysis

While specific kinetic and quantitative yield data for this compound is not extensively available in the public literature, we can predict its reactivity relative to key analogs based on the electronic properties of the substituents.

Analogs for Comparison:
  • Benzonitrile (A): The unsubstituted parent compound.

  • 4-Nitrobenzonitrile (B): An analog with a strong electron-withdrawing group.

  • 4-Methylbenzonitrile (C): An analog with a weak electron-donating group.

  • 3,5-Diaminobenzonitrile (D): An analog with two strong electron-donating groups.

Hydrolysis to Carboxylic Acid

The hydrolysis of nitriles to carboxylic acids can proceed under either acidic or basic conditions.[3][4] The reaction typically involves the initial formation of an amide intermediate.[3]

Acid-Catalyzed Hydrolysis

Under acidic conditions, the nitrile nitrogen is protonated, which increases the electrophilicity of the carbon atom, facilitating the attack by a weak nucleophile like water.[3][5] Studies on substituted benzonitriles in sulfuric acid have shown that in concentrated acid, the rate is enhanced by electron-withdrawing groups, while in more dilute acid, electron-donating groups can increase the rate, possibly by facilitating the initial protonation step.[6][7] However, the strong electron-donating amino groups in this compound are likely to be protonated themselves in strongly acidic solutions, which would convert them into electron-withdrawing ammonium groups (-NH₃⁺), complicating the reactivity prediction.

Table 1: Predicted Relative Rates of Acid-Catalyzed Hydrolysis

CompoundSubstituentsPredicted Relative RateRationale
This compound Two -NH₂ (strong EDG), one -CH₃ (weak EDG)SlowestThe strong electron-donating nature of the amino and methyl groups deactivates the nitrile carbon towards nucleophilic attack. In strong acid, protonation of the amino groups would create ammonium groups, which are electron-withdrawing and could increase reactivity, but the initial deactivation by the neutral amino groups is expected to be dominant under many conditions.
3,5-Diaminobenzonitrile (D) Two -NH₂ (strong EDG)SlowSimilar to the target compound, the two amino groups strongly deactivate the nitrile group.
4-Methylbenzonitrile (C) One -CH₃ (weak EDG)ModerateThe methyl group has a minor deactivating effect compared to the amino groups.
Benzonitrile (A) NoneFastThe nitrile group is more electrophilic than in the electron-rich analogs.
4-Nitrobenzonitrile (B) One -NO₂ (strong EWG)FastestThe nitro group strongly activates the nitrile carbon towards nucleophilic attack.
Experimental Protocol: Acid-Catalyzed Hydrolysis of a Substituted Benzonitrile

This protocol is a general procedure and may require optimization for specific substrates.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the substituted benzonitrile (1.0 eq) in a suitable concentration of sulfuric acid (e.g., 10 M to 18.2 M).[6][7]

  • Reaction Conditions: Heat the reaction mixture to reflux. The reaction time will vary significantly depending on the substrate's reactivity. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, HPLC, or GC).

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Isolation: If the carboxylic acid product precipitates, it can be collected by filtration. Otherwise, extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Reduction to Primary Amine

Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[8][9]

Reduction with Lithium Aluminum Hydride (LiAlH₄)

The reduction with LiAlH₄ involves the nucleophilic addition of a hydride ion to the electrophilic nitrile carbon.[9][10] Given that electron-donating groups decrease the electrophilicity of the nitrile carbon, this compound is expected to be less reactive towards LiAlH₄ than benzonitrile or analogs with electron-withdrawing groups.

Table 2: Predicted Relative Reactivity in LiAlH₄ Reduction

CompoundSubstituentsPredicted Relative ReactivityRationale
This compound Two -NH₂ (strong EDG), one -CH₃ (weak EDG)LowestThe high electron density on the aromatic ring deactivates the nitrile group towards hydride attack. More forcing conditions (higher temperature, longer reaction time) may be required.
3,5-Diaminobenzonitrile (D) Two -NH₂ (strong EDG)LowSimilar deactivation due to the two amino groups.
4-Methylbenzonitrile (C) One -CH₃ (weak EDG)ModerateThe methyl group has a minor deactivating effect.
Benzonitrile (A) NoneHighThe nitrile carbon is more electrophilic.
4-Nitrobenzonitrile (B) One -NO₂ (strong EWG)HighestThe nitro group activates the nitrile carbon. However, the nitro group itself will also be reduced by LiAlH₄.
Experimental Protocol: Reduction of a Substituted Benzonitrile with LiAlH₄

Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere.

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet, add a suspension of LiAlH₄ (typically 1.5-2.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF).

  • Addition of Substrate: Dissolve the substituted benzonitrile (1.0 eq) in anhydrous ether or THF and add it dropwise to the LiAlH₄ suspension at 0 °C with stirring.

  • Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction by TLC.

  • Work-up (Fieser method): Cool the reaction mixture to 0 °C and cautiously add, in sequence, 'x' mL of water, 'x' mL of 15% aqueous NaOH, and '3x' mL of water for every 'x' g of LiAlH₄ used.

  • Isolation: Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with ether or THF.

  • Purification: Dry the combined organic filtrates over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude primary amine, which can be further purified by distillation or chromatography.

Visualizing Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the general mechanisms for the hydrolysis and reduction of nitriles.

Acid-Catalyzed Hydrolysis of a Nitrile

acid_hydrolysis cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Deprotonation cluster_step4 Step 4: Tautomerization cluster_step5 Step 5: Further Hydrolysis Nitrile R-C≡N Protonated_Nitrile R-C≡N⁺-H Nitrile->Protonated_Nitrile H_plus H⁺ Intermediate1 R-C(OH₂⁺)=N-H Protonated_Nitrile->Intermediate1 Protonated_Nitrile->Intermediate1 Water H₂O Intermediate2 R-C(OH)=N-H Intermediate1->Intermediate2 -H⁺ Intermediate1->Intermediate2 Amide R-C(=O)NH₂ Intermediate2->Amide Intermediate2->Amide Carboxylic_Acid R-COOH + NH₄⁺ Amide->Carboxylic_Acid +H₃O⁺, Δ Amide->Carboxylic_Acid

Caption: General mechanism of acid-catalyzed nitrile hydrolysis.

Reduction of a Nitrile with LiAlH₄

lialh4_reduction cluster_step1 Step 1: First Hydride Addition cluster_step2 Step 2: Second Hydride Addition cluster_step3 Step 3: Aqueous Workup Nitrile R-C≡N Imine_Anion [R-CH=N]⁻ Nitrile->Imine_Anion Nitrile->Imine_Anion Hydride1 H⁻ (from LiAlH₄) Dianion [R-CH₂-N]²⁻ Imine_Anion->Dianion Imine_Anion->Dianion Hydride2 H⁻ (from LiAlH₄) Primary_Amine R-CH₂-NH₂ Dianion->Primary_Amine Protonation Dianion->Primary_Amine Water H₂O

Caption: General mechanism for the reduction of a nitrile to a primary amine using LiAlH₄.

Conclusion

The reactivity of the nitrile group in this compound is significantly attenuated by the presence of two strong electron-donating amino groups and a methyl group. This deactivation makes reactions such as hydrolysis and reduction more challenging compared to benzonitrile or analogs with electron-withdrawing groups. While specific quantitative data for this particular molecule is scarce, the principles of physical organic chemistry allow for a reliable prediction of its reactivity trends. For synthetic applications, researchers should anticipate the need for more forcing reaction conditions when transforming the nitrile group in this and similarly structured electron-rich aromatic compounds.

References

Safety Operating Guide

Safe Disposal of 3,5-Diamino-4-methylbenzonitrile: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 3,5-Diamino-4-methylbenzonitrile was located. The following guidance is synthesized from the SDS of structurally similar compounds, including 3-Fluoro-4-methylbenzonitrile, 3-Amino-4-methylbenzonitrile, and 4-Amino-3-methylbenzonitrile. Researchers, scientists, and drug development professionals should treat this information as a guideline and consult with their institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

This document provides essential safety and logistical information for the proper disposal of this compound, a chemical compound that is presumed to be harmful if swallowed, in contact with skin, or if inhaled, based on data from analogous compounds. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE) and are familiar with the chemical's potential hazards.

Personal Protective Equipment (PPE) Summary:

PPE CategorySpecification
Eye/Face Protection Chemical safety goggles or a face shield.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.
Respiratory Protection A NIOSH-approved respirator is recommended if handling in a poorly ventilated area or if dust is generated.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2] Avoid generating dust.[1][3] Do not eat, drink, or smoke when handling this compound.[1][4]

II. Step-by-Step Disposal Procedure

The primary method for the disposal of this compound and its containers is through an approved hazardous waste disposal plant.[1][3][4][5]

  • Waste Identification and Segregation:

    • Label a dedicated, sealable, and chemically compatible waste container with "Hazardous Waste: this compound".

    • Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Collection of Waste:

    • Solid Waste: Carefully sweep up any solid this compound using appropriate tools (e.g., a plastic spatula and dustpan) to minimize dust generation.[1][3] Place the collected solid into the designated hazardous waste container.

    • Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, must also be placed in the designated hazardous waste container.

    • Empty Containers: "Empty" containers of this compound should be treated as hazardous waste and disposed of in the same manner as the chemical itself.[1]

  • Container Management:

    • Keep the hazardous waste container securely sealed when not in use.

    • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[3]

  • Arranging for Disposal:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

    • Provide them with a clear and accurate description of the waste.

III. Spill and Emergency Procedures

In the event of a spill or accidental release, the following steps should be taken:

  • Evacuate and Secure the Area:

    • Immediately alert others in the vicinity.

    • If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Control the Spill:

    • For small spills, and only if you are trained to do so, carefully sweep up the solid material, avoiding dust generation.[1][3]

    • Place the spilled material and any contaminated cleaning materials into the designated hazardous waste container.

  • Decontaminate the Area:

    • Wash the spill area with soap and water.[1][4]

  • Seek Medical Attention if Necessary:

    • If Inhaled: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.[1][4]

    • If on Skin: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][4]

    • If in Eyes: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]

    • If Swallowed: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1][4]

IV. Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: Disposal of This compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste: Use a Labeled, Sealable Container ppe->segregate collect_solid Collect Solid Waste: Sweep carefully to avoid dust segregate->collect_solid collect_contaminated Collect Contaminated Materials (Gloves, Weighing Paper, etc.) collect_solid->collect_contaminated seal Securely Seal the Hazardous Waste Container collect_contaminated->seal store Store in a Cool, Dry, Well-Ventilated Area seal->store contact_ehs Contact EHS for Hazardous Waste Pickup store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.